molecular formula C9H6Cl2N2 B1285056 4-Amino-7,8-dichloroquinoline CAS No. 948293-25-2

4-Amino-7,8-dichloroquinoline

Cat. No.: B1285056
CAS No.: 948293-25-2
M. Wt: 213.06 g/mol
InChI Key: LTNLLDGKTSLFRZ-UHFFFAOYSA-N
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Description

4-Amino-7,8-dichloroquinoline is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7,8-dichloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNLLDGKTSLFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589045
Record name 7,8-Dichloroquinolin-4-amine
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Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-25-2
Record name 7,8-Dichloroquinolin-4-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 948293-25-2
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-7,8-dichloroquinoline (CAS 948293-25-2): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 4-Amino-7,8-dichloroquinoline is a halogenated heterocyclic compound belonging to the pivotal 4-aminoquinoline class of molecules.[1] This scaffold is the backbone of numerous highly successful therapeutic agents, most notably antimalarials like chloroquine.[2][3] The specific 7,8-dichloro substitution pattern of this compound (CAS 948293-25-2) offers a unique electronic and steric profile, positioning it as a valuable building block for medicinal chemists and drug development professionals. This guide provides a comprehensive overview of its known properties, proposes a logical synthetic pathway, explores its reactivity, discusses its primary applications in research, and outlines essential safety and handling protocols. It is designed to serve as a foundational resource for scientists aiming to leverage this compound in the synthesis of novel, biologically active molecules.

Section 1: Core Molecular Profile and Significance

The quinoline ring system is a cornerstone in medicinal chemistry, and its derivatives are known to possess a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[3][4] The introduction of an amino group at the 4-position is particularly critical for antimalarial activity, as it is understood to interfere with heme detoxification within the parasite's food vacuole.[1][5]

This compound distinguishes itself through the vicinal chloro-substituents on the carbocyclic ring. This specific halogenation pattern can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it an intriguing starting point for developing next-generation therapeutics. Its primary role in the laboratory is as a chemical intermediate for creating more complex derivatives with potentially enhanced or novel bioactivities.[1]

Figure 1: Chemical Structure of 7,8-dichloroquinolin-4-amine.

Section 2: Physicochemical and Spectroscopic Properties

While this compound is available commercially for research purposes, comprehensive, peer-reviewed experimental data is scarce.[6] The information available is summarized below. The lack of public data for properties like melting point and solubility underscores the need for empirical characterization by researchers utilizing this compound.

PropertyValueSource
CAS Number 948293-25-2[6][7]
IUPAC Name 7,8-dichloroquinolin-4-amine[1]
Molecular Formula C₉H₆Cl₂N₂[1][6][7]
Molecular Weight 213.06 g/mol [1][6][7]
Appearance Solid[6]
InChI Key LTNLLDGKTSLFRZ-UHFFFAOYSA-N[1][6]
Predicted Spectroscopic Profile

In the absence of published spectra, the following characteristics can be predicted based on the molecule's structure. These predictions serve as a guideline for researchers performing analytical confirmation.

  • ¹H NMR: The spectrum should display signals for four distinct aromatic protons and a signal for the amino group protons.

    • Three protons on the quinoline ring system (at positions 2, 3, 5, and 6) will appear in the aromatic region (typically δ 7.0-9.0 ppm). The specific coupling patterns (doublets, doublets of doublets) will depend on their positions relative to each other and the nitrogen atom.

    • The amino (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

  • ¹³C NMR: The spectrum is expected to show nine distinct signals for the carbon atoms of the quinoline core, as the substitution pattern renders them all chemically unique.

  • Mass Spectrometry (MS): The mass spectrum should exhibit a prominent molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern is expected: a peak at m/z 212 (for ³⁵Cl₂), a larger peak at m/z 214 (for ³⁵Cl³⁷Cl), and a smaller peak at m/z 216 (for ³⁷Cl₂), with an approximate intensity ratio of 9:6:1.

Section 3: Synthesis and Reactivity

Rationale for Synthetic Approach

The most established and versatile method for the synthesis of 4-aminoquinolines is through nucleophilic aromatic substitution (SₙAr) on a 4-chloroquinoline precursor.[3] The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This makes it selectively displaceable by amine nucleophiles, often without affecting halogens at other positions under controlled conditions.[1]

Proposed Synthetic Protocol

A plausible synthesis for this compound would start from the corresponding 4,7,8-trichloroquinoline. The following protocol is a generalized procedure based on established methods for similar transformations.[2][3]

Objective: To synthesize 7,8-dichloroquinolin-4-amine via nucleophilic aromatic substitution.

Materials:

  • 4,7,8-trichloroquinoline (Starting Material)

  • Ammonium hydroxide or another ammonia source

  • Phenol (as solvent/catalyst) or a high-boiling polar aprotic solvent (e.g., NMP, DMSO)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for neutralization)

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed pressure vessel equipped with a magnetic stir bar, combine 4,7,8-trichloroquinoline (1.0 eq) and phenol (5-10 eq) as the solvent.

  • Addition of Nucleophile: Add an excess of concentrated ammonium hydroxide (e.g., 10-20 eq) to the vessel.

  • Heating: Securely seal the vessel and heat the mixture in an oil bath to 120-140 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours). Causality Note: The high temperature and pressure are necessary to facilitate the nucleophilic attack of neutral ammonia on the electron-deficient quinoline ring.

  • Workup - Acidification: After cooling to room temperature, cautiously add 1M HCl to the reaction mixture. This protonates the product, making it water-soluble, while the phenolic solvent remains in the organic phase.

  • Extraction & Wash: Transfer the mixture to a separatory funnel and wash with dichloromethane or ethyl acetate to remove the phenol. Repeat the wash 2-3 times.

  • Workup - Basification: Collect the aqueous layer and carefully add 4M NaOH solution with cooling until the pH is >10. This deprotonates the product, causing it to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water and dry under vacuum.

  • Purification: The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to yield the pure this compound. Self-Validation: The purity of the final product must be confirmed by NMR and MS analysis, comparing the results against the predicted profiles.

Synthetic_Workflow Figure 2: Proposed Synthesis of this compound Start 4,7,8-Trichloroquinoline (Precursor) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagents NH4OH (excess) Phenol (solvent) Reagents->Reaction Conditions Heat (120-140°C) Sealed Vessel Conditions->Reaction Workup Acid/Base Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound (Final Product) Purification->Product

Figure 2: Proposed Synthesis of this compound.
Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the primary amino group at C4. This site is a potent nucleophile and can be readily functionalized through:

  • N-Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

These reactions allow for the attachment of various side chains, a common strategy in drug development to modulate solubility, cell permeability, and target affinity. The chlorine atoms at C7 and C8 are significantly less reactive towards SₙAr than the C4 position but could potentially be functionalized using metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under more strenuous conditions.

Section 4: Applications in Research and Drug Development

This compound is primarily a research tool, acting as a molecular scaffold for the synthesis of new chemical entities.[1] Its potential applications are inferred from the known activities of the broader 4-aminoquinoline class.

  • Antimalarial Drug Development: This is the most direct and well-supported application.[1] Researchers use this intermediate to create novel analogues of drugs like chloroquine and amodiaquine. The goal is often to develop compounds that can overcome the growing problem of parasite resistance to existing therapies.[5]

  • Anticancer Research: Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][2] This compound serves as a starting point for generating libraries of new molecules to be screened for anticancer activity.

  • Neuroscience Research: The structurally related 4-amino-7-chloroquinoline scaffold has been identified as an agonist of the nuclear receptor NR4A2 (Nurr1), a key target for developing neuroprotective therapies for Parkinson's disease.[8] This suggests that derivatives of 7,8-dichloro-4-aminoquinoline could be rationally designed and synthesized to probe this and other neurological targets.

  • Coordination Chemistry: The nitrogen atoms in the quinoline ring and the amino group can act as ligands, forming complexes with various metal ions.[1] These complexes may have applications in catalysis or the development of new materials.[1]

Application_Pathways Figure 3: Key Research Applications Core This compound (Core Scaffold) App1 Antimalarial Agents Core->App1 Derivatization to overcome resistance App2 Anticancer Therapeutics Core->App2 Synthesis of novel cytotoxic agents App3 Neuroscience Probes (e.g., Parkinson's Disease) Core->App3 Scaffold for probing neurological targets App4 Coordination Chemistry & Catalysis Core->App4 Ligand for novel metal complexes

Figure 3: Key Research Applications.

Section 5: Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[6]

Hazard ClassCodeDescriptionSource
Acute Toxicity, Oral H301Toxic if swallowed[6]
Serious Eye Damage H318Causes serious eye damage[6]

Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.

  • Engineering Controls: Handle this compound exclusively within a certified chemical fume hood to prevent inhalation of dust.

  • Dispensing: When weighing or transferring the solid, use techniques that minimize dust generation (e.g., weighing on a tared glassine paper within the fume hood).

  • Spill Cleanup: In case of a spill, decontaminate the area with an appropriate solvent. Do not dry sweep. Use a wet-wipe method or a HEPA-filtered vacuum for cleanup.[9]

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with all local, state, and federal regulations for hazardous chemical waste.

Section 6: Conclusion

This compound (CAS 948293-25-2) is a strategically important, if under-characterized, chemical building block. Its value lies not in its intrinsic biological activity but in its potential as a precursor for a diverse range of novel therapeutic candidates. The unique 7,8-dichloro substitution provides a distinct starting point for structure-activity relationship studies in antimalarial, anticancer, and neuroscience research. While its synthesis is achievable through standard methodologies, there is a clear need for the scientific community to perform and publish comprehensive characterization data, including melting point, solubility, and full spectroscopic analysis. This guide serves as a foundational blueprint for researchers to confidently and safely incorporate this promising scaffold into their drug discovery programs.

References

  • National Institutes of Health (NIH). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC. Available at: [Link]

  • PubChem. 4-Amino-7-chloroquinoline | C9H7ClN2 | CID 94711. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. Available at: [Link]

  • National Institutes of Health (NIH). 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC. Available at: [Link]

  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Available at: [Link]

  • Wikipedia. 4,7-Dichloroquinoline. Available at: [Link]

  • National Institutes of Health (NIH). 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC. Available at: [Link]

  • DergiPark. Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

  • ATB (Automated Topology Builder). 4,7-Dichloroquinoline | C9H5Cl2N | MD Topology | NMR | X-Ray. Available at: [Link]

  • National Institutes of Health (NIH). Effects of 4‑Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. Available at: [Link]

  • Organic Syntheses. 4,7-dichloroquinoline - Organic Syntheses Procedure. Available at: [Link]

  • ResearchGate. (PDF) 4,7-Dichloroquinoline. Available at: [Link]

  • Google Patents. CA1171861A - Process for preparing 4-amino-7-chloro-quinoline.
  • National Institutes of Health (NIH). 4,7-Dichloroquinoline - PMC. Available at: [Link]

  • PubChem. 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866. Available at: [Link]

Sources

physicochemical properties of 4-Amino-7,8-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-7,8-dichloroquinoline

Abstract

This technical guide provides a comprehensive analysis of the core , a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. While experimental data for this specific molecule is limited, this paper synthesizes information from structurally related analogs, theoretical predictions, and established analytical principles to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, structural features, anticipated physicochemical parameters, and spectroscopic signatures. Furthermore, it outlines detailed, field-proven experimental protocols for empirical validation and discusses the molecule's chemical reactivity, potential applications, and essential safety protocols. This document is structured to serve as a foundational resource, enabling informed experimental design and accelerating research initiatives involving this promising molecular scaffold.

Introduction: The Strategic Importance of the 4-Aminoquinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1] The 4-aminoquinoline framework, in particular, is crucial for the biological activity of these compounds, often facilitating accumulation in acidic cellular compartments, which is key to their mechanism of action against various pathogens.[1]

This compound emerges as a compound of interest due to its unique substitution pattern. The presence of an amino group at the 4-position is a critical pharmacophore, while the vicinal chloro-substituents at the 7 and 8-positions are expected to significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability. These alterations can profoundly influence its biological activity, making it a valuable precursor for developing novel therapeutic agents, potentially in areas such as antimalarial, anticancer, and antiviral research.[2] This guide provides the fundamental physicochemical knowledge required to effectively utilize this compound in a research and development setting.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the bedrock of all subsequent research. This compound is a synthetic organic compound belonging to the quinoline family.[2] Its structure is characterized by a bicyclic aromatic system containing a nitrogen atom, with two chlorine atoms at the 7 and 8 positions and an amino group at the 4-position.[2]

Identifier Value Source
IUPAC Name 7,8-dichloroquinolin-4-amine[2]
CAS Number 948293-25-2[2]
Molecular Formula C₉H₆Cl₂N₂[2]
Molecular Weight 213.06 g/mol [2]
Canonical SMILES C1=CC(=C(C2=NC=CC(=C21)N)Cl)Cl[2]
InChI Key LTNLLDGKTSLFRZ-UHFFFAOYSA-N[2]

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node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; N4_amino [label= 2>] ; Cl7 [label="Cl"]; Cl8 [label="Cl"]; H2[label="H"]; H3[label="H"]; H5[label="H"]; H6[label="H"];

// Define node positions N1 [pos="0,1.5!"]; C2 [pos="1.3,1.5!"]; C3 [pos="1.3,0!"]; C4 [pos="0,0!"]; C4a [pos="-1.3,0!"]; C8a [pos="-1.3,1.5!"]; C5 [pos="-2.6,0!"]; C6 [pos="-3.9,0!"]; C7 [pos="-3.9,1.5!"]; C8 [pos="-2.6,1.5!"]; N4_amino [pos="0,-1.5!"]; Cl7 [pos="-5.2,1.5!"]; Cl8 [pos="-2.6,3.0!"]; H2[pos="2.2,2.2!"]; H3[pos="2.2,-0.7!"]; H5[pos="-2.6,-1.0!"]; H6[pos="-4.8,-0.7!"];

// Define edges for bonds C4 -- C4a [label=""]; C4a -- C8a [label=""]; C8a -- N1 [label=""]; N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4a -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C8a [label=""]; C4 -- N4_amino [label=""]; C7 -- Cl7 [label=""]; C8 -- Cl8 [label=""]; C2 -- H2[label=""]; C3 -- H3[label=""]; C5 -- H5[label=""]; C6 -- H6[label=""]; }

Caption: Chemical structure of this compound.

Physicochemical Properties: Predictions and Expert Analysis

Direct experimental data for this compound is not extensively reported. The following table summarizes anticipated properties based on the analysis of its functional groups and data from analogous compounds like 4,7-dichloroquinoline.

Property Anticipated Value / Range Justification and Expert Insights
Melting Point > 200 °C (Decomposes)The planar aromatic structure, combined with the potential for intermolecular hydrogen bonding via the amino group, suggests a high melting point. For comparison, the related 4,7-dichloroquinoline melts at 84-88°C.[3] The addition of the amino group and another chlorine is expected to significantly increase lattice energy.
Boiling Point > 400 °C (Predicted)A high boiling point is expected due to the molecular weight and polarity. However, significant decomposition is likely before boiling under atmospheric pressure.
Aqueous Solubility Sparingly SolubleThe molecule has a large, hydrophobic aromatic core. While the amino and quinoline nitrogen groups can be protonated to increase solubility in acidic solutions, it is expected to be poorly soluble in neutral water.[4]
Organic Solubility Soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols (Ethanol, Methanol).The polarity of the amino group allows for solubility in polar organic solvents. Solubility is likely limited in non-polar solvents like hexanes.
pKa (Predicted) pKa₁: ~3-4 (Quinoline N), pKa₂: ~7-8 (Amino N)The quinoline nitrogen is a weak base. The electron-withdrawing chlorine atoms at the 7 and 8 positions will decrease its basicity compared to unsubstituted quinoline. The 4-amino group's basicity is expected to be in a range typical for aromatic amines.[1]

Spectroscopic and Crystallographic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a compound. While specific spectra for this compound are not publicly available, this section details the expected characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • Expertise & Causality: The number of signals, their chemical shifts (positions), and their splitting patterns in ¹H and ¹³C NMR are dictated by the molecule's symmetry and the electronic environment of each nucleus. The electron-withdrawing chlorine atoms and the electron-donating amino group will cause predictable shifts in the positions of the aromatic protons and carbons.

Anticipated ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton Anticipated Shift (δ, ppm) Multiplicity Coupling (J, Hz)
H-2 8.2 - 8.4 d ~5
H-3 6.5 - 6.7 d ~5
H-5 7.9 - 8.1 d ~9
H-6 7.4 - 7.6 d ~9

| -NH₂ | 5.5 - 6.5 | br s | - |

Anticipated ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon Anticipated Shift (δ, ppm)
C-2 150 - 152
C-3 108 - 110
C-4 155 - 158
C-4a 120 - 122
C-5 125 - 127
C-6 123 - 125
C-7 130 - 133
C-8 128 - 130

| C-8a | 148 - 150 |

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.

  • Expertise & Causality: In Electrospray Ionization (ESI-MS), the molecule will be protonated to give a strong [M+H]⁺ ion. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic pattern for ions containing two chlorine atoms ([M+H]⁺, [M+2+H]⁺, [M+4+H]⁺ in a ratio of approximately 9:6:1). Fragmentation may involve the loss of HCN from the quinoline ring or cleavage related to the substituents.[5][6]

Anticipated ESI-MS Data

Ion m/z (calculated) Description
[M+H]⁺ 213.99 (for ³⁵Cl₂) Molecular ion peak
[M+2+H]⁺ 215.99 (for ³⁵Cl³⁷Cl) Isotope peak

| [M+4+H]⁺ | 217.98 (for ³⁷Cl₂) | Isotope peak |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Expertise & Causality: The vibrations of specific bonds absorb IR radiation at characteristic frequencies. The N-H bonds of the primary amine, the C=C and C=N bonds of the aromatic system, and the C-Cl bonds will produce distinct peaks.

Anticipated IR Data (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Type Description
3450 - 3300 N-H stretch Primary amine, two bands expected
1650 - 1500 C=C, C=N stretch Aromatic ring vibrations
1350 - 1250 C-N stretch Aromatic amine
850 - 750 C-Cl stretch Aryl chloride

| 850 - 800 | C-H bend (out-of-plane) | Aromatic C-H wag |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.

  • Expertise & Causality: The extended π-system of the dichloroquinoline core will result in strong absorption in the UV region. The 4-amino group, acting as an auxochrome, will cause a bathochromic (red) shift to longer wavelengths compared to the unsubstituted quinoline. The solvent can also influence the absorption maxima.[7][8]

Anticipated UV-Vis Data (in Ethanol)

λₘₐₓ (nm) Description
~230-250 π → π* transition

| ~330-350 | n → π* or π → π* transition |

Experimental Protocols for Physicochemical Characterization

The following protocols are self-validating systems designed for the accurate determination of the key .

Characterization_Workflow cluster_0 Synthesis & Purification cluster_1 Primary Characterization cluster_2 Structural & Identity Confirmation Synthesis Chemical Synthesis Purification Recrystallization / Chromatography Synthesis->Purification MP Melting Point Determination Purification->MP Solubility Solubility Screening Purification->Solubility NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy Purification->IR UVVis UV-Vis Spectroscopy Purification->UVVis

Caption: General workflow for the physicochemical characterization of a synthesized compound.

Protocol 1: Melting Point Determination (Capillary Method)
  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, an indicator of purity.

  • Apparatus: Calibrated melting point apparatus, capillary tubes (one end sealed).

  • Procedure:

    • Ensure the sample is completely dry and finely powdered.

    • Load a capillary tube with 2-3 mm of the sample by tapping the open end into the powder and then tapping the sealed end on a hard surface.

    • Place the loaded capillary into the heating block of the apparatus.

    • Set a rapid heating ramp (10-15 °C/min) for a coarse determination.

    • Observe the approximate melting range.

    • Allow the apparatus to cool. Using a new sample, heat rapidly to ~20 °C below the observed coarse melting point.

    • Decrease the heating rate to 1-2 °C/min.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). The melting point is the range T₁-T₂.

  • Trustworthiness: A sharp melting range (≤ 2 °C) is indicative of high purity. The use of a calibrated apparatus ensures accuracy.

Protocol 2: Solubility Profile Determination
  • Objective: To qualitatively and semi-quantitatively assess the solubility in a range of standard laboratory solvents.

  • Materials: this compound, a panel of solvents (e.g., Water, Ethanol, DMSO, Dichloromethane, Hexane), vortex mixer, small vials.

  • Procedure:

    • Add ~1 mg of the compound to a vial.

    • Add 100 µL of the first solvent. Vortex for 30 seconds. Observe for dissolution.

    • If dissolved, the compound is "very soluble" (>10 mg/mL).

    • If not dissolved, add another 900 µL of the solvent (total 1 mL). Vortex for 1 minute.

    • If dissolved, the compound is "soluble" (1-10 mg/mL).

    • If partially dissolved, it is "sparingly soluble."

    • If no dissolution is observed, it is "insoluble" (<1 mg/mL).

    • Repeat for each solvent in the panel.

  • Expertise Insight: This tiered approach provides a rapid and resource-efficient method to build a solubility profile, which is critical for selecting solvents for reactions, purification, and formulation.

Protocol 3: UV-Vis Spectrum Acquisition
  • Objective: To determine the wavelength(s) of maximum absorbance (λₘₐₓ).

  • Apparatus: Dual-beam UV-Vis spectrophotometer, quartz cuvettes (1 cm path length).

  • Procedure:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., Ethanol) at a known concentration (e.g., 1 mg/mL).

    • From the stock, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically < 1.5 AU).

    • Fill one cuvette with the pure solvent to serve as a blank. Fill a second cuvette with the sample solution.

    • Place both cuvettes in the spectrophotometer.

    • Run a baseline correction with the solvent blank.

    • Acquire the absorbance spectrum of the sample over a relevant range (e.g., 200-600 nm).

    • Identify the λₘₐₓ values from the resulting spectrum.

  • Trustworthiness: Using a dual-beam instrument and running a baseline correction minimizes interference from the solvent and instrument drift, ensuring the measured absorbance is solely due to the analyte.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dominated by its functional groups: the nucleophilic 4-amino group and the two chlorine atoms on the benzene ring.

  • Nucleophilic Aromatic Substitution (SₙAr): The quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. However, in the context of 4-aminoquinolines, the most common and synthetically valuable reactions involve the substitution of a chlorine atom at the 4-position of a precursor molecule (e.g., 4,7-dichloroquinoline) by an amine.[9] The chlorine atoms at the 7 and 8 positions of the title compound are less activated and would require more forcing conditions for substitution.

  • Reactions of the Amino Group: The 4-amino group can undergo reactions typical of primary aromatic amines, such as acylation, alkylation, and diazotization, allowing for extensive derivatization to build molecular libraries for structure-activity relationship (SAR) studies.

  • Stability and Storage: As a chlorinated aromatic amine, the compound should be considered stable under standard laboratory conditions. It should be stored in a tightly sealed container, protected from light and moisture, in a cool, dry place to prevent degradation.

Applications in Research and Drug Discovery

This compound is not an end-product therapeutic but rather a strategic building block. Its value lies in its potential as a scaffold for the synthesis of more complex molecules.

  • Antimalarial Drug Development: It serves as a key intermediate for creating novel analogs of chloroquine and amodiaquine, aiming to overcome drug resistance in Plasmodium falciparum.[2]

  • Anticancer Research: The quinoline core is present in several kinase inhibitors. Derivatization of this compound could lead to new molecules that target signaling pathways in cancer cells.[1]

  • Chemical Probe Development: The unique electronic and steric properties imparted by the 7,8-dichloro substitution make it a useful tool for probing biological systems and understanding drug-receptor interactions.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with the appropriate precautions for a novel chemical substance with potential biological activity. General guidelines for handling chlorinated aromatic amines apply.[10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the solid compound in a chemical fume hood to avoid inhalation of dust.

  • Storage: Store away from strong oxidizing agents in a clearly labeled, sealed container.[11]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local and institutional regulations.[11]

  • Toxicology: While specific data is unavailable, related aromatic amines can be toxic and are readily absorbed through the skin.[10] Assume the compound is toxic upon ingestion and may cause skin and eye irritation.

Conclusion

This compound is a strategically important molecular scaffold with significant potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of its anticipated physicochemical properties, drawing upon established chemical principles and data from analogous structures. The detailed analytical protocols offer a clear path for researchers to empirically validate these properties and confirm the identity and purity of their material. By understanding its fundamental characteristics—from solubility and pKa to spectroscopic signatures and reactivity—scientists are better equipped to design rational synthetic strategies and accelerate the journey from a promising building block to a potential drug candidate.

References

  • Delgado F, Benítez A, Gotopo L and Romero AH. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Wang, J., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Institutes of Health. Available at: [Link]

  • Kulkarni, A. A., et al. (2012). 4,7-Dichloroquinoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1498. Available at: [Link]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]

  • Wikipedia. (n.d.). 4,7-Dichloroquinoline. Available at: [Link]

  • Butcher, R. J., et al. (2012). 4,7-Dichloroquinoline. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 4,7-Dichloroquinoline. National Center for Biotechnology Information. Available at: [Link]

  • de Souza, N. B., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PMC. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

  • PubMed. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Available at: [Link]

  • MDPI. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Available at: [Link]

  • Canadian Science Publishing. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Available at: [Link]

  • Cherry. (n.d.). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Available at: [Link]

  • ResearchGate. (n.d.). Structure of 4-aminoquinoline derivatives. Available at: [Link]

  • PMC. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

  • ECSA. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of nitroquinoline derivatives (4a–x) in ethanol. Available at: [Link]

  • University of Cape Town. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. Available at: [Link]

  • PubMed. (n.d.). 4-Aminoquinoline antimalarials enhance UV-B induced c-jun transcriptional activation. Available at: [Link]

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4-Amino-7,8-dichloroquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Amino-7,8-dichloroquinoline: Properties, Synthesis, and Applications

Introduction

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities that have led to the development of critical therapeutic agents.[1] This heterocyclic motif is central to antimalarial drugs like chloroquine and has demonstrated significant potential in the fields of anticancer, antiviral, and anti-inflammatory research.[1][2] Within this vital class of compounds, this compound emerges as a synthetic organic compound of particular interest. Its unique dichlorination pattern on the benzene ring, combined with the reactive amino group at the 4-position, presents a versatile platform for the synthesis of novel bioactive molecules.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide not just the fundamental data associated with this compound, but also a deeper, field-proven insight into its synthesis, reactivity, and potential applications, empowering the scientific community to leverage its full potential in pioneering new therapeutic frontiers.

Part 1: Physicochemical Properties and Structural Analysis

This compound is a solid organic compound whose chemical identity and properties are defined by its distinct molecular structure. The molecule is built upon a quinoline core, which is a bicyclic aromatic heterocycle containing nitrogen. The key functional groups that dictate its chemical behavior are the amino group (-NH₂) at the 4-position and two chlorine atoms at the 7- and 8-positions.

The electron-withdrawing nature of the chlorine atoms significantly influences the electron density of the quinoline ring system. The amino group, conversely, acts as an electron-donating group and a primary site for further chemical modification. This electronic interplay is fundamental to its utility as a chemical intermediate.

Key Properties Summary
PropertyValueSource
IUPAC Name 7,8-dichloroquinolin-4-amine[3]
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.06 g/mol
CAS Number 948293-25-2
Appearance Solid
InChI Key LTNLLDGKTSLFRZ-UHFFFAOYSA-N
SMILES Nc1ccnc2c(Cl)c(Cl)ccc12

Part 2: Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a well-established area of organic chemistry. While a specific, peer-reviewed synthesis for this compound is not ubiquitously documented, a robust and logical synthetic pathway can be designed based on canonical reactions used for analogous compounds. The strategy hinges on building the quinoline core from a suitably substituted aniline and then functionalizing it.

Proposed Synthetic Workflow

The most logical approach involves a multi-step synthesis beginning with the construction of the dichloroquinoline core, followed by the introduction of the amino group. This ensures regiochemical control and provides a high-yield pathway to the target molecule.

Synthetic_Workflow A 2,3-Dichloroaniline (Starting Material) B 7,8-Dichloro-4-hydroxyquinoline A->B Gould-Jacobs Reaction C 4,7,8-Trichloroquinoline B->C Chlorination (e.g., POCl₃) D This compound (Final Product) C->D Nucleophilic Aromatic Substitution (Amination)

Caption: Proposed synthetic pathway for this compound.

Causality Behind Experimental Choices:

  • Gould-Jacobs Reaction: This classic method is chosen for its reliability in constructing the 4-hydroxyquinoline core from anilines. Starting with 2,3-dichloroaniline ensures the correct placement of the chlorine atoms on the benzene portion of the quinoline ring.

  • Chlorination: The conversion of the 4-hydroxy group to a chloride is a critical activation step. Phosphoryl chloride (POCl₃) is the standard and highly effective reagent for this transformation, creating a good leaving group (Cl⁻) at the 4-position, which is highly activated toward nucleophilic attack.

  • Amination (SₙAr): The final step involves a nucleophilic aromatic substitution (SₙAr) reaction. The chlorine at the 4-position is significantly more reactive than those at the 7- and 8-positions due to the activating effect of the ring nitrogen. This selectivity allows for the specific introduction of the amino group at the desired position.

Experimental Protocol: Amination of 4,7,8-Trichloroquinoline

This protocol describes the final, critical step of the synthesis. It is adapted from established procedures for the synthesis of other 4-aminoquinolines from their 4-chloro precursors.[2][4]

Objective: To synthesize this compound via nucleophilic substitution.

Materials:

  • 4,7,8-Trichloroquinoline (1.0 eq)

  • Ammonium hydroxide solution (25-30%) or a source of ammonia

  • Phenol (as solvent/catalyst)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: In a sealed pressure vessel, combine 4,7,8-trichloroquinoline (1.0 eq) and phenol (5-10 eq).

    • Expertise & Experience: Phenol acts as both a high-boiling point solvent and a catalyst. It protonates the quinoline nitrogen, further activating the 4-position towards nucleophilic attack.

  • Addition of Ammonia: Add an excess of concentrated ammonium hydroxide to the vessel.

  • Heating: Seal the vessel and heat the mixture to 160-180 °C for 12-18 hours with constant stirring.

    • Trustworthiness: The reaction progress must be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. A sample should be taken periodically, worked up, and analyzed.

  • Workup - Quenching and Neutralization: After cooling to room temperature, cautiously add the reaction mixture to an excess of aqueous sodium hydroxide solution. This will deprotonate the phenolic hydroxyl group, making it soluble in the aqueous layer.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). The desired product will move into the organic layer.

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Self-Validating System (Characterization): The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and the positions of substituents.

  • Mass Spectrometry (MS): To verify the molecular weight (213.06 g/mol for C₉H₆Cl₂N₂).

  • Elemental Analysis: To confirm the elemental composition (C, H, N, Cl).

Part 3: Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile chemical intermediate for creating a diverse library of more complex molecules.[3]

Applications A This compound (Core Scaffold) B Novel Antimalarial Agents (vs. Drug Resistance) A->B Derivatization of Amino Group C Cytotoxic Anticancer Compounds A->C Side-Chain Modification D Coordination Chemistry Ligands A->D Complexation with Metals E Probes for Nuclear Receptors (e.g., NR4A2) A->E Structural Analogue Development

Caption: Key research applications stemming from the this compound scaffold.

Antimalarial Drug Development

The 4-aminoquinoline class has been a mainstay in malaria treatment for decades.[5] The mechanism of action for drugs like chloroquine involves interfering with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which kills the parasite.[6] However, the rise of drug-resistant Plasmodium falciparum strains has diminished the efficacy of older drugs.

This compound provides a crucial starting point for developing new antimalarials. Researchers can modify the amino group with various side chains to create novel analogues. The goal of these modifications is to design molecules that can overcome existing resistance mechanisms, offering new hope against this persistent global disease.[3][5]

Anticancer Research

Derivatives of the 4-aminoquinoline scaffold are actively being investigated for their cytotoxic effects against various cancer cell lines.[2][3] Research suggests that these compounds can interfere with multiple cellular processes critical for cancer cell survival, including autophagy. By serving as a foundational block, this compound enables the systematic synthesis and evaluation of new compounds in the search for more effective and selective chemotherapeutic agents.[7]

Emerging Applications
  • Neurodegenerative Disease: Structurally related 4-amino-7-chloroquinoline compounds have been identified as agonists of the nuclear receptor NR4A2 (Nurr1), a promising drug target for Parkinson's disease.[8] This suggests that derivatives of this compound could be explored for similar neuroprotective activities.

  • Coordination Chemistry: The nitrogen atoms in the quinoline ring and the exocyclic amino group can act as ligands, forming complexes with metal ions. This opens avenues for developing new catalysts or materials with unique electronic or magnetic properties.[3]

Part 4: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The compound is classified as acutely toxic and can cause serious eye damage.

GHS Hazard Information
Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)skull_and_crossbonesDanger H301: Toxic if swallowed
Serious Eye Damage (Category 1)corrosionDanger H318: Causes serious eye damage
Source: Sigma-Aldrich

Recommended Handling Procedures:

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.

  • Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than just a chemical compound; it is a key enabler for innovation in drug discovery and materials science. Its well-defined structure, predictable reactivity, and linkage to the biologically significant 4-aminoquinoline family make it an invaluable tool for researchers. By understanding its fundamental properties, mastering its synthesis, and exploring its diverse applications, scientists can unlock new possibilities in the development of next-generation therapeutics and functional materials. This guide provides the foundational knowledge and practical insights necessary to utilize this potent scaffold responsibly and effectively.

References

  • Title: 4,7-Dichloroquinoline Source: Wikipedia URL: [Link]

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL: [Link]

  • Title: Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products Source: Canadian Journal of Chemistry (via Pre-print) URL: [Link]

  • Title: 4-Amino-7-chloroquinoline Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis of 7-chloroquinolinyl-4- Source: ResearchGate URL: [Link]

  • Title: 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: 4,7-Dichloroquinoline Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers URL: [Link]

  • Title: Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline Source: MDPI URL: [Link]

  • Title: Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities Source: MDPI URL: [Link]

  • Title: 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses Source: National Institutes of Health (NIH) URL: [Link]

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Decoding the Vibrational Fingerprint: An In-depth Technical Guide to the Infrared Spectroscopy of 4-Amino-7,8-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Infrared (IR) spectroscopy serves as a powerful analytical technique for the structural elucidation and quality control of pharmaceutical compounds. This guide provides a comprehensive exploration of the vibrational characteristics of 4-Amino-7,8-dichloroquinoline, a key heterocyclic scaffold in medicinal chemistry. By integrating established principles of IR spectroscopy with computational analysis, this document offers a detailed interpretation of the compound's spectral features. We delve into the theoretical underpinnings of vibrational modes, practical considerations for sample analysis, and a systematic assignment of characteristic absorption bands. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and analysis of quinoline-based derivatives.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the realm of drug discovery and development, the unambiguous characterization of molecular structure is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups and probing the overall molecular architecture of a compound. The technique is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural vibrational modes. These vibrations, which include stretching, bending, and rocking motions of chemical bonds, create a unique spectral "fingerprint" for each molecule.

This compound is a substituted quinoline derivative of significant interest due to the prevalence of the 4-aminoquinoline core in a wide range of therapeutic agents, most notably antimalarial drugs like chloroquine.[1] The precise arrangement of its functional groups—the primary amine, the dichlorinated benzene ring, and the heterocyclic quinoline system—gives rise to a complex and informative IR spectrum. A thorough understanding of this spectrum is crucial for confirming the identity of the synthesized compound, assessing its purity, and studying its interactions with other molecules.

This guide will provide a detailed analysis of the IR spectrum of this compound, drawing upon data from closely related compounds and theoretical calculations to assign the key vibrational bands.

Theoretical Framework: Understanding the Vibrational Modes of this compound

The IR spectrum of this compound is a superposition of the vibrational modes of its constituent functional groups. The position, intensity, and shape of the absorption bands are influenced by factors such as bond strength, atomic masses, and the overall molecular symmetry. A combination of experimental data from similar molecules and computational methods, such as Density Functional Theory (DFT), is invaluable for a precise interpretation of the spectrum.[2][3][4]

The primary functional groups and their expected vibrational regions are:

  • Amino Group (N-H): The primary amine at the 4-position exhibits characteristic N-H stretching and bending vibrations.

  • Quinoline Ring System (C=C, C=N, C-H): The aromatic and heterocyclic rings give rise to a series of complex stretching and bending vibrations.

  • Carbon-Chlorine Bonds (C-Cl): The two chlorine substituents on the benzene ring have distinct stretching vibrations in the lower frequency region of the spectrum.

The following diagram illustrates the logical workflow for interpreting the IR spectrum of this molecule.

IR_Interpretation_Workflow cluster_0 Spectral Acquisition & Initial Analysis cluster_1 Functional Group Assignment cluster_2 Computational & Comparative Analysis cluster_3 Final Interpretation Acquire_Spectrum Acquire Experimental IR Spectrum Identify_Regions Identify Major Absorption Regions (High, Mid, Low Wavenumber) Acquire_Spectrum->Identify_Regions Assign_NH Assign N-H Stretches & Bends (Amino Group) Identify_Regions->Assign_NH Assign_Aromatic Assign Aromatic C-H & C=C Stretches (Quinoline Ring) Identify_Regions->Assign_Aromatic Assign_CCl Assign C-Cl Stretches (Dichloro Substituents) Identify_Regions->Assign_CCl Final_Assignment Correlate Experimental & Theoretical Data for Final Peak Assignment Assign_NH->Final_Assignment Assign_Aromatic->Final_Assignment Assign_CCl->Final_Assignment DFT_Calculation Perform DFT Calculations (Predict Vibrational Frequencies) Compare_Analogs Compare with Spectra of Related Aminoquinolines DFT_Calculation->Final_Assignment Compare_Analogs->Final_Assignment

Caption: Workflow for the interpretation of the IR spectrum of this compound.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a clean and well-resolved IR spectrum is fundamental to accurate analysis. For a solid sample like this compound, two primary techniques are recommended:

Potassium Bromide (KBr) Pellet Method

This traditional method involves intimately mixing a small amount of the solid sample with finely ground, dry KBr powder and pressing the mixture into a transparent pellet.

Step-by-Step Protocol:

  • Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. The mixture should be homogenous and have a fine, consistent texture.

  • Pellet Formation: Transfer the mixture to a pellet-forming die. Apply pressure (typically 8-10 tons) using a hydraulic press for several minutes to form a transparent or semi-transparent disc.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. It is crucial to run a background spectrum of an empty KBr pellet to subtract any atmospheric and instrumental interferences.

Causality Behind Choices: KBr is used as the matrix material because it is transparent to infrared radiation in the typical analytical range (4000-400 cm⁻¹) and has a refractive index that can be matched to that of the sample, minimizing scattering losses.[5] The high pressure applied ensures that the sample is well-dispersed and that the pellet is free of voids that could cause spectral artifacts.

Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a more modern and often simpler technique that requires minimal sample preparation.

Step-by-Step Protocol:

  • Sample Placement: Place a small amount of the solid this compound powder directly onto the ATR crystal (commonly diamond or germanium).

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

  • Spectral Acquisition: Acquire the IR spectrum. A background spectrum of the clean, empty ATR crystal should be recorded beforehand.

Causality Behind Choices: ATR spectroscopy relies on the principle of total internal reflection. The IR beam passes through the ATR crystal and creates an evanescent wave that extends a short distance into the sample. The sample absorbs energy at its characteristic vibrational frequencies, and the attenuated beam is reflected back to the detector. This technique is less sensitive to sample thickness and particle size than the KBr pellet method.

The following diagram illustrates the experimental workflow for obtaining the IR spectrum.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Spectral Acquisition cluster_2 Data Processing KBr_Prep KBr Pellet Method: Grind sample with KBr, press into a pellet. Background_Scan Record Background Spectrum (Empty KBr pellet or clean ATR crystal) KBr_Prep->Background_Scan ATR_Prep ATR Method: Place sample directly on the ATR crystal. ATR_Prep->Background_Scan Sample_Scan Record Sample Spectrum Background_Scan->Sample_Scan Background_Subtraction Subtract Background Spectrum from Sample Spectrum Sample_Scan->Background_Subtraction Final_Spectrum Generate Final IR Spectrum Background_Subtraction->Final_Spectrum

Caption: Experimental workflow for IR spectral acquisition of a solid sample.

Spectral Interpretation and Peak Assignment

The following table provides a detailed assignment of the characteristic infrared absorption bands for this compound, based on the analysis of structurally similar compounds.[2][6]

Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityNotes
3500 - 3300N-H Asymmetric & Symmetric Stretching (Amino Group)Medium to StrongPrimary amines typically show two distinct bands in this region. The exact positions are sensitive to hydrogen bonding. For a similar compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, these were observed at 3383 cm⁻¹ (symmetric) and 3494 cm⁻¹ (asymmetric) in theoretical calculations.[2]
3100 - 3000Aromatic C-H StretchingMedium to WeakThese bands are characteristic of the C-H bonds on the quinoline ring system. In aromatic compounds, these stretches typically appear just above 3000 cm⁻¹.[7]
1650 - 1550N-H Bending (Scissoring) & C=C/C=N Ring StretchingMedium to StrongThe N-H bending vibration of the amino group is expected in this region, often around 1600 cm⁻¹.[2] This region also contains complex vibrations from the C=C and C=N stretching of the quinoline ring. For 4-amino-2-methyl-8-(trifluoromethyl)quinoline, C=C stretching vibrations were observed at 1569, 1619, and 1638 cm⁻¹.[2]
1500 - 1400Aromatic C=C Ring StretchingMedium to StrongFurther characteristic stretching vibrations of the aromatic quinoline ring are found in this region.[7]
1400 - 1000C-N Stretching & In-plane C-H BendingMediumThe stretching vibration of the C-N bond of the amino group is expected here. For a related aminoquinoline, this was assigned in the range of 1375-1077 cm⁻¹.[2] This region also contains in-plane bending vibrations of the aromatic C-H bonds.
900 - 675Out-of-plane C-H Bending (Aromatic)StrongThe pattern of these strong bands can sometimes be used to infer the substitution pattern of the aromatic ring.[7]
Below 800C-Cl StretchingMedium to StrongThe carbon-chlorine stretching vibrations are typically found in the lower frequency region of the spectrum. The presence of two chlorine atoms may lead to two distinct C-Cl stretching bands.

Conclusion

The infrared spectrum of this compound provides a wealth of information regarding its molecular structure. By carefully analyzing the positions and intensities of the absorption bands, researchers can confirm the presence of the key amino, quinoline, and dichloro functionalities. This guide has outlined the theoretical basis for interpreting the spectrum, provided detailed experimental protocols for obtaining high-quality data, and presented a systematic assignment of the major vibrational modes based on established literature and the analysis of closely related compounds. The integration of experimental spectroscopy with computational predictions offers a robust framework for the comprehensive characterization of this important pharmaceutical building block.

References

  • Frontiers. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. [Link]

  • DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. DergiPark. [Link]

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. PubChem. [Link]

  • University of Cape Town Libraries. (n.d.). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. UCT Libraries. [Link]

  • ResearchGate. (2011, August 8). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. [Link]

  • ResearchGate. (2014, August 8). Infrared-spectra and normal-coordinate analysis of quinoline and quinoline complexes. ResearchGate. [Link]

  • ATB. (n.d.). 4,7-Dichloroquinoline. ATB. [Link]

  • MDPI. (n.d.). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. MDPI. [Link]

  • ResearchGate. (2014, August 7). Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]

  • Cherry. (n.d.). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Cherry. [Link]

  • ACS Omega. (n.d.). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,7-Dichloroquinoline. PMC. [Link]

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A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: From Benchtop Synthesis to Atomic Resolution

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine and its analogue hydroxychloroquine.[1][2] These compounds, and the vast library of derivatives they have inspired, are critical tools in the fight against parasitic diseases and have shown potential in other therapeutic areas.[3] The biological activity of these molecules is intrinsically linked to their three-dimensional structure. Therefore, a precise understanding of their atomic arrangement, conformation, and intermolecular interactions in the solid state is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, polymorphism screening, and the optimization of structure-activity relationships (SAR).[1][4]

This guide provides an in-depth walkthrough of the crystal structure analysis pipeline for 4-aminoquinoline derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind key experimental decisions, emphasizing the principles that ensure the generation of a trustworthy and insightful crystallographic model.

Part I: The Genesis of Analysis - Synthesis and Crystallization

The journey to a crystal structure begins long before the diffractometer. The quality of the final structural model is entirely dependent on the quality of the single crystal from which the data is collected.

A Note on Synthesis

While a comprehensive review of synthesis is beyond our scope, it is important to recognize the common starting point for many derivatives. A prevalent and robust method is the nucleophilic aromatic substitution (SNAr) reaction, typically involving the coupling of a 4-chloroquinoline precursor with a desired amine-containing side chain.[5] This modularity allows for the systematic variation of the side chain, a key strategy in SAR studies.[4] The purity of the synthesized compound is paramount; impurities can significantly hinder crystallization.

Crystallization: The Art and Science of Molecular Order

Crystallization is the process of inducing a transition from the disordered state of molecules in a solution to a highly ordered, three-dimensional lattice. The goal is to grow a single, defect-free crystal of suitable size (typically 0.1-0.3 mm in all dimensions).

The Underlying Principle: Controlled Supersaturation

A solution becomes supersaturated when the concentration of the solute exceeds its equilibrium solubility. The system seeks to return to equilibrium by precipitating the excess solute. The key is to control this process so that it favors the slow, ordered growth of a few crystal nuclei rather than the rapid, chaotic precipitation of an amorphous solid or a microcrystalline powder.

Field-Proven Crystallization Protocols

For 4-aminoquinoline derivatives, which are typically stable, moderately polar organic compounds, several methods are effective. The choice of solvent is the most critical experimental variable and often requires screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and their mixtures with less polar solvents like hexane or toluene).

Protocol 1: Slow Evaporation

This is the simplest method and a good starting point for any new compound.

  • Preparation: Dissolve the purified 4-aminoquinoline derivative in a suitable solvent or solvent mixture to near-saturation in a small, clean vial. Use a minimal amount of solvent.

  • Rationale: A near-saturated solution ensures that only a small amount of solvent needs to evaporate to induce supersaturation, promoting slower crystal growth.

  • Execution: Cover the vial with a cap, or Parafilm, and pierce it with a needle. This restricts the rate of evaporation.

  • Incubation: Place the vial in a vibration-free environment (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature.

  • Observation: Monitor the vial daily for the formation of single crystals. This process can take anywhere from a day to several weeks.

Protocol 2: Vapor Diffusion (Solvent/Anti-Solvent)

This technique is highly effective for compounds that are highly soluble in one solvent but poorly soluble in another.

  • Preparation: Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open inner vial.

  • Setup: Place this inner vial inside a larger, sealed "outer" jar that contains a reservoir of a miscible "anti-solvent" in which the compound is insoluble (e.g., hexane).

  • Mechanism: The more volatile "good" solvent from the inner vial slowly diffuses out into the reservoir of the outer jar, while the vapor of the "anti-solvent" slowly diffuses into the inner vial. This gradually lowers the solubility of the compound in the inner vial, leading to slow crystallization.

  • Trustworthiness: This method provides excellent control over the rate of supersaturation, often yielding high-quality crystals.

Part II: The Experiment - Single-Crystal X-ray Diffraction

Once a suitable crystal is obtained, we can proceed to the diffraction experiment to measure how it scatters X-rays, which contains the information about its internal structure.

experimental_workflow

Step-by-Step Methodology: Data Collection

  • Crystal Mounting: A selected crystal is carefully picked up using a nylon loop (cryoloop) and a small amount of a cryoprotectant oil (e.g., Paratone-N). It is then mounted on a goniometer head.

    • Expertise: The cryoprotectant is essential. It prevents the formation of crystalline ice from residual solvent on the crystal when it is flash-cooled, which would produce a powder diffraction pattern that would ruin the experiment.

  • Cryo-Cooling: The mounted crystal is immediately placed in a stream of cold nitrogen gas (typically at 100 K).

    • Causality: Cooling the crystal minimizes thermal motion of the atoms. This results in sharper diffraction spots at higher angles, leading to a higher resolution, more detailed final structure.

  • Data Collection on a Diffractometer: The crystal is centered in the X-ray beam. The diffractometer then rotates the crystal through a series of small angular increments while a detector collects the diffraction pattern for each increment.

  • Data Processing: The raw image files are processed using specialized software. This involves:

    • Indexing: Determining the unit cell dimensions and crystal lattice type.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Correcting for experimental variations and merging symmetry-equivalent reflections to produce the final data file (an .hkl file).

Part III: The Analysis - Structure Solution, Refinement, and Validation

With a processed reflection file, the computational part of the analysis begins. The goal is to build a chemically accurate model of the molecule that agrees with the experimental data.

refinement_workflow

  • Structure Solution: This step addresses the "phase problem" of crystallography. For small molecules like 4-aminoquinolines, programs like SHELXT use direct methods to derive initial phases from the measured intensities, which allows for the calculation of an initial electron density map. The most prominent peaks in this map are assigned to the heaviest atoms (e.g., Cl, N, O, C).

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares process, typically with the program SHELXL.[6] This is an iterative process:

    • The atomic positions and thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed pattern (from the experiment).

    • Difference Fourier maps (Fo-Fc) are calculated, which show regions where the model has too little (positive peaks) or too much (negative peaks) electron density. These maps are crucial for locating missing atoms (like hydrogens) or identifying disorder.

    • Hydrogen atoms are typically added at calculated positions and refined using a riding model.

    • The refinement is considered converged when the shifts in parameters are negligible and the R-factors (indicators of agreement) are minimized.

  • Validation and Output: The final model must be rigorously validated to ensure it is chemically and crystallographically sound.

    • Trustworthiness: Programs like PLATON are used to check for missed symmetry, unusual bond lengths and angles, and other potential issues.[7] This validation step is a self-validating system for the protocol.

    • The final, validated structure is reported in a standard format called a Crystallographic Information File (CIF).[8][9][10] This text file contains all the essential information about the crystal, the experiment, and the final atomic coordinates.

Part IV: The Insight - Interpreting the Crystal Structure

The CIF provides a wealth of information that is directly applicable to drug design.

Molecular Conformation and Geometry

The primary result is the precise three-dimensional structure of the molecule. For a 4-aminoquinoline derivative, key points of analysis include:

  • Planarity of the Quinoline Ring: The bicyclic system is generally planar, which is important for potential π-π stacking interactions.

  • Side Chain Conformation: The torsion angles along the flexible side chain are critical. The conformation determines the spatial relationship between the quinoline core and the terminal amino group, which is vital for target binding. For instance, the crystal structure of a chloroquine salt shows the molecule adopts a folded conformation where the side chain loops back towards the aromatic core.[11][12]

  • Influence of Substituents: The analysis confirms the exact position and orientation of all substituents, such as the crucial 7-chloro group, which is known to be essential for high antimalarial potency.[13][14]

Supramolecular Architecture: The Power of Non-Covalent Interactions

In the solid state, molecules are not isolated. They pack together, stabilized by a network of non-covalent interactions. Understanding this network is key to understanding physical properties like solubility and melting point, and it provides a model for the types of interactions the drug might form with its biological target.[15][16]

  • Hydrogen Bonding: 4-aminoquinolines have multiple hydrogen bond donors (the amino N-H) and acceptors (the quinoline nitrogen and the terminal side-chain nitrogen). In crystal structures of their salts, these groups form extensive hydrogen-bonding networks with counter-ions and solvent molecules, creating a robust supramolecular architecture.[11]

  • π-π Stacking: The electron-rich quinoline rings often engage in offset π-π stacking interactions, which contribute significantly to the overall lattice energy.

  • Halogen Bonding: The 7-chloro substituent can act as a halogen bond donor, forming interactions with electron-rich atoms.

Case Study: Comparison of Key Crystallographic Parameters

The table below compares key crystallographic data for the hydrochloride monohydrate salt of Chloroquine (CQ) with a hypothetical new derivative, providing a template for comparative analysis.

ParameterChloroquine (CQ) Hydrochloride Monohydrate[11]Derivative 'X' (Hypothetical)
FormulaC₁₈H₂₉Cl₂N₃O-
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cP2₁2₁2₁
a (Å)14.5778.95
b (Å)8.52312.45
c (Å)17.59318.21
β (°)112.8690
Volume (ų)2014.02027.5
R1 [I > 2σ(I)]0.0767< 0.05
wR2 (all data)0.1504< 0.15
Key Supramolecular Feature Extensive N-H···Cl and O-H···Cl H-bondsπ-π stacking of quinoline rings

Interpretation of the Data: The R1 factor is a key indicator of the quality of the refinement; a value around ~5% (0.05) or lower for high-quality data indicates a good fit between the model and the experimental data. Comparing the space group and unit cell parameters reveals fundamental differences in how the molecules pack in the solid state. The analysis of key supramolecular features provides direct insight into the dominant forces governing this packing.

Visualization: The ORTEP Diagram

A standard way to visualize a crystal structure is with an Oak Ridge Thermal Ellipsoid Plot (ORTEP).[17][18] This plot shows the non-hydrogen atoms as ellipsoids, where the size and shape of the ellipsoid represent the anisotropic thermal motion of the atom in the crystal lattice. It provides an intuitive and publication-quality representation of the molecular structure. Programs like ORTEP-3 or PLATON can generate these plots directly from the final CIF.[19][20]

Conclusion: Integrating Structural Insight into Drug Discovery

The crystal structure analysis of a 4-aminoquinoline derivative is a powerful, definitive technique that provides an atomic-resolution blueprint of the molecule. This information is invaluable for:

  • Validating Synthesis: Confirming the correct constitution and stereochemistry of a newly synthesized compound.

  • Understanding SAR: Correlating specific structural features (e.g., side-chain length, conformation, substituent effects) with biological activity.[3][21]

  • Guiding Rational Design: Providing a structural basis for the design of new analogues with improved potency, selectivity, or physical properties.

  • Informing Computational Studies: Providing accurate geometries for molecular docking and other in silico modeling efforts.[22]

By rigorously applying the protocols and validation checks outlined in this guide, researchers can generate high-quality, trustworthy crystal structures that serve as a solid foundation for the development of the next generation of 4-aminoquinoline-based therapeutics.

References

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  • University of Dundee. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Scribd. Retrieved from [Link]

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  • McMahon, B. (2005). CIF 1.1 syntax specification. International Union of Crystallography. Retrieved from [Link]

  • Hübschle, C. B., Sheldrick, G. M., & Dittrich, B. (2011). ShelXle: a Qt graphical user interface for SHELXL. Journal of Applied Crystallography, 44(6), 1281-1284. Retrieved from [Link]

  • Spek, A. L. (n.d.). The PLATON Homepage. Utrecht University. Retrieved from [Link]

  • Structure of amodiaquine (a) X-ray crystal structure of amodiaquine... (n.d.). ResearchGate. Retrieved from [Link]

  • Singh, K., et al. (2011). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Journal of Medicinal Chemistry, 54(11), 3847-3856. Retrieved from [Link]

  • D'Angelo, D., et al. (2017). On the interplay among non-covalent interactions and activity of 4-aminoquinoline antimalarials: A crystallographic and spectroscopic study. ResearchGate. Retrieved from [Link]

  • Egan, T. J. (2003). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. ResearchGate. Retrieved from [Link]

  • Optimized structures of Hydroxychloroquine (HCQ) and Chloroquine (CQ). (n.d.). ResearchGate. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. Reza Latifi's Homepage. Retrieved from [Link]

  • Genovate Biotechnology Co., Ltd. (2021). Crystals of hydroxychloroquine sulfate. Google Patents.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. Retrieved from [Link]

  • ORTEP style plots for crystal structures? (2021, November 3). Reddit. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre. (n.d.). A Short Guide to CIFs. CCDC. Retrieved from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. Retrieved from [Link]

  • Chiyanzu, I., et al. (2015). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. Molecules, 20(9), 16983-17003. Retrieved from [Link]

  • Purdue University. (n.d.). X-Ray Crystallography - Software. Purdue University Department of Chemistry. Retrieved from [Link]

  • D'Angelo, D., et al. (2016). Intermolecular Recognition of the Antimalarial Drug Chloroquine: A Quantum Theory of Atoms in Molecules–Density Functional Theory Investigation of the Hydrated Dihydrogen Phosphate Salt from the 103 K X-ray Structure. Crystal Growth & Design, 16(11), 6334-6345. Retrieved from [Link]

  • Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A, 48(2), 121-129. Retrieved from [Link]

  • Structural formula of hydroxychloroquine. (n.d.). ResearchGate. Retrieved from [Link]

  • Madrid, P. B., et al. (2011). 4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses. Antimicrobial Agents and Chemotherapy, 55(5), 2243-2252. Retrieved from [Link]

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  • University of Glasgow. (n.d.). PLATON for Windows. School of Chemistry. Retrieved from [Link]

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  • Kinzhalov, M. A., et al. (2022). Intermolecular non-covalent interactions in the organic perrhenates crystal structures: from theory to practice. CrystEngComm, 24(1), 74-87. Retrieved from [Link]

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  • Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results. Utrecht University. Retrieved from [Link]

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  • Galeano, E., et al. (2024). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Preprints.org. Retrieved from [Link]

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Theoretical Studies on the Electronic Structure of Dichloroquinolines: A Computational Approach to Unlocking Molecular Behavior

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroquinolines represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Understanding their electronic structure is paramount to predicting their chemical reactivity, spectroscopic signatures, and biological activity. This guide provides a comprehensive exploration of the theoretical methods used to investigate the electronic properties of dichloroquinolines. We delve into the foundational principles of Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), offering a rationale for methodological choices in computational chemistry. This document presents validated, step-by-step protocols for geometry optimization, spectroscopic simulation, and reactivity analysis. Key electronic descriptors such as Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Natural Bond Orbitals (NBOs) are discussed in detail, explaining how they provide actionable insights for molecular design and development. By bridging fundamental theory with practical application, this guide serves as an essential resource for researchers aiming to leverage computational chemistry for the rational design of novel dichloroquinoline derivatives.

Introduction

The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, renowned for its presence in compounds with a wide array of biological activities, including antimalarial, antibacterial, and antineoplastic properties.[1][2] The introduction of chlorine substituents onto this scaffold profoundly modulates its physicochemical properties, such as lipophilicity, metabolic stability, and, most importantly, its electronic character.[1] These modifications can significantly alter molecular interactions and biological function.

Theoretical and computational chemistry provides a powerful lens through which to examine these molecules at a level of detail that is often inaccessible to experiment alone.[3] By solving approximations of the Schrödinger equation, we can build a robust, in-silico model of a molecule's electronic landscape. This approach allows for the prediction of molecular geometries, reaction energetics, spectroscopic characteristics, and sites of reactivity.[4] Specifically, Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost, making it exceptionally well-suited for studying organic molecules like dichloroquinolines.[2][4]

This guide is structured to provide both a conceptual understanding and a practical framework for conducting theoretical studies on dichloroquinolines. We will move from the foundational "why" and "how" of DFT to detailed, self-validating experimental protocols and the interpretation of the rich data they produce. The ultimate goal is to empower researchers to integrate these computational techniques into their workflow, accelerating the discovery and development of next-generation chemical entities.

Chapter 1: Theoretical Foundations of Electronic Structure Calculations

The Rationale: Why Employ Computational Methods?

The decision to use computational chemistry is driven by its unique ability to complement and guide physical experiments. It offers several distinct advantages:

  • Insight into Mechanism: It allows for the characterization of transient structures, such as transition states, which are fleeting and difficult to capture experimentally.

  • Predictive Power: Properties of yet-to-be-synthesized molecules can be predicted, enabling a rational, design-first approach that prioritizes promising candidates and reduces wasted synthetic effort.

  • Safety and Cost-Effectiveness: It avoids the use of hazardous reagents and expensive laboratory equipment in the initial screening phases of a project.

  • Atomistic Resolution: It provides a detailed picture of electron distribution and molecular orbitals, explaining observed properties from first principles.

The Core Methodology: Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Its central tenet is that the total energy of a system can be determined from its electron density, ρ(r), a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This simplification is the key to its computational efficiency.

  • Causality of Functional Selection: The exact form of the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation, is unknown and must be approximated. The choice of functional is the most critical decision in a DFT calculation. For molecules like dichloroquinolines, hybrid functionals , such as the widely-used B3LYP , have become a standard.[2][5] B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory, which provides a better description of electron behavior, particularly in organic and main-group compounds, leading to more accurate geometries and energies compared to simpler functionals.[6]

  • Causality of Basis Set Selection: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set determines the flexibility the calculation has to model the spatial distribution of electrons. For dichloroquinolines, Pople-style basis sets like 6-311++G(d,p) are highly effective.[1][5] The reasoning is as follows:

    • 6-311G: A split-valence basis set that provides flexibility for valence electrons, which are most involved in chemical bonding.

    • ++: These symbols indicate the addition of diffuse functions on both heavy atoms (+) and hydrogen atoms (++). Diffuse functions are crucial for accurately describing lone pairs (on nitrogen and chlorines) and potential non-covalent interactions.

    • (d,p): These letters denote the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow the shapes of atomic orbitals to distort, which is essential for describing the directional nature of chemical bonds accurately.

Probing Excited States: Time-Dependent DFT (TD-DFT)

To understand how molecules like dichloroquinolines interact with light—for applications in photochemistry or for predicting their color—we must study their electronic excited states. TD-DFT is an extension of DFT that calculates the response of the electron density to a time-dependent perturbation, such as an oscillating electromagnetic field from light.[7] This allows for the direct calculation of electronic transition energies and oscillator strengths, which can be used to simulate a molecule's UV-Visible absorption spectrum.[1][5]

Simulating Realistic Environments: The Polarizable Continuum Model (PCM)

Chemical reactions and biological processes almost always occur in solution. The solvent can have a profound effect on a molecule's structure and electronic properties. The Polarizable Continuum Model (PCM) is an efficient method to account for these effects.[8] Instead of simulating individual solvent molecules, PCM treats the solvent as a continuous dielectric medium that becomes polarized by the solute molecule. The integral equation formalism variant (IEFPCM) is a robust and widely used version of this model.[8] This approach provides a more realistic theoretical model without the prohibitive computational cost of explicit solvent simulations.

Chapter 2: A Validated Computational Workflow for Dichloroquinolines

A rigorous and reproducible computational study follows a logical progression of steps, from initial structure preparation to final property analysis. Each step includes internal checks to ensure the validity of the results.

Logical Framework for a Computational Study

The following diagram outlines a standard workflow for the theoretical characterization of a dichloroquinoline molecule.

G cluster_0 Setup & Optimization cluster_2 Analysis & Interpretation A 1. Input Structure (e.g., 2,4-dichloroquinoline) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C D Validation Check: No Imaginary Frequencies? C->D E 4a. Spectroscopic Properties (TD-DFT for UV-Vis, GIAO for NMR) D->E F 4b. Electronic Structure Analysis (HOMO/LUMO, MEP, NBO) G 5. Data Interpretation (Compare to experiment, derive structure-activity relationships) E->G F->G

Caption: Standard computational workflow for electronic structure analysis.

Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol ensures that all subsequent calculations are performed on a structurally correct, stable conformation of the molecule.

Objective: To find the lowest energy (most stable) structure of the molecule in the gas phase.

Methodology:

  • Structure Input: Build the dichloroquinoline isomer of interest using a molecular editor (e.g., GaussView, Avogadro). Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Calculation Setup: Prepare an input file for a quantum chemistry software package (e.g., Gaussian). Specify the following keywords:

    • #p Opt Freq B3LYP/6-311++G(d,p)

    • Opt: Requests a geometry optimization.

    • Freq: Requests a frequency calculation to be performed after the optimization completes.

    • B3LYP/6-311++G(d,p): Specifies the chosen DFT functional and basis set.

  • Execution: Run the calculation. The software will iteratively adjust the positions of the atoms until a stationary point on the potential energy surface is found.

  • Self-Validation: Upon completion, inspect the output file of the frequency calculation. A true energy minimum is confirmed if all calculated vibrational frequencies are positive (real) . The presence of one or more negative (imaginary) frequencies indicates a saddle point (e.g., a transition state), and the optimization must be repeated from a perturbed geometry.

  • Data Extraction: The final optimized coordinates, total electronic energy, and vibrational frequencies (for IR/Raman spectra) are extracted from the output. The calculated vibrational frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental fundamental frequencies due to approximations in the theoretical model.[1]

Protocol 2: Simulating Spectroscopic Signatures

These calculations provide theoretical spectra that can be directly compared with experimental data to validate the computational model.

Objective: To calculate the UV-Visible and NMR spectra of the optimized molecule.

Methodology for UV-Vis Spectrum (using TD-DFT):

  • Input Preparation: Use the optimized geometry from Protocol 1.

  • Calculation Setup: Prepare an input file with keywords such as:

    • #p TD(NStates=20) B3LYP/6-311++G(d,p)

    • TD(NStates=20): Requests a TD-DFT calculation for the first 20 excited states. To simulate a spectrum in a solvent, add SCRF=(PCM,Solvent=YourSolvent).

  • Execution and Analysis: Run the calculation. The output will list the excitation energies (in eV or nm) and oscillator strengths (f) for each electronic transition. A larger oscillator strength corresponds to a more intense absorption peak. This data can be plotted to generate a theoretical spectrum.[5]

Methodology for NMR Spectrum (using GIAO):

  • Input Preparation: Use the optimized geometry from Protocol 1.

  • Calculation Setup: Prepare an input file with the keyword:

    • #p NMR B3LYP/6-311++G(d,p)

    • NMR: Specifies a calculation of nuclear magnetic shielding tensors using the Gauge-Invariant Atomic Orbital (GIAO) method, which is the standard for reliable results.[1] To simulate a spectrum in a solvent, add the SCRF keyword as above.

  • Execution and Analysis: The output provides absolute shielding values for each nucleus (e.g., ¹H, ¹³C). To obtain chemical shifts, these values are referenced against the calculated shielding of a standard compound (e.g., Tetramethylsilane, TMS) computed at the exact same level of theory: δ_sample = σ_TMS - σ_sample.

Chapter 3: Analysis of Electronic Structure and Chemical Reactivity

With a validated molecular structure, we can now probe its electronic properties to understand its intrinsic reactivity.

Frontier Molecular Orbitals (FMOs): The Heart of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals.

  • HOMO: Represents the outermost orbital containing electrons. It is associated with the ability of a molecule to donate electrons (nucleophilicity). Regions of the molecule with a large HOMO contribution are likely sites of electrophilic attack.

  • LUMO: Represents the first available empty orbital. It is associated with the ability of a molecule to accept electrons (electrophilicity). Regions with a large LUMO contribution are likely sites of nucleophilic attack.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity.[3]

    • A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron. These are considered "hard" molecules.[9]

    • A small gap implies low stability and high chemical reactivity, making the molecule more polarizable and prone to electronic transitions. These are "soft" molecules.[9]

The positions of the chlorine atoms on the quinoline ring significantly perturb the energies and spatial distributions of the FMOs, thereby fine-tuning the molecule's reactivity.

Mapping Reactivity: Molecular Electrostatic Potential (MEP)

The MEP is a 3D plot of the electrostatic potential mapped onto the electron density surface of a molecule. It provides an intuitive, visual guide to the charge distribution.

  • Red Regions (Negative Potential): Indicate areas of excess electron density, typically around electronegative atoms like nitrogen or oxygen. These are the most likely sites for electrophilic attack .[2][8]

  • Blue Regions (Positive Potential): Indicate areas of electron deficiency, often around hydrogen atoms bonded to electronegative atoms. These are sites susceptible to nucleophilic attack .[10]

For a dichloroquinoline, one would expect to see a strongly negative potential around the nitrogen atom's lone pair, making it a primary site for protonation or coordination to Lewis acids. The chlorine atoms also create regions of negative potential while influencing the potential of the adjacent ring carbons.

Quantifying Reactivity and Stability

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity.[11]

DescriptorFormulaInterpretation
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2The "escaping tendency" of electrons. A higher (less negative) value indicates greater reactivity.
Chemical Hardness (η) (E_LUMO - E_HOMO) / 2Resistance to change in electron configuration. Directly related to the HOMO-LUMO gap.[3]
Chemical Softness (S) 1 / (2η)The inverse of hardness; a measure of polarizability and reactivity.
Electronegativity (χ) The power of an atom/molecule to attract electrons.
Electrophilicity Index (ω) μ² / (2η)A measure of the energy lowering of a system when it accepts electrons; its "electrophilic power."

These quantitative measures are invaluable for comparing the reactivity of different dichloroquinoline isomers in a systematic way.

Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction by transforming it into a localized picture of chemical bonds, lone pairs, and anti-bonding orbitals.[2] Its primary utility is in analyzing hyperconjugation—the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger electronic delocalization, which contributes to overall molecular stability. For dichloroquinolines, NBO analysis can reveal, for example, the donation of electron density from a nitrogen lone pair (n) or a chlorine lone pair (n) into the π* anti-bonding orbitals of the aromatic system, quantifying their electronic contribution to the ring.[8]

Chapter 4: Case Study - The Influence of Chlorine Position

To illustrate these concepts, let's consider a comparative analysis of two hypothetical isomers: 2,4-dichloroquinoline and 6,8-dichloroquinoline . The position of the electron-withdrawing chlorine atoms can dramatically alter the electronic landscape.

G cluster_0 Structural Factor cluster_1 Electronic Consequences cluster_2 Predicted Properties A Position of Cl atoms (e.g., 2,4- vs 6,8-) B Altered Electron Density Distribution (Inductive & Resonance Effects) A->B C Shift in HOMO/LUMO Energy Levels B->C D Change in Molecular Dipole Moment B->D E Modified Chemical Reactivity (Altered HOMO-LUMO Gap, MEP) C->E F Different Spectroscopic Signature (UV-Vis, NMR shifts) C->F G Potential Change in Biological Activity (e.g., Receptor Binding Affinity) D->G E->G

Caption: Logical cascade of how substituent position impacts molecular properties.

  • 2,4-Dichloroquinoline: The chlorine atoms are on the pyridine ring. Their strong electron-withdrawing inductive effect is directly felt by the nitrogen atom and the π-system of that ring. This would likely lead to a lower energy LUMO concentrated on the pyridine ring, making it more susceptible to nucleophilic attack.

  • 6,8-Dichloroquinoline: The chlorine atoms are on the benzene ring. Their electronic influence is more distal to the nitrogen atom. This would alter the HOMO and LUMO distributions differently, likely affecting the overall dipole moment and the reactivity of the benzenoid portion of the molecule.

Table 1: Predicted Comparison of Electronic Properties

Property2,4-Dichloroquinoline6,8-DichloroquinolineRationale
HOMO Energy Likely LowerLikely HigherCl atoms on the pyridine ring pull electron density more effectively from the entire π-system.
LUMO Energy Significantly LowerLowerThe LUMO is often localized on the electron-deficient pyridine ring; 2,4-substitution enhances this.
HOMO-LUMO Gap (ΔE) SmallerLargerThe strong effect on the LUMO in the 2,4-isomer likely reduces the gap more significantly.
Dipole Moment Larger MagnitudeSmaller MagnitudeThe asymmetric substitution in the 2,4-isomer creates a greater separation of charge compared to the more balanced 6,8-substitution.
Predicted Reactivity More reactive, strong electrophilic character at the pyridine ring.Less reactive, reactivity more distributed.A smaller energy gap and a lower LUMO indicate higher reactivity towards nucleophiles.[9]

This theoretical comparison generates testable hypotheses. For instance, it predicts that 2,4-dichloroquinoline should be more susceptible to nucleophilic aromatic substitution reactions than 6,8-dichloroquinoline, a prediction that can be verified experimentally.

Conclusion and Future Outlook

The theoretical study of the electronic structure of dichloroquinolines offers indispensable insights that are crucial for modern chemical research. Through the systematic application of DFT and TD-DFT, we can construct a detailed, predictive model of molecular behavior. This guide has outlined a robust framework for these investigations, emphasizing the importance of validated protocols and the causal interpretation of computational results. By analyzing properties like Frontier Molecular Orbitals, Molecular Electrostatic Potential, and quantitative reactivity descriptors, researchers can understand how chlorine substitution patterns fine-tune the electronic character and, consequently, the function of these important molecules.

The future of this field lies in integrating these highly accurate electronic structure calculations into broader multi-scale modeling paradigms. Combining DFT results with molecular docking can elucidate binding modes in biological targets, providing a structural basis for observed activity.[2] Furthermore, Ab Initio Molecular Dynamics (AIMD) simulations can reveal how these electronic properties evolve over time in response to thermal fluctuations and interactions within a complex, dynamic environment. These theoretical tools are no longer just for specialists; they are essential components of the modern researcher's toolkit for the rational design of molecules with tailored properties, accelerating the path from concept to application.

References

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  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. (2023). DergiPark. Retrieved January 23, 2026, from [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (n.d.). National Institutes of Health (PMC). Retrieved January 23, 2026, from [Link]

  • Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. (2024). European Journal of Chemistry. Retrieved January 23, 2026, from [Link]

  • Unravelling the Chemistry of the [Cu(4,7-Dichloroquinoline)2Br2]2 Dimeric Complex through Structural Analysis: A Borderline Ligand Field Case. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. (n.d.). DergiPark. Retrieved January 23, 2026, from [Link]

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). (2020). Scientific Research Publishing. Retrieved January 23, 2026, from [Link]

  • HOMOs and LUMOs of quinoline–carbazole based Q1 (A–D–π–A) and Q2... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Photophysical behaviour of chloroquinolines. (1980). Acta Physica Polonica A. Retrieved January 23, 2026, from [Link]

  • (PDF) Unravelling the Chemistry of the [Cu(4,7-Dichloroquinoline) 2 Br 2 ] 2 Dimeric Complex through Structural Analysis: A Borderline Ligand Field Case. (2020). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking an. (n.d.). Indian Academy of Sciences. Retrieved January 23, 2026, from [Link]

  • Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

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  • Light-Mediated g-C3N4-Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β-Arylethylamine with Nematicidal Activity. (2024). ACS Publications. Retrieved January 23, 2026, from [Link]

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Substituted Dichloroquinolines: A Versatile Scaffold for Modulating Biological Processes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its halogenated derivatives, substituted dichloroquinolines have emerged as a particularly versatile class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of these compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies that leverage the differential reactivity of the chlorine substituents, detail the mechanistic basis for their potent antimalarial, anticancer, and antimicrobial activities, and provide validated experimental protocols for their synthesis and evaluation. By synthesizing data from seminal and contemporary studies, this guide aims to illuminate the therapeutic potential of substituted dichloroquinolines and provide a robust framework for future drug discovery efforts.

The Dichloroquinoline Core: A Foundation for Therapeutic Innovation

The quinoline heterocycle is a cornerstone of drug design, most famously represented by the antimalarial drug chloroquine.[1][2] The introduction of two chlorine atoms onto this scaffold, as seen in intermediates like 4,7-dichloroquinoline, creates a molecule with distinct electronic properties and multiple reactive sites for chemical modification.[3] This dual halogenation not only influences the physicochemical properties of the parent molecule but also provides synthetic handles for creating diverse libraries of derivatives. The inherent biological activities of quinolines—ranging from antimalarial and anticancer to antimicrobial and anti-inflammatory—are often potentiated or modulated by the nature and position of these substitutions.[1] This guide focuses specifically on the synthesis, biological evaluation, and mechanistic underpinnings of compounds derived from dichloroquinoline precursors.

Synthetic Strategies: Harnessing Regioselective Reactivity

The synthetic utility of dichloroquinolines, particularly 4,7-dichloroquinoline, is largely dictated by the differential reactivity of the two carbon-chlorine bonds. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at C7.[1] This regioselectivity is a direct consequence of the electron-withdrawing effect of the ring nitrogen, which preferentially activates the C4 position for nucleophilic attack.[1]

This predictable reactivity allows for the selective introduction of a wide array of functional groups—amines, alcohols, thiols, and others—at the C4 position while leaving the C7 chlorine intact for potential subsequent modifications. Modern synthetic approaches often employ methods that enhance efficiency and align with green chemistry principles.

Causality in Synthetic Design: Ultrasound-Assisted Synthesis

The choice of synthetic methodology directly impacts yield, purity, and environmental footprint. Ultrasound irradiation has proven to be a highly effective tool for accelerating SNAr reactions on the dichloroquinoline core.[1] The underlying principle, known as sonochemistry, involves acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates localized hot spots with extreme temperatures and pressures, dramatically increasing reaction rates. This allows for significantly shorter reaction times (e.g., 30 minutes) compared to conventional thermal methods, often leading to higher yields and cleaner products.[1]

G DCQ 4,7-Dichloroquinoline (Starting Material) Reaction SNA_r Reaction DCQ->Reaction Nuc Nucleophile (e.g., R-NH2) Nuc->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Energy Energy Source (Ultrasound Irradiation) Energy->Reaction Accelerates Reaction Product 4-Substituted-7-Chloroquinoline (Derivative) Reaction->Product

Caption: General workflow for ultrasound-assisted synthesis of 4-substituted-7-chloroquinoline derivatives.

A Spectrum of Biological Activities

Substitutions on the dichloroquinoline scaffold give rise to compounds with a remarkable range of biological effects. The specific activity is intricately linked to the nature of the substituent introduced, which governs the molecule's ability to interact with biological targets.

Antimalarial Activity

The historical success of chloroquine makes the 7-chloroquinoline scaffold a logical starting point for novel antimalarial agents.[1] The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization in the malaria parasite, Plasmodium falciparum.[4] The parasite digests host hemoglobin within its food vacuole, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal, hemozoin. Quinoline drugs are thought to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[4]

Derivatives of 4,7-dichloroquinoline have shown exceptional potency, in some cases surpassing that of chloroquine, particularly against chloroquine-resistant (CQR) strains of P. falciparum.[5] For instance, 4,7-dichloroquinoline itself demonstrated significant growth inhibition with IC₅₀ values of 6.7 nM against a chloroquine-sensitive (CQ-s) strain and 8.5 nM against a chloroquine-resistant (CQ-r) strain, outperforming chloroquine in the same study.[5] The ability to overcome resistance is a critical objective in antimalarial drug development, and modifications to the side chain attached at the C4 position are crucial for this activity.[6]

Table 1: Comparative In Vitro Antimalarial Activity

Compound P. falciparum Strain (CQ-s) IC₅₀ (nM) P. falciparum Strain (CQ-r) IC₅₀ (nM) Source
4,7-Dichloroquinoline 6.7 8.5 [5]

| Chloroquine (Control) | 23.0 | 27.5 |[5] |

Anticancer Activity

The quinoline scaffold is a recognized pharmacophore in oncology, with derivatives exhibiting a variety of antitumor mechanisms.[7] Substituted dichloroquinolines act as cytotoxic agents against a range of human cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) carcinomas.[1][3][8]

The mechanisms driving this anticancer activity are multifaceted and include:

  • Kinase Inhibition: Many quinolines function as inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF) receptor, which are critical components of signaling pathways that drive tumor growth and angiogenesis.[7]

  • Inhibition of Tubulin Polymerization: Certain derivatives can interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. This disruption leads to cell cycle arrest and apoptosis.

  • Topoisomerase Inhibition: These enzymes are vital for managing DNA topology during replication. Their inhibition by quinoline compounds can lead to DNA damage and cell death.

  • Cell Cycle Arrest: Treatment with dichloroquinoline derivatives can cause cancer cells to accumulate in a specific phase of the cell cycle, commonly the G0/G1 phase, preventing their proliferation.[7]

cluster_0 Molecular Targets cluster_1 Cellular Processes cluster_2 Cellular Outcomes Kinase Tyrosine Kinases (e.g., EGFR, VEGFR) Signaling Inhibit Pro-Survival Signaling Kinase->Signaling Tubulin Tubulin Polymerization Division Disrupt Mitosis Tubulin->Division Topo Topoisomerase Replication Induce DNA Damage Topo->Replication Arrest Cell Cycle Arrest (G0/G1 Phase) Signaling->Arrest Apoptosis Apoptosis Division->Apoptosis Replication->Apoptosis Arrest->Apoptosis DCQ Substituted Dichloroquinoline DCQ->Kinase DCQ->Tubulin DCQ->Topo

Caption: Plausible anticancer mechanisms of action for substituted dichloroquinolines.

The cytotoxic efficacy is highly dependent on the specific derivative. For example, certain thiosemicarbazide and pyrimidinone derivatives of 7-chloroquinoline have shown potent activity against HCT-116 colon carcinoma cells with IC₅₀ values as low as 21.41 µM.[1]

Table 2: In Vitro Anticancer Activity of Selected 7-Chloroquinoline Derivatives

Compound ID Cancer Cell Line IC₅₀ (µM) Source
Derivative 3 HCT-116 (Colon) 23.39 [1]
Derivative 6 HCT-116 (Colon) 27.26 [1]
Derivative 9 HCT-116 (Colon) 21.41 [1]
Derivative 9 HeLa (Cervical) 21.41 [1]

| Derivative 3 | HeLa (Cervical) | 50.03 |[1] |

Antimicrobial and Other Activities

Beyond their antimalarial and anticancer effects, substituted dichloroquinolines have demonstrated a range of other valuable biological activities.

  • Antibacterial and Antifungal: Various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[3][8][9] The presence of additional hetero rings attached at the C4 position appears to significantly enhance antifungal effects.[8]

  • Antiviral: The parent compound, 4,7-dichloroquinoline, has shown significant activity against Dengue virus serotype 2 (DENV-2), highlighting a potential application in treating vector-borne viral diseases.[5]

  • Insecticidal: The same compound also displays potent larvicidal and pupicidal properties against mosquito vectors responsible for transmitting malaria (Anopheles stephensi) and dengue (Aedes aegypti).[5]

Key Experimental Protocols

The validation of biological activity requires robust and reproducible experimental methodologies. The following protocols provide a self-validating framework for the synthesis and evaluation of dichloroquinoline derivatives.

Protocol: Ultrasound-Assisted Synthesis of a 4-Amino-7-Chloroquinoline Derivative

This protocol is adapted from established procedures for the SNAr reaction on 4,7-dichloroquinoline.[1][8]

Rationale: This method is chosen for its efficiency, speed, and alignment with green chemistry principles. The use of Thin-Layer Chromatography (TLC) provides a real-time check on reaction completion, ensuring reproducibility.

Materials:

  • 4,7-dichloroquinoline

  • Appropriate amine nucleophile (e.g., o-phenylenediamine)

  • Ethanol (absolute)

  • Chloroform (or other suitable organic solvent)

  • 1N Sodium Hydroxide (NaOH)

  • Deionized water

  • Ultrasonic bath

  • Round-bottom flask and condenser

  • TLC plates (silica gel) and developing chamber

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine 4,7-dichloroquinoline (1 eq., e.g., 0.01 mol) and the desired amine nucleophile (1 eq., e.g., 0.01 mol).

  • Add absolute ethanol (approx. 15 mL) as the solvent.

  • Place the flask in an ultrasonic bath and reflux for 30-40 minutes at an appropriate temperature (e.g., 90°C).

  • Self-Validation Step: Monitor the reaction progress using TLC (e.g., with an ethyl acetate/hexane eluent). The disappearance of the starting material spot indicates reaction completion.

  • Once complete, allow the mixture to cool to room temperature.

  • Add an organic solvent like chloroform (e.g., 150 mL) and wash the organic layer with 1N NaOH (e.g., 150 mL) to remove any acidic impurities.

  • Pour the resulting crude product mixture into ice-cold water to precipitate the solid product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.

Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol outlines a standard colorimetric assay to determine the cytotoxic effects of a compound on cultured cancer cells.

Rationale: The MTT assay is a widely accepted, reliable method for assessing cell viability. It measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The inclusion of a positive control (e.g., Doxorubicin) and a vehicle control (DMSO) ensures the validity of the results.

Materials:

  • Cultured cancer cells (e.g., HCT-116) in logarithmic growth phase

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dichloroquinoline derivative) dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Microplate reader (570 nm)

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After incubation, add 20 µL of the MTT reagent to each well and incubate for another 4 hours.

  • Self-Validation Step: During this incubation, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals. The formation of a purple precipitate is a visual confirmation that the assay is working.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measure the absorbance (optical density) of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Substituted dichloroquinolines represent a chemically tractable and biologically potent class of compounds. Their straightforward, regioselective synthesis allows for the creation of diverse molecular libraries, while their proven efficacy across multiple therapeutic areas—antimalarial, anticancer, and antimicrobial—underscores their vast potential. The ability of certain derivatives to overcome drug resistance in malaria is particularly noteworthy and warrants further investigation.

Future research should focus on elucidating precise molecular targets for the anticancer and antimicrobial activities through techniques like thermal shift assays, proteomics, and genetic screening. Expanding structure-activity relationship (SAR) studies will be crucial for optimizing potency and selectivity while minimizing off-target toxicity. The dual functionality as both therapeutic and insecticidal agents, as seen with 4,7-dichloroquinoline, presents an intriguing avenue for developing compounds that can simultaneously treat vector-borne diseases and control their transmission. With continued innovation in synthetic chemistry and a deeper understanding of their mechanisms of action, substituted dichloroquinolines are poised to remain a highly valuable scaffold in the ongoing quest for novel therapeutic agents.

References

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The 4-Aminoquinoline Core: A Technical Guide to Synthesis and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] Its unique chemical properties and biological versatility have propelled its exploration far beyond parasitic infections, leading to significant discoveries in oncology, immunology, and beyond.[2] This guide provides an in-depth analysis of the principal synthetic methodologies for constructing this vital pharmacophore, from classical nucleophilic substitutions to modern metal-catalyzed reactions. We will dissect the causality behind experimental choices, offering field-proven insights for researchers. Furthermore, this document explores the diverse therapeutic applications of 4-aminoquinoline derivatives, detailing their mechanisms of action and summarizing key structure-activity relationship (SAR) data. This content is designed for researchers, scientists, and drug development professionals seeking a comprehensive technical understanding of 4-aminoquinoline chemistry and its role in modern medicine.

The Enduring Legacy of the 4-Aminoquinoline Scaffold

The history of 4-aminoquinolines is intrinsically linked to the fight against malaria. The journey began with quinine, a natural alkaloid from cinchona bark, which served as the primary treatment for centuries.[3] The need for synthetic alternatives during World War II, when quinine supplies were scarce, spurred research programs that led to the synthesis of chloroquine in 1934.[4][5] Chloroquine proved to be a highly effective, less toxic, and affordable solution for treating Plasmodium falciparum malaria, establishing the 4-aminoquinoline class as a pillar of global health.[4][1]

The core structure, characterized by a quinoline ring with an amino group at the 4-position, possesses unique physicochemical properties. The quinoline nitrogen (pKa ~6) and the basic side-chain amine (pKa ~7-8) allow these molecules to accumulate in acidic cellular compartments like the parasite's digestive vacuole or the mammalian lysosome, a phenomenon known as ion trapping.[6][2][5] This property is central to many of their biological activities. Today, the 4-aminoquinoline scaffold is found in drugs approved for malaria, cancer, and inflammatory diseases, demonstrating its remarkable therapeutic versatility.[2]

Synthetic Strategies: Constructing the Core

The synthesis of 4-aminoquinoline derivatives can be broadly categorized into two approaches: the modification of a pre-existing quinoline core and the de novo construction of the heterocyclic system. The former is by far the most common, leveraging commercially available starting materials like 4,7-dichloroquinoline.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The most prevalent method for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction, typically involving the displacement of a halide (usually chlorine) at the C4 position with a primary or secondary amine.[2] The electron-withdrawing nature of the quinoline nitrogen activates the C4 position for nucleophilic attack.

Causality in Experimental Design:

  • Solvent Choice: Polar aprotic solvents like DMSO or DMF are often used to dissolve the reactants and facilitate the reaction. Alcohols can also be used, but higher temperatures may be required.

  • Temperature: Conventional heating often requires high temperatures (>120°C) and long reaction times (>24 hours).[2] This is to provide sufficient energy to overcome the activation barrier of the SNAr reaction.

  • Catalysis: The reaction can be sluggish, especially with less nucleophilic amines like anilines. The addition of a Brønsted or Lewis acid can protonate the quinoline nitrogen, further activating the C4 position and accelerating the reaction.[2] Conversely, when using amine salts, a base (e.g., K₂CO₃, Et₃N) is required to free the nucleophilic amine.

To address the limitations of conventional heating, energy-efficient techniques have been widely adopted.

  • Microwave Irradiation: This has emerged as a superior method, dramatically reducing reaction times from hours to minutes (e.g., 20-30 min).[1][6] Microwave energy couples directly with polar molecules, leading to rapid and uniform heating that significantly accelerates the reaction rate. Reactions in solvents like DMSO at 140-180°C give excellent yields (80-95%).[6][2]

  • Ultrasound Irradiation: Sonication provides mechanical energy that creates and collapses cavitation bubbles, leading to localized high pressures and temperatures. This enhances mass transfer and accelerates the reaction, providing good to excellent yields (78-81%).[6][2]

G cluster_0 Key Synthetic Approaches cluster_1 S(N)Ar Methodologies Start 4-Chloroquinoline Precursor Conventional Conventional Heating (>120°C, >24h) Start->Conventional + Amine Microwave Microwave Irradiation (140-180°C, <30min) Start->Microwave + Amine Ultrasound Ultrasound (Sonication) Start->Ultrasound + Amine Amine Primary or Secondary Amine Amine->Conventional Amine->Microwave Amine->Ultrasound Product 4-Aminoquinoline Derivative Conventional->Product Microwave->Product Ultrasound->Product DeNovo De Novo Synthesis (e.g., Cyclization/Annulation) DeNovo->Product

Caption: Overview of major synthetic routes to 4-aminoquinolines.
Experimental Protocol: Microwave-Assisted SNAr Synthesis

This protocol describes a representative synthesis of a 4-aminoquinoline derivative using an efficient microwave-assisted strategy.[1]

Objective: To synthesize N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine.

Materials:

  • 4,7-dichloroquinoline (1 equiv)

  • N,N-dimethylethylenediamine (1.5 equiv)

  • Phenol (2 equiv, acts as a solvent and catalyst)

  • Microwave synthesizer vial (10 mL)

  • Magnetic stir bar

Procedure:

  • Preparation: To a 10 mL microwave synthesizer vial containing a magnetic stir bar, add 4,7-dichloroquinoline.

  • Reagent Addition: Add phenol, followed by N,N-dimethylethylenediamine.

  • Sealing: Securely cap the vial. The use of phenol as a solvent avoids the high vapor pressures that can develop with more volatile solvents.

  • Microwave Irradiation: Place the vial in the cavity of a microwave synthesizer. Irradiate the mixture at 50W power, maintaining a temperature of 145°C for 30 minutes.[1]

  • Work-up: After cooling, the reaction mixture is typically diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with an aqueous base (e.g., 1M NaOH) to remove unreacted phenol. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 4-aminoquinoline derivative.

Self-Validation:

  • TLC Monitoring: Monitor reaction progress using thin-layer chromatography to observe the consumption of 4,7-dichloroquinoline.

  • Expected Yield: Yields for this type of reaction are typically good, often in the range of 60-90%.[1][6]

  • Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and mass spectrometry.

Metal-Catalyzed and Cyclization Strategies

While SNAr is dominant, other advanced methods offer unique advantages, particularly for creating derivatives with diverse substitutions that are not easily accessible otherwise.

  • Palladium-Catalyzed Dehydrogenative Aromatization: A recent and powerful strategy involves the reaction of 2,3-dihydroquinolin-4(1H)-ones with various amines in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and an oxidant (e.g., Cu(OAc)₂).[6][2] This method shows excellent functional group tolerance and has been used to synthesize chloroquine and amodiaquine in good yields.[6][2]

  • Copper-Catalyzed Coupling: Buchwald-Hartwig or Ullmann-type couplings can be used to form the C-N bond. For instance, 4-haloquinolines can be coupled with an amine source, like formamide in the presence of a copper catalyst (e.g., CuI), to install a primary amino group.[6][2]

  • Cyclization/Annulation Reactions: These de novo strategies build the quinoline ring system from acyclic precursors. For example, multicomponent reactions involving substituted anilines, acetylenes, and other building blocks can provide access to highly functionalized 4-aminoquinolines that would be difficult to prepare via SNAr.[6] This approach offers a significant advantage by allowing for the introduction of substituents at the 2- and 3-positions of the quinoline core.[2]

Therapeutic Applications and Mechanisms of Action

The 4-aminoquinoline scaffold is a privileged structure in drug discovery, with a wide range of biological activities.[6][2]

Antimalarial Agents

The primary application of 4-aminoquinolines remains the treatment of malaria.[4][3]

Mechanism of Action: During its life cycle in red blood cells, the malaria parasite (Plasmodium falciparum) digests host hemoglobin as a source of amino acids.[4] This process releases large quantities of toxic heme. To protect itself, the parasite polymerizes the heme into a non-toxic, crystalline substance called hemozoin (the "malaria pigment").[4][3] 4-aminoquinolines, being weak bases, accumulate in the acidic digestive vacuole of the parasite.[5] There, they form a complex with heme, preventing its polymerization into hemozoin.[3][5] The buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite.[4][5]

G cluster_Parasite Parasite Digestive Vacuole (Acidic) cluster_Drug Drug Action Hemoglobin Host Hemoglobin AminoAcids Amino Acids (Parasite Nutrition) Hemoglobin->AminoAcids Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Death Parasite Death (Oxidative Stress) Heme->Death Accumulation Leads to HemeAQ Heme-4-AQ Complex Heme->HemeAQ AQ 4-Aminoquinoline (e.g., Chloroquine) AQ->Heme HemeAQ->Hemozoin INHIBITS

Caption: Antimalarial mechanism of 4-aminoquinolines.
Anticancer Agents

There is growing interest in repurposing 4-aminoquinolines, particularly chloroquine and hydroxychloroquine, as anticancer agents.[6][7] Their activity is thought to stem from their lysosomotropic properties. By accumulating in lysosomes and raising the intra-lysosomal pH, they can disrupt cellular processes that are critical for cancer cell survival, such as autophagy—a cellular recycling mechanism that cancer cells often use to survive stress.[5]

A series of synthesized 4-aminoquinoline derivatives were evaluated for their cytotoxic effects on human breast cancer cell lines, demonstrating the potential for developing novel anticancer drugs from this scaffold.[7]

Table 1: Cytotoxicity (GI₅₀, μM) of 4-Aminoquinoline Derivatives in Breast Cancer Cell Lines [7]

CompoundStructureMDA-MB-468 (GI₅₀ μM)MCF-7 (GI₅₀ μM)
Chloroquine (CQ)7-Cl, diethylamino side chain24.3620.72
Compound 5 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine8.73 36.77
Compound 6 butyl-(7-fluoro-quinolin-4-yl)-amine11.47Potent
Compound 8 N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine14.0912.90
Compound 10 Bisquinoline derivative7.35 14.80

Data summarized from reference[7]. GI₅₀ is the concentration required to inhibit cell growth by 50%.

The data indicates that specific structural modifications, such as the dimethyl-ethane-1,2-diamine side chain on a 7-chloroquinoline core (Compound 5) or dimerization (Compound 10), can significantly enhance cytotoxicity against specific cancer cell lines compared to chloroquine.[7]

Other Therapeutic Areas

The versatility of the 4-aminoquinoline scaffold extends to numerous other applications, including:

  • Anti-inflammatory Agents: Used in the treatment of rheumatoid arthritis and lupus erythematosus.[2]

  • Antiviral Agents: Chloroquine and hydroxychloroquine have been investigated for their potential antiviral activity.[6][2]

  • Antileishmanial and Antibacterial Agents. [6][2]

Structure-Activity Relationship (SAR) Insights

Decades of research have provided clear insights into how the structure of 4-aminoquinolines relates to their biological activity, especially against malaria. The emergence of chloroquine-resistant parasite strains has been a major driver of this research.[4] Key SAR findings to overcome resistance include:[3]

  • Side Chain Modification: Shortening or elongating the diaminoalkyl side chain can restore activity against resistant strains.

  • Introduction of Lipophilic Groups: Incorporating bulky, lipophilic aromatic groups into the side chain can enhance efficacy. Amodiaquine, which features a phenol group in its side chain, is an example of this strategy.[4]

  • Dimerization: Linking two 4-aminoquinoline units with a flexible linker of variable length can create "bisquinoline" compounds with potent activity against multidrug-resistant parasites.

The introduction of a methyl group on the nitrogen at the 4-position has also been shown to be well-tolerated for antiplasmodial activity while potentially reducing toxicity.[1]

Conclusion and Future Perspectives

The 4-aminoquinoline core is a testament to the power of a privileged scaffold in medicinal chemistry. From its revolutionary impact on malaria treatment to its promising future in oncology and immunology, this simple heterocyclic system continues to be a fertile ground for drug discovery. Modern synthetic methods, particularly microwave-assisted SNAr and novel metal-catalyzed reactions, have made the exploration of its chemical space more efficient than ever. Future research will likely focus on synthesizing hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores to create multi-targeting agents, further expanding the therapeutic reach of this remarkable scaffold.[8]

References

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Delgado, F., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. [Link]

  • Lynch, D. (n.d.). 4-aminoquinolines as Antimalarial Drugs. Trinity Student Scientific Review. [Link]

  • Kumar, A., et al. (2016). 4-aminoquinolines: An Overview of Antimalarial Chemotherapy. Journal of Antivirals & Antiretrovirals. [Link]

  • Various Authors. (2026). Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Singh, K., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE. [Link]

  • Solomon, V. R., & Lee, H. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Various Authors. (n.d.). 4-Aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

Sources

Methodological & Application

Synthesis of 4-Amino-7,8-dichloroquinoline from 4,7,8-trichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of 4-Amino-7,8-dichloroquinoline

Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable scaffold in medicinal chemistry, from 4,7,8-trichloroquinoline. The core of this transformation is a regioselective nucleophilic aromatic substitution (SNAr) reaction. This guide is designed for researchers and professionals in drug development, offering a deep dive into the reaction mechanism, a detailed, validated experimental protocol, characterization methods, and field-tested troubleshooting advice. By explaining the causality behind the procedural choices, this note ensures both reproducibility and a foundational understanding of the synthesis.

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. Its most notable application is in antimalarial drugs like chloroquine and hydroxychloroquine.[1] The functionalization of the quinoline ring allows for the fine-tuning of pharmacological properties, making the development of novel synthetic routes to substituted 4-aminoquinolines a critical area of research.

This application note details the synthesis of this compound via a direct amination of 4,7,8-trichloroquinoline. This method leverages the inherent reactivity of the quinoline ring system to achieve a highly regioselective and efficient conversion.

The Chemical Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The conversion of 4,7,8-trichloroquinoline to this compound is achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction.[2] This class of reaction is characteristic of aromatic rings that are "activated" by the presence of strong electron-withdrawing groups.[3]

Mechanism and Regioselectivity:

  • Activation: In the quinoline ring, the heterocyclic nitrogen atom acts as a potent electron-withdrawing group via resonance. This effect significantly reduces electron density at the C2 and C4 positions, making them electrophilic and thus susceptible to attack by nucleophiles.

  • Nucleophilic Attack: Ammonia (NH₃), acting as the nucleophile, preferentially attacks the C4 position. This is the most electrophilic site due to its para-relationship to the ring nitrogen. The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion from the C4 position, yielding the final 4-amino product.

The chlorine atoms at the C7 and C8 positions are on the benzene portion of the bicyclic system and are not sufficiently activated by the ring nitrogen to react under these conditions, ensuring high regioselectivity for the C4 substitution.[4][5]

SNAr_Mechanism Figure 1: S(N)Ar Mechanism for Amination of 4,7,8-trichloroquinoline Reactant 4,7,8-Trichloroquinoline + NH₃ Intermediate Meisenheimer Complex (Resonance Stabilized Intermediate) Reactant->Intermediate Product This compound Intermediate->Product LeavingGroup HCl

Caption: S(N)Ar Mechanism for Amination of 4,7,8-trichloroquinoline

Comprehensive Experimental Protocol

This protocol is designed for robustness and high yield. It is imperative that all safety precautions are strictly followed.

Materials and Reagents
ReagentFormulaMW ( g/mol )Suggested QuantityMolar Equiv.Notes
4,7,8-TrichloroquinolineC₉H₄Cl₃N232.502.33 g1.0Substrate
Ammonium HydroxideNH₄OH35.0420 mL~2028-30% solution in water, acts as both nucleophile and solvent
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-For extraction
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0150 mL-5% aqueous solution for washing
BrineNaCl (sat.)58.4450 mL-Saturated aqueous solution for washing
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-Drying agent
Silica GelSiO₂60.08As needed-For column chromatography (230-400 mesh)
Equipment
  • Heavy-walled pressure vessel (sealed tube) with a Teflon screw cap

  • Magnetic stirrer and stir bar

  • Heating oil bath with temperature controller

  • Rotary evaporator

  • Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flasks)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Critical Safety Precautions

Working with ammonia and chlorinated compounds in a heated, sealed vessel requires stringent safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6]

  • Ventilation: Conduct the entire experiment in a certified chemical fume hood to avoid inhalation of ammonia vapors and chlorinated compounds.[7][8]

  • Pressure Hazard: The reaction is heated in a sealed vessel, which will generate significant internal pressure. Use only a pressure-rated tube and inspect it for cracks or defects before use. Never fill the vessel more than halfway. A blast shield is highly recommended.

  • Ammonia Handling: Concentrated ammonium hydroxide is corrosive and has a pungent, irritating odor. Handle it with extreme care.[9][10] In case of skin contact, flush immediately with copious amounts of water.[7]

  • Incompatible Chemicals: Keep ammonia away from strong oxidizers and acids.[7][8]

Step-by-Step Synthesis Procedure

Workflow Figure 2: Experimental Workflow for Synthesis A 1. Reaction Setup Combine reactants in a pressure vessel. B 2. Heating & Reaction Heat at 140-150°C for 12-18h in a sealed vessel. A->B C 3. Work-up Cool, dilute with DCM, and perform aqueous washes. B->C D 4. Drying & Concentration Dry organic layer with Na₂SO₄ and evaporate solvent. C->D E 5. Purification Purify crude product via silica gel column chromatography. D->E F 6. Analysis & Characterization Confirm structure and purity (NMR, MS, HPLC). E->F

Caption: Experimental Workflow for Synthesis

  • Reaction Setup:

    • Place 4,7,8-trichloroquinoline (2.33 g, 10.0 mmol) and a magnetic stir bar into a heavy-walled pressure vessel.

    • In a well-ventilated fume hood, carefully add concentrated ammonium hydroxide (20 mL).

    • Securely seal the vessel with the Teflon screw cap. Causality: Using a large excess of aqueous ammonia ensures the reaction goes to completion and serves as the solvent. A sealed vessel is necessary to contain the volatile ammonia at high temperatures and build sufficient pressure to drive the reaction.[11]

  • Reaction Execution:

    • Place the sealed vessel in an oil bath preheated to 140-150 °C.

    • Stir the mixture vigorously for 12-18 hours.

    • Self-Validation: Monitor the reaction's progress by taking small aliquots (after cooling), diluting with DCM, and analyzing via TLC (e.g., 20% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Work-up and Extraction:

    • CRITICAL: Cool the vessel to room temperature and then further in an ice bath for at least 30 minutes before opening. This is essential to safely release the internal pressure.

    • Carefully open the vessel in the fume hood.

    • Transfer the contents to a separatory funnel and dilute with dichloromethane (100 mL).

    • Wash the organic layer sequentially with 5% aqueous NaHCO₃ solution (2 x 25 mL) and brine (1 x 50 mL). Causality: The NaHCO₃ wash neutralizes any excess acid (HCl byproduct) and removes some impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration:

    • Dry the separated organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%).

    • Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.

Characterization and Validation

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic aromatic proton signals. The introduction of the -NH₂ group will cause a significant upfield shift for adjacent protons compared to the starting material and will appear as a broad singlet.

    • ¹³C NMR: The C4 carbon will show a significant upfield shift due to the substitution of chlorine with the more electron-donating amino group.

  • Mass Spectrometry (MS): ESI-MS should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the product (C₉H₆Cl₂N₂ = 213.07 g/mol ). The isotopic pattern for two chlorine atoms will be a key diagnostic feature.

  • High-Performance Liquid Chromatography (HPLC): Purity should be assessed using a suitable C18 column and a mobile phase such as acetonitrile/water with a formic acid modifier.[12] The final product should exhibit >95% purity.

Troubleshooting Guide

ObservationPotential CauseSuggested Solution
Low or No Conversion Insufficient temperature or reaction time. Leaky pressure vessel seal.Ensure the oil bath reaches the target temperature. Extend the reaction time and monitor by TLC. Check the vessel's seal for integrity before starting.
Formation of Insoluble White Solid Hydrolysis of the starting material to 7,8-dichloro-4-hydroxyquinoline due to excessive water and heat.While aqueous ammonia is used, ensuring the starting material is dry and the reaction is not heated excessively beyond the recommended range can help. This side product is often difficult to remove.[13]
Product is a Dark, Oily Residue Formation of polymeric side products or degradation due to excessive heat.Reduce the reaction temperature slightly (e.g., to 135-140 °C). Ensure purification is performed promptly after work-up.
Difficult Separation During Work-up Emulsion formation during aqueous washes.Add more brine to the separatory funnel and swirl gently rather than shaking vigorously. Centrifugation can also be used to break stubborn emulsions.

References

  • Kumar, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(3), 1375-1378. Available at: [Link]

  • Chemguide. (n.d.). The Nucleophilic Substitution Reactions Between Halogenoalkanes and Ammonia. Available at: [Link]

  • Google Patents. (2014). CN103626699A - Industrial preparation method of 4,7-dichloroquinoline.
  • Al-Ostoot, F. H., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules, 28(17), 6299. Available at: [Link]

  • Google Patents. (1984). CA1171861A - Process for preparing 4-amino-7-chloro-quinoline.
  • Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Available at: [Link]

  • Mella-Raipán, J., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 7-chloroquinolinyl-4-hydrazone derivatives. Available at: [Link]

  • Ríos-Guevara, C. L., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1249511. Available at: [Link]

  • DergiPark. (2017). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

  • OSHA Training School. (2024). Ammonia Safety: Health Risks, Prevention & Handling. Available at: [Link]

  • GDS Corp. (2015). Safety Precautions For Workers Who Handle Ammonia. Available at: [Link]

  • Maintenance World. (2023). Ammonia Safety Precautions. Available at: [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Available at: [Link]

  • International Enviroguard. (2021). How to Protect Workers from Ammonia Exposure. Available at: [Link]

  • EHS Daily Advisor. (2012). Train Workers to Stay Safe Around Ammonia. Available at: [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. Available at: [Link]

  • Cherry Editorial Office. (2021). New 4-aminoquinolines as moderate inhibitors of P. falciparum malaria. Available at: [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14216-14230. Available at: [Link]

Sources

Synthesis of 4-Amino-7,8-dichloroquinoline: A Detailed Experimental Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Notably, this scaffold is prominent in a range of antimalarial drugs, with chloroquine being a classic example. The biological activity of these compounds can be significantly modulated by the substitution pattern on the quinoline ring system. The synthesis of specific analogues, such as 4-Amino-7,8-dichloroquinoline, is of considerable interest to researchers in drug discovery and development, as it allows for the exploration of structure-activity relationships and the potential development of new therapeutic candidates.

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound. The described methodology is a multi-step synthetic route, beginning with the construction of the quinoline core via the Gould-Jacobs reaction, followed by chlorination and subsequent selective amination. Each step has been designed to be robust and reproducible in a standard laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a three-step process, commencing with the commercially available 2,3-dichloroaniline.

Synthetic_Pathway A 2,3-Dichloroaniline B Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate A->B  Step 1a: Gould-Jacobs Reaction   (Diethyl ethoxymethylenemalonate) C 4-Hydroxy-7,8-dichloroquinoline B->C  Step 1b: Hydrolysis & Decarboxylation   D 4,7,8-Trichloroquinoline C->D  Step 2: Chlorination   (POCl3) E This compound D->E  Step 3: Amination   (NH4OH)

Caption: Overall synthetic workflow for this compound.

PART 1: Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Hydroxy-7,8-dichloroquinoline via Gould-Jacobs Reaction

This initial step involves the construction of the quinoline ring system from 2,3-dichloroaniline and diethyl ethoxymethylenemalonate (EMME), followed by cyclization, hydrolysis, and decarboxylation.[1][2]

Step 1a: Synthesis of Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

  • Materials:

    • 2,3-Dichloroaniline

    • Diethyl ethoxymethylenemalonate (EMME)

    • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Procedure:

    • In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, combine 2,3-dichloroaniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.5 mol).[1]

    • Heat the mixture with stirring to 130°C. Ethanol will begin to distill from the reaction mixture.

    • Continue heating for approximately 1.5 hours, or until the theoretical amount of ethanol has been collected.[1]

    • In a separate, larger flask equipped with a reflux condenser, heat a high-boiling point solvent (e.g., Dowtherm A) to approximately 250°C.

    • Slowly and carefully add the crude intermediate from the previous step to the hot solvent.

    • Maintain the temperature and reflux for 1-2 hours to facilitate the thermal cyclization. The product, ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate, will precipitate out of the solution upon cooling.

    • Allow the mixture to cool to room temperature, and then further cool in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexanes or petroleum ether) to remove the high-boiling point solvent.

Step 1b: Hydrolysis and Decarboxylation to 4-Hydroxy-7,8-dichloroquinoline

  • Materials:

    • Ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 10%)

    • Concentrated hydrochloric acid (HCl)

  • Procedure:

    • Suspend the crude ethyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux with vigorous stirring until all the solid has dissolved, indicating complete saponification of the ester.

    • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic (as indicated by litmus paper or a pH meter).

    • The 7,8-dichloro-4-hydroxyquinoline-3-carboxylic acid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.

    • To effect decarboxylation, suspend the dried carboxylic acid in a high-boiling point solvent (e.g., Dowtherm A or diphenyl ether) and heat to reflux for 1-2 hours, or until gas evolution (CO2) ceases.

    • Cool the reaction mixture. The product, 4-hydroxy-7,8-dichloroquinoline, will crystallize out.

    • Collect the solid by vacuum filtration, wash with a non-polar solvent, and dry thoroughly.

Step 2: Chlorination to 4,7,8-Trichloroquinoline

This step converts the 4-hydroxy group to a more reactive chloro group, which is susceptible to nucleophilic substitution.[3][4][5][6][7]

  • Materials:

    • 4-Hydroxy-7,8-dichloroquinoline

    • Phosphorus oxychloride (POCl₃)

    • Optional: Toluene or other inert solvent

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend 4-hydroxy-7,8-dichloroquinoline in an excess of phosphorus oxychloride. A solvent such as toluene can also be used.[6]

    • Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with stirring. This is a highly exothermic process.

    • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the pH is approximately 7-8.

    • The crude 4,7,8-trichloroquinoline will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Step 3: Selective Amination to this compound

The final step is a nucleophilic aromatic substitution (SNAr) where the highly activated chlorine atom at the 4-position is displaced by an amino group.

  • Materials:

    • 4,7,8-Trichloroquinoline

    • Concentrated ammonium hydroxide (NH₄OH) solution

    • Ethanol or another suitable solvent

    • Optional: A pressure vessel or sealed tube

  • Procedure:

    • In a pressure vessel or a heavy-walled sealed tube, dissolve 4,7,8-trichloroquinoline in a suitable solvent such as ethanol.

    • Add an excess of concentrated ammonium hydroxide solution.

    • Seal the vessel and heat the mixture to 120-150°C for several hours (e.g., 8-12 hours). The reaction progress should be monitored by TLC.

    • After completion, cool the reaction vessel to room temperature. Caution: Open the vessel carefully in a fume hood as there may be built-up pressure.

    • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

    • The resulting residue can be partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

PART 2: Scientific Integrity & Logic

Mechanism and Rationale

The synthetic route is designed based on well-established principles of organic chemistry.

  • Gould-Jacobs Reaction: This reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines.[8][9] It proceeds through an initial Michael-type addition of the aniline to the electron-deficient alkene of EMME, followed by elimination of ethanol to form an anilinomethylenemalonate intermediate. A thermal 6-electron cyclization then occurs, followed by tautomerization to the more stable 4-hydroxyquinoline form. Subsequent saponification and decarboxylation are standard transformations to yield the desired 4-hydroxyquinoline core. The substitution pattern of the final product is dictated by the starting aniline, in this case, 2,3-dichloroaniline, which yields the 7,8-dichloro-substituted quinoline.

Gould_Jacobs_Mechanism cluster_0 Condensation & Cyclization cluster_1 Hydrolysis & Decarboxylation Aniline Aniline Intermediate Intermediate Aniline->Intermediate + EMME - EtOH Cyclized_Intermediate Cyclized_Intermediate Intermediate->Cyclized_Intermediate Heat (Δ) 4-Hydroxyquinoline-3-carboxylate 4-Hydroxyquinoline-3-carboxylate Cyclized_Intermediate->4-Hydroxyquinoline-3-carboxylate Tautomerization Carboxylic_Acid Carboxylic_Acid 4-Hydroxyquinoline-3-carboxylate->Carboxylic_Acid 1. NaOH 2. H+ 4-Hydroxyquinoline 4-Hydroxyquinoline Carboxylic_Acid->4-Hydroxyquinoline Heat (Δ) - CO2

Caption: Key stages of the Gould-Jacobs reaction.

  • Chlorination with POCl₃: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a crucial activation step. Phosphorus oxychloride is a powerful chlorinating agent for this transformation.[3][7] The mechanism involves the initial formation of a phosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. This converts the poor leaving group (-OH) into a good leaving group.

  • Selective Amination: The chlorine atom at the 4-position of the quinoline ring is significantly more reactive towards nucleophilic aromatic substitution than those at the 7 and 8 positions. This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer-like intermediate formed during the attack of the nucleophile at the C4 position. The reaction with ammonia or ammonium hydroxide provides the amino group to displace the C4-chloride, yielding the final product.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductTheoretical Yield
1a2,3-DichloroanilineDiethyl ethoxymethylenemalonateEthyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylateHigh
1bEthyl 7,8-dichloro-4-hydroxyquinoline-3-carboxylateNaOH, HCl4-Hydroxy-7,8-dichloroquinolineGood to High
24-Hydroxy-7,8-dichloroquinolinePOCl₃4,7,8-TrichloroquinolineGood
34,7,8-TrichloroquinolineNH₄OHThis compoundModerate to Good

PART 3: Safety and Handling

  • 2,3-Dichloroaniline: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Always handle in a fume hood and wear appropriate PPE. Quenching should be done slowly and with extreme caution.

  • High-temperature reactions: The use of high-boiling point solvents requires careful temperature control to avoid accidents.

  • Pressure reactions: Reactions in sealed tubes or pressure vessels should only be conducted with appropriate equipment and safety precautions.

References

  • Coordination strategy-induced selective C-H amination of 8-aminoquinolines. PubMed. (2017).
  • POCl3 chlorin
  • Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. (n.d.).
  • Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. National Institutes of Health (NIH). (n.d.).
  • 4,7-dichloroquinoline - Organic Syntheses Procedure. Organic Syntheses. (n.d.).
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry. (2008).
  • Gould–Jacobs reaction. Wikipedia. (n.d.).
  • POCl3 Chlorination of 4-Quinazolones.
  • Industrial preparation method of 4,7-dichloroquinoline.
  • Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen. PubMed. (2024).
  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. (2017).
  • Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture.
  • Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. (2024).
  • Gould-Jacobs Reaction. Name Reactions in Organic Synthesis. (n.d.).
  • POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. (n.d.).
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences. (2013).
  • Chlorination using POCl3 and benzyltriethylammonium chloride.
  • Merging photoredox catalysis with transition metal catalysis: Direct C4-H amination of 8-hydroxyquinoline derivatives.
  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide.
  • Synthesis of 4,7-Dichloroquinoline. LookChem. (n.d.).

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Accelerating the Discovery of Potent 4-Aminoquinoline Scaffolds

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This structural motif is central to the efficacy of well-established antimalarial drugs like chloroquine and amodiaquine, and its derivatives are actively being investigated for their potential as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2] The urgent need for new and more effective drugs, particularly in the face of growing resistance to existing treatments, has intensified the focus on the rapid synthesis and evaluation of novel 4-aminoquinoline derivatives.[3]

Traditionally, the synthesis of these compounds via nucleophilic aromatic substitution (SNAr) often requires harsh reaction conditions and prolonged reaction times, sometimes extending over 24 hours.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field, offering a greener, more efficient, and significantly faster alternative to conventional heating methods.[4][5][6][7] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times to mere minutes, often leading to higher yields and cleaner product profiles.[4][5][6][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the microwave-assisted synthesis of 4-aminoquinoline derivatives. We will delve into the mechanistic underpinnings of this powerful technology, provide a detailed, step-by-step protocol for a representative synthesis, and offer insights into the purification and characterization of the final products.

The Rationale Behind Microwave-Assisted Synthesis: A Deeper Look into the Mechanism

The remarkable rate enhancements observed in microwave-assisted synthesis are a direct result of the unique way microwave energy interacts with the molecules in the reaction mixture. Unlike conventional heating, which relies on the slow and inefficient transfer of heat from an external source through the vessel walls, microwave irradiation delivers energy directly to the polar molecules and ions within the reaction medium.[6] This leads to rapid, uniform, and efficient heating. The two primary mechanisms responsible for this are:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in our synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves, these molecules attempt to align themselves with the field. This constant reorientation leads to intense molecular friction, which generates heat rapidly and uniformly throughout the reaction mixture.

  • Ionic Conduction: If ions are present in the reaction mixture (for instance, from a salt or a basic catalyst), the oscillating electric field will cause them to migrate back and forth. This rapid movement results in collisions with surrounding molecules, dissipating energy in the form of heat.

This efficient and targeted heating often allows for the use of less solvent and can lead to different reaction outcomes or selectivities compared to conventional heating.

Core Reaction: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of 4-aminoquinoline derivatives from 4-chloroquinolines is a classic example of a nucleophilic aromatic substitution (SNAr) reaction.[1][2] The electron-withdrawing nature of the quinoline nitrogen atom makes the C4 position particularly susceptible to nucleophilic attack. The generally accepted mechanism proceeds in two steps:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The amine nucleophile attacks the electron-deficient C4 carbon of the 4-chloroquinoline, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride leaving group, yielding the final 4-aminoquinoline product.

Microwave irradiation accelerates this process by providing the necessary activation energy more efficiently than conventional heating, leading to a significant reduction in reaction time.

SNAr_Mechanism reagents 4-Chloroquinoline + Amine meisenheimer Meisenheimer Complex (Resonance Stabilized) reagents->meisenheimer Nucleophilic Attack product 4-Aminoquinoline meisenheimer->product Elimination of Leaving Group byproduct Chloride Ion meisenheimer->byproduct Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up cluster_purification Purification & Characterization prep Combine Reactants (4,7-dichloroquinoline, benzene-1,2-diamine) in DMSO in a microwave vial. reaction Irradiate in microwave reactor. (e.g., 180°C, 30 min) prep->reaction workup1 Cool to room temperature. Dilute with ethyl acetate. reaction->workup1 workup2 Wash with saturated NaHCO₃ and brine. workup1->workup2 workup3 Dry organic layer (MgSO₄) and concentrate. workup2->workup3 purify Purify by column chromatography. workup3->purify char Characterize by NMR and Mass Spectrometry. purify->char

Sources

Purification of 4-Amino-7,8-dichloroquinoline by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed protocol for the purification of 4-amino-7,8-dichloroquinoline using column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development who require a robust and reproducible procedure for obtaining this key chemical intermediate in high purity. This document emphasizes the scientific rationale behind the procedural steps, ensuring a deep understanding of the purification process.

Introduction: The Significance of this compound

This compound is a crucial heterocyclic aromatic amine that serves as a fundamental building block in the synthesis of a variety of pharmacologically active molecules.[1] Its quinoline core is a prevalent scaffold in numerous therapeutic agents, particularly in the development of antimalarial and anticancer drugs.[1] The precise arrangement of the amino and dichloro substituents on the quinoline ring imparts specific chemical reactivity and biological activity, making it a valuable precursor in medicinal chemistry.[1]

Given its role as a key starting material, the purity of this compound is paramount. Impurities from the synthetic process can lead to unwanted side reactions, lower yields of the final product, and introduce contaminants that may have undesirable biological effects. Column chromatography is a powerful and widely adopted technique for the purification of such organic compounds. This application note details a systematic approach to the column chromatographic purification of this compound, addressing the specific challenges associated with the separation of a basic aromatic amine.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target compound is the cornerstone of developing an effective purification strategy.

PropertyValueSource
Chemical Formula C₉H₆Cl₂N₂[1]
Molecular Weight 213.06 g/mol [1]
CAS Number 948293-25-2[1]
Appearance Expected to be a solidGeneral knowledge
pKa The quinoline nitrogen is weakly basic (pKa ~6), and the exocyclic amino group is also basic.[2]

The presence of two basic nitrogen atoms in the molecule is a critical consideration for column chromatography, as it can lead to strong interactions with the acidic surface of silica gel, a commonly used stationary phase. This can result in poor separation, peak tailing, and in some cases, irreversible adsorption of the compound onto the column.

The Chromatographic Challenge: Purifying a Basic Amine

The primary challenge in the purification of this compound via normal-phase column chromatography on silica gel is the acidic nature of the stationary phase. The silanol groups (Si-OH) on the surface of silica gel can protonate the basic amino groups of the quinoline, leading to strong ionic interactions. This results in:

  • Peak Tailing: The compound elutes from the column slowly and asymmetrically, leading to broad peaks that are difficult to resolve from impurities.

  • Irreversible Adsorption: A portion of the compound may bind so strongly to the silica gel that it cannot be eluted with the mobile phase, resulting in a lower yield.

  • Compound Degradation: The acidic environment of the silica gel surface can potentially degrade sensitive molecules, although halo-substituted aminoquinolines are generally stable.

To overcome these challenges, a key modification to the standard chromatographic procedure is required: the addition of a basic modifier to the mobile phase. This modifier neutralizes the acidic silanol groups, preventing the unwanted interactions with the basic analyte.

Experimental Protocol

This protocol is designed to provide a starting point for the purification of this compound. Optimization may be necessary depending on the specific impurities present in the crude sample.

Materials and Equipment
  • Crude this compound

  • Silica Gel: Standard flash chromatography grade (e.g., 230-400 mesh).

  • Solvents:

    • Dichloromethane (DCM), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Ethyl Acetate (EtOAc), HPLC grade

    • Hexane, HPLC grade

    • Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH), reagent grade

  • Glass Chromatography Column

  • Thin Layer Chromatography (TLC) Plates: Silica gel coated with a fluorescent indicator (e.g., F₂₅₄).

  • TLC Developing Chamber

  • UV Lamp (254 nm)

  • Collection Tubes or Flasks

  • Rotary Evaporator

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

Workflow Diagram

Caption: Workflow for the purification of this compound.

Step-by-Step Methodology

Step 1: Thin Layer Chromatography (TLC) for Solvent System Optimization

The first and most critical step is to determine an appropriate mobile phase using TLC. This will allow for the visualization of the separation between the desired product and any impurities.

  • Prepare TLC Chambers: Prepare several developing chambers with different solvent systems. Good starting points for polar compounds include mixtures of a non-polar solvent and a polar solvent.

  • Recommended Solvent Systems to Test:

    • System A: Dichloromethane/Methanol (e.g., 98:2, 95:5, 90:10)

    • System B: Ethyl Acetate/Hexane (e.g., 20:80, 50:50, 80:20)

  • Add Basic Modifier: To each of the chosen solvent systems, add a small amount of a basic modifier. A common practice is to add 0.5-1% triethylamine or a few drops of concentrated ammonium hydroxide to the mobile phase.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol). Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Develop the Plate: Place the spotted TLC plate in the developing chamber and allow the solvent front to travel up the plate.

  • Visualize the Plate: After development, remove the plate, mark the solvent front, and allow it to dry completely. Visualize the spots under a UV lamp at 254 nm.

  • Select the Optimal Solvent System: The ideal solvent system will provide a good separation between the spot corresponding to this compound and any impurity spots, with the desired compound having an Rf value between 0.2 and 0.4.

Step 2: Column Preparation

  • Select the Column Size: The size of the chromatography column will depend on the amount of crude material to be purified. A general rule of thumb is to use a silica gel to crude material ratio of 50:1 to 100:1 by weight.

  • Prepare the Slurry: In a beaker, create a slurry of the silica gel in the chosen non-polar solvent from the optimized TLC system (e.g., hexane or dichloromethane).

  • Pack the Column: Carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.

Step 3: Sample Loading

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent. Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: Dissolve the crude material in the smallest possible volume of the mobile phase and carefully apply it to the top of the column using a pipette.

Step 4: Elution and Fraction Collection

  • Begin Elution: Carefully add the optimized mobile phase (containing the basic modifier) to the top of the column, ensuring the silica bed does not run dry.

  • Apply Pressure (Flash Chromatography): If using flash chromatography, apply gentle pressure to the top of the column to achieve a steady flow rate.

  • Collect Fractions: Begin collecting the eluent in appropriately sized test tubes or flasks.

  • Monitor the Elution: Periodically spot the collected fractions onto TLC plates and develop them using the optimized solvent system to track the elution of the desired compound.

Step 5: Combining Fractions and Solvent Removal

  • Identify Pure Fractions: Based on the TLC analysis, identify the fractions that contain the pure this compound.

  • Combine Pure Fractions: Combine the pure fractions into a round-bottom flask.

  • Remove the Solvent: Remove the mobile phase using a rotary evaporator to obtain the purified this compound.

Characterization of Purified Product

The purity of the final product should be confirmed by appropriate analytical techniques, such as:

  • Thin Layer Chromatography (TLC): A single spot should be observed.

  • High-Performance Liquid Chromatography (HPLC): A single peak should be observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Troubleshooting

ProblemPossible CauseSolution
Streaking or Tailing on TLC Compound is too polar for the solvent system; strong interaction with silica.Increase the polarity of the mobile phase; ensure a basic modifier is present.
Poor Separation of Spots Solvent system is not optimal.Test a wider range of solvent polarities and different solvent combinations.
Compound Stuck on the Column Mobile phase is not polar enough; strong interaction with silica.Gradually increase the polarity of the mobile phase (gradient elution). Ensure the presence of a basic modifier.
Cracks in the Silica Bed Improper column packing.Repack the column, ensuring a uniform slurry and gentle tapping.

Conclusion

The purification of this compound by column chromatography is a highly effective method for obtaining this important synthetic intermediate in high purity. The key to a successful separation lies in the careful selection of an appropriate mobile phase, which must include a basic modifier to counteract the acidic nature of the silica gel stationary phase. By following the detailed protocol and understanding the underlying chemical principles, researchers can consistently achieve high-purity this compound, enabling the successful synthesis of downstream target molecules for drug discovery and development.

References

  • PubChem. (n.d.). 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. [Link]

  • ChemWhat. (n.d.). 4-AMINO-7,8-DICHLORO-2-METHYLQUINOLINE CAS#: 917562-02-8. [Link]

  • Wikipedia. (2023, November 29). 4,7-Dichloroquinoline. [Link]

Sources

The Alchemist's Guide to Dichloroquinolines: Palladium-Catalyzed Pathways to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

For the dedicated researcher, scientist, and drug development professional, the quinoline scaffold represents a privileged structure, a recurring motif in a multitude of FDA-approved drugs and biologically active compounds.[1] Its inherent versatility, however, presents a synthetic challenge: the precise and selective functionalization of its core. Among the various starting materials, dichloroquinolines offer a tantalizing gateway to a diverse chemical space, provided one can master the art of their selective transformation.

This guide serves as a detailed exploration into the palladium-catalyzed cross-coupling reactions of dichloroquinolines, moving beyond mere procedural lists to delve into the causality behind experimental choices. We aim to equip you with not only robust protocols but also the strategic insights necessary to adapt and innovate in your own research endeavors.

The Strategic Importance of Dichloroquinolines in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] Dichloroquinolines, in particular, are valuable precursors for the synthesis of highly functionalized quinoline derivatives. The two chlorine atoms offer orthogonal handles for sequential, site-selective modifications, enabling the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).

Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for forging new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the quinoline core with exceptional efficiency and functional group tolerance.[2][3] These reactions, recognized with the 2010 Nobel Prize in Chemistry, operate through a catalytic cycle involving a palladium(0) active species that undergoes oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination to furnish the desired product and regenerate the catalyst.[4]

Navigating Regioselectivity: The Key to Dichloroquinoline Functionalization

A critical consideration when working with dichloroquinolines is regioselectivity. The electronic and steric environment of each chlorine atom dictates its reactivity towards the palladium catalyst. For instance, in 2,4-dichloroquinoline, the chlorine at the C-2 position is generally more reactive towards oxidative addition than the one at C-4. This is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which makes the C-2 position more electrophilic.[5] Furthermore, the quinoline nitrogen can coordinate to the palladium catalyst, influencing the regioselectivity of the reaction.[5] Understanding and controlling this inherent reactivity is paramount for the successful and predictable synthesis of desired isomers.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron reagent (typically a boronic acid or ester) and an organic halide.[6][7] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.

Application Note: Sequential Suzuki Coupling of 2,4-Dichloroquinoline

A particularly elegant application of regioselectivity is the sequential functionalization of 2,4-dichloroquinoline. By first performing a Sonogashira coupling at the more reactive C-2 position, the resulting 2-alkynyl-4-chloroquinoline can then undergo a Suzuki coupling at the C-4 position to yield 2-alkynyl-4-arylquinolines.[5]

Experimental Protocol: Suzuki Coupling of 2-Alkynyl-4-Chloroquinolines [5]

This protocol details the second step of a two-step synthesis of 2-alkynyl-4-arylquinolines, starting from the product of a preceding Sonogashira coupling.

Materials:

  • 2-Alkynyl-4-chloroquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

Procedure:

  • To a stirred solution of the 2-alkynyl-4-chloroquinoline in a 4:1 mixture of acetonitrile and water, add the arylboronic acid, potassium carbonate, triphenylphosphine, and palladium(II) acetate.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-alkynyl-4-arylquinoline.

Data Presentation:

EntryArylboronic AcidProductYield (%)[5]
1Phenylboronic acid2-(Phenylethynyl)-4-phenylquinoline85
24-Methylphenylboronic acid4-(4-Methylphenyl)-2-(phenylethynyl)quinoline82
34-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-2-(phenylethynyl)quinoline80
44-Chlorophenylboronic acid4-(4-Chlorophenyl)-2-(phenylethynyl)quinoline78

Visualization of the Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Ar'-B(OR)₂ Base Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim Reductive Elimination ArylHalide Ar-X Organoboron Ar'-B(OR)₂ Base Base Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkynyl Cu-C≡CR Transmetalation Transmetalation PdII_Alkynyl->Pd0 Product Ar-C≡CR PdII_Alkynyl->Product RedElim Reductive Elimination ArylHalide Ar-X CuX CuX Alkyne R-C≡C-H CuAlkynilide Cu-C≡CR Alkyne->CuAlkynilide CuX, Base Base Base CuAlkynilide->CuX to Pd Cycle Buchwald_Hartwig_Workflow Start Dichloroquinoline & Amine ReactionSetup Reaction Setup: - Pd Catalyst - Ligand - Base - Solvent Start->ReactionSetup Heating Heating (Conventional or Microwave) ReactionSetup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Functionalized Aminoquinoline Purification->Product

Sources

Application Notes & Protocols: Developing Kinase Inhibitors Using a 4-Aminoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Aminoquinoline as a Privileged Scaffold in Kinase Inhibition

The 4-aminoquinoline core is a heterocyclic motif of significant interest in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Historically prominent for its role in antimalarial drugs like chloroquine, its true versatility is demonstrated by its presence in a variety of approved therapeutic agents targeting other diseases.[3][4] Notably, this scaffold is the foundation for several successful kinase inhibitors, including the FDA-approved anticancer drugs bosutinib (a Src/Abl inhibitor), neratinib (an irreversible HER2 and EGFR inhibitor), and dovitinib.[1][5]

The success of the 4-aminoquinoline scaffold can be attributed to several key factors:

  • Proven Bioactivity: The scaffold is a well-established pharmacophore that has been repeatedly validated through successful clinical applications.[6]

  • Synthetic Tractability: Its synthesis is straightforward, typically involving a nucleophilic aromatic substitution (SNAr), which allows for the rapid generation of diverse chemical libraries for screening.[1][5]

  • Structural Versatility: The quinoline ring system and its amino substituent provide multiple vectors for chemical modification, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies have shown that substitutions at positions like C7 of the quinoline ring are crucial for activity.[3][7]

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for leveraging the 4-aminoquinoline scaffold in a modern kinase inhibitor drug discovery program.

Section 1: Key Kinase Targets and Signaling Pathways

The 4-aminoquinoline scaffold has shown inhibitory activity against a range of kinases, primarily within the tyrosine kinase and serine/threonine kinase families.[6][8] These kinases are often critical nodes in signaling pathways that drive cell proliferation, survival, and differentiation, which are frequently dysregulated in cancer and inflammatory diseases.

Key Kinase Targets for 4-Aminoquinoline Inhibitors:

Kinase TargetAssociated Disease AreaRationale for InhibitionApproved/Investigational Drugs
EGFR/HER2 Non-Small Cell Lung Cancer, Breast CancerEGFR and HER2 are receptor tyrosine kinases that, when mutated or overexpressed, drive oncogenic signaling.Neratinib, Pelitinib[1]
Src/Abl Chronic Myeloid Leukemia (CML)The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the primary driver of CML.Bosutinib[1]
VEGFR Various Solid TumorsVEGFR is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth.Dovitinib[1]
RIPK2 Inflammatory DiseasesReceptor-Interacting Protein Kinase 2 (RIPK2) is a key mediator of inflammatory signaling pathways.Preclinical compounds[9]
GAK Infectious Disease, CancerCyclin G-associated kinase (GAK) is involved in intracellular trafficking and has been identified as a host factor for viral entry.Preclinical compounds[10]

Dysregulation of these kinases often leads to uncontrolled activation of downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cancer cell proliferation and survival.

Kinase_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR / HER2 GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation BCR_ABL BCR-ABL BCR_ABL->RAS BCR_ABL->PI3K SRC SRC SRC->PI3K RIPK2 RIPK2 NFkB NF-κB RIPK2->NFkB NFkB->Proliferation

Caption: Key oncogenic and inflammatory signaling pathways targeted by 4-aminoquinoline inhibitors.

Section 2: The Drug Discovery Workflow: From Synthesis to Lead Optimization

The development of novel kinase inhibitors based on the 4-aminoquinoline scaffold follows a structured, multi-stage process. This workflow is designed to identify potent and selective compounds and progressively refine their drug-like properties.

Drug_Discovery_Workflow Synthesis 1. Library Synthesis (4-Aminoquinoline Analogs) PrimaryScreen 2. Primary Biochemical Screen (e.g., ADP-Glo, TR-FRET) Synthesis->PrimaryScreen Test Compounds HitID Hit Identification (Potency Cutoff) PrimaryScreen->HitID IC50 Data SecondaryScreen 3. Secondary Cellular Assays (Target Engagement, Viability) HitID->SecondaryScreen Active Hits SAR 4. SAR & Potency Optimization (Iterative Synthesis) SecondaryScreen->SAR Validated Hits SAR->Synthesis Design New Analogs Selectivity 5. Selectivity Profiling (Kinome Panel Screen) SAR->Selectivity Optimized Compounds ADME 6. ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) Selectivity->ADME Selective Leads Lead Lead Candidate ADME->Lead Preclinical Candidates

Sources

Application Notes and Protocols for 4-Aminoquinoline Scaffolds in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

The following application note provides a comprehensive guide to the synthesis and application of fluorescent probes derived from 4-aminoquinoline scaffolds. It is important to note that while the focus of this guide is on the potential of 4-amino-7,8-dichloroquinoline , a survey of current scientific literature reveals a notable absence of specific examples of fluorescent probes synthesized directly from this particular scaffold.

To provide a detailed and actionable guide, this document will therefore utilize 4-amino-7-chloroquinoline as a representative and well-documented model system. The principles, synthetic strategies, and application protocols detailed herein are fundamentally applicable to the this compound scaffold. Throughout this note, we will provide expert insights into how the dichloro-substitution at the 7 and 8 positions might influence the chemical reactivity and photophysical properties of the resulting probes, offering a predictive framework for researchers venturing into this novel chemical space.

Introduction: The Quinoline Core in Fluorescence Sensing

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, planar structure and inherent fluorescence properties make it an excellent building block for the development of molecular probes and chemosensors.[1] These probes are instrumental in bio-imaging applications, allowing for the detection and visualization of various analytes such as metal ions and fluctuations in intracellular pH, which are crucial in understanding and diagnosing diseases like cancer and neurodegenerative disorders.[1]

The 4-aminoquinoline framework, in particular, offers a versatile platform for probe development. The amino group at the 4-position serves as a convenient handle for synthetic modification, allowing for the attachment of various recognition moieties and the fine-tuning of the probe's photophysical properties.

The this compound Scaffold: A Frontier in Probe Design

While less explored, the this compound scaffold presents intriguing possibilities for the design of novel fluorescent probes. The presence of two chlorine atoms at the 7 and 8 positions is expected to significantly influence the electronic properties of the quinoline ring system through their inductive effects. This could lead to altered photophysical characteristics, such as shifts in absorption and emission spectra, and potentially enhanced quantum yields compared to non-halogenated analogs. Furthermore, these chlorine atoms offer additional sites for functionalization through nucleophilic aromatic substitution or cross-coupling reactions, opening up avenues for the synthesis of more complex and highly specific probes.

Synthetic Strategies for 4-Aminoquinoline-Based Fluorescent Probes

The synthesis of fluorescent probes from 4-aminoquinoline scaffolds typically involves a two-step process:

  • Synthesis of the 4-Aminoquinoline Core: This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a 4,7-dichloroquinoline precursor is reacted with an amine.[2]

  • Derivatization of the 4-Amino Group: The primary amino group is then functionalized to install a recognition unit and modulate the fluorescent output. A common and efficient method for this is the formation of a Schiff base.

General Synthesis of the 4-Aminoquinoline Scaffold

The foundational 4-aminoquinoline structure can be synthesized from its corresponding 4-chloro-quinoline precursor. This reaction proceeds via a nucleophilic aromatic substitution mechanism.[2]

synthesis_of_4_aminoquinoline 4,7-dichloroquinoline 4,7-dichloroquinoline Product 4-Amino-7-chloroquinoline Derivative 4,7-dichloroquinoline->Product Nucleophilic Aromatic Substitution (SNAr) Amine Primary Amine (e.g., Alkylamine, Aniline) Amine->Product

Caption: General synthesis of 4-aminoquinoline derivatives.

Protocol 1: Synthesis of a Schiff Base Fluorescent Probe for Metal Ion Sensing

This protocol details the synthesis of a Schiff base fluorescent probe from 4-amino-7-chloroquinoline and salicylaldehyde. Schiff bases derived from salicylaldehyde are well-known for their ability to act as chemosensors for metal ions.[3]

Materials:

  • 4-amino-7-chloroquinoline

  • Salicylaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-amino-7-chloroquinoline in absolute ethanol.

  • Add 1.1 equivalents of salicylaldehyde to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

  • Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product can be collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethanol/water mixture) to obtain the pure Schiff base probe.

  • Dry the purified product under vacuum.

schiff_base_synthesis Start 4-Amino-7-chloroquinoline + Salicylaldehyde Reaction Reflux in Ethanol with Acetic Acid Catalyst Start->Reaction Condensation Product Schiff Base Fluorescent Probe Reaction->Product

Caption: Workflow for Schiff base fluorescent probe synthesis.

Rationale for Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and allows for heating to reflux to drive the condensation reaction.

  • Acetic Acid Catalyst: The acidic catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amino group.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the dehydration step of Schiff base formation.

Photophysical Properties and Sensing Mechanism

The fluorescence of quinoline-based probes is often governed by mechanisms such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

  • Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of the quinoline fluorophore is initially quenched by a nearby electron-rich recognition moiety. Upon binding of the analyte (e.g., a metal ion), the electron-donating ability of the recognition group is diminished, inhibiting the PET process and leading to a "turn-on" of fluorescence.

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, the excitation of the fluorophore leads to a charge separation between an electron-donating part and an electron-accepting part of the molecule. The binding of an analyte can modulate this charge transfer, resulting in a shift in the emission wavelength.[4]

The photophysical properties of a representative 4-amino-7-chloroquinoline derived Schiff base probe are summarized in the table below. The introduction of the 7,8-dichloro substitution is anticipated to cause a bathochromic (red) shift in both the absorption and emission maxima due to the electron-withdrawing nature of the chlorine atoms.

Table 1: Representative Photophysical Data of a 4-Amino-7-chloroquinoline Schiff Base Probe

PropertyValue (in Ethanol)Anticipated Effect of 7,8-Dichloro Substitution
Absorption Maximum (λabs)~350 nmBathochromic Shift (to longer wavelengths)
Emission Maximum (λem)~450 nmBathochromic Shift (to longer wavelengths)
Stokes Shift~100 nmMay increase
Quantum Yield (Φ)Low (quenched)Potentially higher upon metal binding

Application Protocol: Fluorescent Detection of Metal Ions

This protocol outlines the use of the synthesized 4-amino-7-chloroquinoline Schiff base probe for the detection of a target metal ion (e.g., Zn2+) in solution.

Materials:

  • Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO or Ethanol).

  • Aqueous buffer solution (e.g., HEPES or Tris-HCl, pH 7.4).

  • Stock solutions of various metal ions (e.g., ZnCl2, CuCl2, FeCl3, etc.).

  • Fluorometer.

Procedure:

  • Prepare a series of test solutions by adding a small aliquot of the probe stock solution to the aqueous buffer to a final concentration in the low micromolar range (e.g., 1-10 µM).

  • To these solutions, add increasing concentrations of the target metal ion (e.g., Zn2+).

  • Prepare control solutions containing the probe and other potentially interfering metal ions at the same concentrations.

  • Incubate the solutions for a short period at room temperature to allow for complexation.

  • Measure the fluorescence emission spectra of each solution using a fluorometer. The excitation wavelength should be set at the absorption maximum of the probe.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to generate a calibration curve.

metal_ion_detection Probe Probe Solution (Low Fluorescence) Analyte Add Metal Ion (e.g., Zn²⁺) Probe->Analyte 1. Introduce Analyte Complex Probe-Metal Complex (High Fluorescence) Analyte->Complex 2. Complexation Detection Measure Fluorescence Intensity Complex->Detection 3. Signal Readout

Caption: Workflow for metal ion detection using a turn-on fluorescent probe.

Conclusion and Future Directions

The 4-aminoquinoline scaffold provides a robust and versatile platform for the design of fluorescent probes for a wide range of applications. While the potential of this compound remains to be fully explored, the synthetic and application protocols detailed in this note for the analogous 4-amino-7-chloroquinoline serve as a strong foundation for future research. The unique electronic properties imparted by the dichloro-substitution are expected to yield probes with novel and potentially superior photophysical and sensing characteristics. Further investigation into the derivatization of the 7 and 8 positions could unlock even more sophisticated probe designs with enhanced specificity and functionality.

References

  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Crimson Publishers. [Link]

  • 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. (n.d.). PubMed Central. [Link]

  • Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. (2022). MDPI. [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (n.d.). PubMed Central. [Link]

  • (a) 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. (b) 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. (c) 4,7-Dichloroquinoline design inspired by the natural molecule, chloroquine. (n.d.). ResearchGate. [Link]

  • Intramolecular charge transfer with the planarized 4-aminobenzonitrile 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6). (n.d.). PubMed. [Link]

  • Design and Expeditious Synthesis of Quinoline-Pyrene-Based Ratiometric Fluorescent Probes for Targeting Lysosomal pH. (2020). PubMed. [Link]

  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. (2024). PubMed Central. [Link]

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). MDPI. [Link]

  • Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al3+ Ions. (2023). PubMed Central. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers. [Link]

Sources

Application Notes and Protocols for Metal Complexation Studies with 4-Amino-7,8-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Significance of 4-Amino-7,8-dichloroquinoline in Coordination Chemistry and Drug Development

This compound is a synthetic organic compound belonging to the quinoline family, characterized by a bicyclic structure containing nitrogen.[1] This molecule, with the chemical formula C₉H₆Cl₂N₂ and a molecular weight of approximately 213.06 g/mol , is gaining significant attention in medicinal chemistry.[1] The quinoline scaffold itself is a cornerstone in the development of a wide array of therapeutic agents, including antimalarials, anticancer agents, and anti-inflammatory drugs.[2][3] The unique electronic and structural features of this compound, particularly the presence of potential donor atoms in the amino group and the quinoline nitrogen, make it an excellent candidate for forming stable coordination complexes with various metal ions.

The chelation of metal ions by organic ligands can profoundly alter their physicochemical properties, leading to enhanced biological activity. In the context of drug development, metal complexation can improve the therapeutic index of a compound by mechanisms such as facilitating drug transport, altering the mode of action, or protecting the ligand from metabolic degradation. Studies have already indicated that 4-aminoquinoline derivatives can form stable complexes with metal ions like copper(II), and these complexes may exhibit enhanced pharmacological properties.[4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting metal complexation studies with this compound. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the rationale behind each experimental step, ensuring scientific integrity and reproducibility.

Theoretical Framework: Principles of Metal-Ligand Interactions

The formation of a metal complex is a chemical reaction in which a central metal atom or ion is bonded to one or more ligands, which are molecules or ions that donate a pair of electrons to the metal. The strength and stability of these bonds are governed by several factors, including the nature of the metal ion (charge, size, and electron configuration), the properties of the ligand (basicity, steric effects, and the number and type of donor atoms), and the reaction conditions (solvent, pH, and temperature).

The stability of a metal-ligand complex in solution is quantitatively expressed by its stability constant (also known as the formation constant), K. For a simple 1:1 complex formation:

M + L ⇌ ML

The stability constant is given by:

K = [ML] / ([M][L])

A higher value of K indicates a more stable complex. The determination of stability constants is a crucial aspect of understanding the behavior of metal complexes in biological systems.

Experimental Protocols

Protocol 1: Synthesis of a Metal Complex of this compound (Example with Copper(II))

This protocol is adapted from the synthesis of similar 4-aminoquinoline-metal complexes and provides a robust starting point for optimization.[4]

Rationale: The synthesis involves the direct reaction of the ligand with a metal salt in a suitable solvent. The choice of solvent is critical to ensure the solubility of both reactants. The reaction is typically carried out under reflux to provide the necessary activation energy for complex formation. The isolation and purification of the complex are achieved by filtration and washing to remove unreacted starting materials.

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (analytical grade)

  • Diethyl ether (analytical grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of methanol in a 100 mL round-bottom flask. Stir the solution until the ligand is completely dissolved. Gentle heating may be applied if necessary.

  • In a separate beaker, dissolve 0.5 mmol of CuCl₂·2H₂O in 10 mL of methanol.

  • Add the methanolic solution of CuCl₂·2H₂O dropwise to the solution of the ligand while stirring continuously. A color change and/or the formation of a precipitate may be observed.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 4-6 hours with continuous stirring.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration using a Büchner funnel.

  • Wash the solid product with small portions of cold methanol and then with diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the complex in a desiccator over anhydrous calcium chloride.

  • Determine the yield and characterize the complex using appropriate analytical techniques (FT-IR, Elemental Analysis, Mass Spectrometry).

Expected Outcome: A colored, solid metal complex. The yield will depend on the specific reaction conditions.

Protocol 2: Determination of Stoichiometry using UV-Vis Spectroscopy (Job's Plot)

Rationale: Job's plot, or the method of continuous variations, is a widely used spectrophotometric method to determine the stoichiometry of a metal-ligand complex in solution.[5] The method involves preparing a series of solutions where the mole fraction of the ligand and metal are varied while keeping the total molar concentration constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally, and the free ligand and metal ion have minimal absorbance. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

  • Stock solution of the metal salt (e.g., CuCl₂) of the same concentration in the same solvent

  • UV-Vis spectrophotometer

  • Cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare equimolar stock solutions (e.g., 1 mM) of this compound and the metal salt in the chosen solvent.

  • Prepare a series of solutions in volumetric flasks by mixing the stock solutions in different ratios, keeping the total volume constant (e.g., 10 mL). The mole fraction of the ligand (X_L) will range from 0 to 1. (See Table 1 for an example).

  • Allow the solutions to equilibrate for a sufficient time (e.g., 30 minutes) at a constant temperature.

  • Record the UV-Vis spectrum of each solution over a suitable wavelength range (e.g., 200-800 nm).

  • Identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex. This is typically a new peak that appears upon complexation or a significant shift in the ligand's absorbance peak.

  • Measure the absorbance of each solution at this λ_max.

  • Plot the absorbance as a function of the mole fraction of the ligand (X_L).

  • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For a 1:2 metal-to-ligand ratio, the maximum will be at X_L ≈ 0.67. For a 1:1 complex, the maximum will be at X_L = 0.5.

Table 1: Example of Solution Preparation for Job's Plot

SampleVolume of Ligand (mL)Volume of Metal (mL)Mole Fraction of Ligand (X_L)
10100.0
2190.1
3280.2
4370.3
5460.4
6550.5
7640.6
8730.7
9820.8
10910.9
111001.0
Protocol 3: Characterization of Binding using Fluorescence Spectroscopy

Rationale: Fluorescence spectroscopy is a highly sensitive technique for studying metal-ligand interactions.[6] The intrinsic fluorescence of this compound can be monitored upon the addition of a metal ion. If the metal ion quenches the fluorescence of the ligand upon binding, this quenching can be used to determine the binding constant and stoichiometry of the complex. The Stern-Volmer equation is often used to analyze the quenching data.

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., methanol)

  • Stock solution of the metal salt

  • Fluorescence spectrophotometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Prepare a dilute solution of this compound in the chosen solvent (e.g., 10 µM).

  • Record the fluorescence emission spectrum of the ligand solution by exciting at its absorption maximum.

  • Titrate the ligand solution with small aliquots of the metal salt stock solution. After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes.

  • Record the fluorescence emission spectrum after each addition of the metal ion.

  • Correct the fluorescence intensity for the dilution effect.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

  • The data can be analyzed using the Stern-Volmer equation to determine the quenching constant. The binding constant can be determined by fitting the titration data to a suitable binding model.

Protocol 4: Elucidation of Binding Sites by ¹H NMR Titration

Rationale: ¹H NMR spectroscopy is a powerful tool for identifying the specific atoms in a ligand that are involved in metal binding.[7] When a metal ion binds to a ligand, it causes changes in the chemical environment of the nearby protons, leading to shifts in their corresponding NMR signals. By monitoring these chemical shift changes during a titration, the binding sites can be identified.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆)

  • Paramagnetic or diamagnetic metal salt (diamagnetic metals are preferred to avoid excessive peak broadening)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Prepare a solution of this compound in a deuterated solvent (e.g., 5 mM in DMSO-d₆).

  • Acquire a ¹H NMR spectrum of the free ligand. Assign all the proton signals.

  • Prepare a stock solution of the metal salt in the same deuterated solvent.

  • Add small, incremental amounts of the metal salt stock solution to the NMR tube containing the ligand solution.

  • Acquire a ¹H NMR spectrum after each addition of the metal salt.

  • Monitor the changes in the chemical shifts of the ligand's protons. Protons close to the metal binding site will experience the largest shifts.

  • Plot the change in chemical shift (Δδ) for each proton as a function of the metal-to-ligand molar ratio. This will help to identify the protons most affected by complexation and thus pinpoint the binding sites.

Data Presentation and Visualization

Table 2: Summary of Expected Spectroscopic Data

TechniqueParameterExpected Observation upon ComplexationInformation Obtained
UV-Vis Spectroscopy λ_maxShift in the absorption maximum (bathochromic or hypsochromic) and/or appearance of new bands.Confirmation of complex formation, stoichiometry (Job's Plot).
Fluorescence Spectroscopy Emission IntensityQuenching or enhancement of fluorescence.Binding affinity (binding constant), stoichiometry.
¹H NMR Spectroscopy Chemical Shift (δ)Downfield or upfield shifts of proton signals, particularly those near the binding site.Identification of ligand donor atoms involved in coordination.
FT-IR Spectroscopy Vibrational FrequenciesShifts in the stretching frequencies of functional groups involved in coordination (e.g., N-H, C=N).Confirmation of coordination sites.
Mass Spectrometry m/zAppearance of a peak corresponding to the molecular ion of the complex.Confirmation of the molecular weight and composition of the complex.

Diagrams:

Synthesis_Workflow Ligand This compound in Methanol Mix Mix and Reflux (4-6 hours) Ligand->Mix Metal CuCl2·2H2O in Methanol Metal->Mix Cool Cool to RT Mix->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with Methanol & Ether Filter->Wash Dry Dry in Desiccator Wash->Dry Product Purified Metal Complex Dry->Product

Caption: Workflow for the synthesis of a metal complex with this compound.

Jobs_Plot_Workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis Prep_L Stock Solution of Ligand (L) Mix_Series Prepare Series of [M] + [L] = Constant Prep_L->Mix_Series Prep_M Stock Solution of Metal (M) Prep_M->Mix_Series Equilibrate Equilibrate Solutions Mix_Series->Equilibrate Measure_Abs Measure Absorbance at λ_max Equilibrate->Measure_Abs Plot Plot Absorbance vs. Mole Fraction of Ligand Measure_Abs->Plot Determine_Stoichiometry Determine Stoichiometry from Maximum Plot->Determine_Stoichiometry

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating 4,7-Dichloroquinoline Amination Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4,7-dichloroquinoline chemistry. As a key building block in the synthesis of numerous pharmacologically active compounds, including the renowned antimalarial drug chloroquine, mastering its reactivity is crucial.[1][2][3] This guide, structured in a question-and-answer format, provides in-depth technical assistance and troubleshooting strategies to address common challenges encountered during the amination of 4,7-dichloroquinoline, with a primary focus on preventing the undesired di-amination side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the selective mono-amination of 4,7-dichloroquinoline at the C4 position challenging?

The selective mono-amination of 4,7-dichloroquinoline is a classic challenge in heterocyclic chemistry, primarily due to the differential reactivity of the two chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C7 position. This heightened reactivity is attributed to the electron-withdrawing effect of the quinoline nitrogen, which activates the C4 position for nucleophilic attack.[4][5] While this inherent selectivity is advantageous for targeting the C4 position first, it also sets the stage for a subsequent, albeit slower, reaction at the C7 position, leading to the formation of the di-aminated byproduct.

Q2: What is the primary mechanism governing the amination of 4,7-dichloroquinoline?

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[5][6] This is typically a two-step addition-elimination process. First, the amine nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] In the second, typically faster step, the chloride ion is expelled, restoring the aromaticity of the quinoline ring and yielding the 4-amino-7-chloroquinoline product. The presence of the nitrogen atom in the quinoline ring is crucial for stabilizing the negative charge in the Meisenheimer intermediate, thereby facilitating the reaction.[5]

Q3: What are the main factors that promote the formation of the di-aminated byproduct?

Several factors can inadvertently drive the reaction towards the undesired di-aminated product:

  • High Temperatures: Elevated temperatures provide the necessary activation energy for the less reactive C7 chlorine to undergo substitution.[7]

  • Prolonged Reaction Times: Extended reaction times increase the probability of the mono-aminated product reacting further with the amine.[7]

  • Incorrect Stoichiometry: An insufficient excess of the amine nucleophile can lead to a higher relative concentration of the mono-aminated intermediate, which can then act as a nucleophile itself or react with the remaining amine.[7]

  • Strongly Basic Conditions: While a base is often necessary to neutralize the HCl generated during the reaction, excessively strong or concentrated bases can deprotonate the newly formed amino group at the C4 position, potentially increasing its nucleophilicity and promoting further reaction at the C7 position.[7]

Troubleshooting Guide: Minimizing Di-amination

This section provides practical solutions to common problems encountered during the synthesis of mono-aminated 4,7-dichloroquinoline derivatives.

Issue 1: Significant formation of the di-aminated product is observed by TLC/LC-MS.

Root Cause Analysis and Solutions:

This is the most common issue and can be addressed by carefully controlling the reaction parameters to favor kinetic control over thermodynamic control. The mono-amination at the more reactive C4 position is the kinetically favored product, while the di-amination, requiring more energy to overcome the higher activation barrier at the C7 position, can be considered a thermodynamically driven product under harsh conditions.[8][9]

Table 1: Key Parameter Optimization to Favor Mono-amination

ParameterRecommendationRationale
Amine Stoichiometry Use a 2-5 fold molar excess of the amine nucleophile.A larger excess of the amine increases the statistical probability that a molecule of 4,7-dichloroquinoline will react with a fresh amine molecule rather than the already mono-substituted product.
Temperature Maintain the lowest possible temperature that allows for a reasonable reaction rate.Lower temperatures disfavor the higher activation energy pathway leading to substitution at the C7 position.[7]
Reaction Time Monitor the reaction progress closely using TLC or HPLC and stop the reaction as soon as the 4,7-dichloroquinoline starting material is consumed.[7]This minimizes the time the mono-aminated product is exposed to reaction conditions that could lead to a second substitution.
Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective.[4]These solvents can help to dissolve the reactants and stabilize the charged intermediate of the SNAr reaction. The choice of solvent can also influence reaction rates and selectivity.[6]
Base If a base is required to scavenge HCl, use a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), and add it slowly.[4][7][10]This minimizes side reactions and avoids a high concentration of a strong base that could promote di-amination.

Experimental Workflow: A Logic for Selectivity

G cluster_start Reaction Setup cluster_control Controlling Selectivity cluster_monitoring Reaction Progress cluster_decision Decision Point cluster_workup Workup & Purification start Combine 4,7-dichloroquinoline and solvent amine Add 2-5 equivalents of amine nucleophile start->amine temp Maintain low to moderate temperature (e.g., 80-100°C) amine->temp base If needed, add non-nucleophilic base (e.g., K₂CO₃, DIPEA) slowly temp->base monitor Monitor by TLC/HPLC for consumption of starting material base->monitor decision Is starting material consumed? monitor->decision decision->monitor No, continue monitoring workup Quench reaction and perform aqueous workup decision->workup Yes purify Purify by column chromatography or recrystallization workup->purify product Isolated Mono-aminated Product purify->product

Caption: A workflow for selective mono-amination.

Issue 2: When using a diamine, a significant amount of a dimeric byproduct is formed, where one diamine molecule bridges two quinoline molecules.

Root Cause Analysis and Solutions:

This is a specific and common challenge when working with symmetrical diamines like ethane-1,2-diamine. The free amino group of the mono-substituted product is still nucleophilic and can react with another molecule of 4,7-dichloroquinoline.

Strategy: Protecting Groups

The most robust solution is to use a protecting group strategy to differentiate the two amino groups of the diamine.[7]

Table 2: Protecting Group Strategy for Diamines

StepActionDetails
1. Mono-protection Selectively protect one of the amino groups of the diamine.Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[11] The choice of protecting group depends on its stability to the amination reaction conditions and the ease of its subsequent removal.
2. Amination Reaction React the mono-protected diamine with 4,7-dichloroquinoline.The unprotected amine will selectively react at the C4 position of the quinoline.
3. Deprotection Remove the protecting group to reveal the second free amine.The conditions for deprotection should be chosen so as not to affect the rest of the molecule. For example, Boc groups are typically removed under acidic conditions (e.g., with trifluoroacetic acid).[11]

Protecting Group Workflow

G start Symmetrical Diamine protect Mono-protection of one amino group (e.g., with Boc-anhydride) start->protect mono_protected Mono-protected Diamine protect->mono_protected react Reaction with 4,7-dichloroquinoline mono_protected->react intermediate Protected Mono-aminated Product react->intermediate deprotect Deprotection of the second amino group (e.g., with TFA) intermediate->deprotect product Final Mono-aminated Product with free terminal amine deprotect->product

Caption: A workflow utilizing a protecting group strategy.

Issue 3: An insoluble white solid precipitates from the reaction mixture.

Root Cause Analysis and Solutions:

The formation of an insoluble white solid is often indicative of the hydrolysis of 4,7-dichloroquinoline to 7-chloro-4-hydroxyquinoline.[7]

  • Cause: The presence of water in the reaction mixture. The C4 position is highly susceptible to hydrolysis, especially under basic conditions.[7]

  • Solution:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Reactants should also be dry.[7]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.[7]

Alternative Methodology: Buchwald-Hartwig Amination

For less reactive amines or when SNAr conditions fail, the palladium-catalyzed Buchwald-Hartwig amination offers a powerful alternative for C-N bond formation.[12][13] However, selectivity can still be a concern.

Q4: How can I favor mono-amination in a Buchwald-Hartwig reaction with 4,7-dichloroquinoline?

Achieving selectivity in Buchwald-Hartwig amination of dihaloarenes often relies on fine-tuning the catalyst system and reaction conditions.

Table 3: Parameters for Selective Buchwald-Hartwig Mono-amination

ParameterRecommendationRationale
Ligand Choice Sterically bulky phosphine ligands (e.g., XPhos, SPhos) can enhance reactivity and selectivity.[12] The choice of ligand is critical and often needs to be screened.The ligand influences the steric and electronic properties of the palladium catalyst, affecting its reactivity and selectivity towards the two different chlorine atoms.
Catalyst Loading Use a low catalyst loading.This can help to minimize side reactions and improve selectivity.
Base Weakly coordinating bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong alkoxides like NaOtBu.The choice of base can significantly impact the reaction outcome. Strong bases can sometimes lead to side reactions.
Temperature and Time Similar to SNAr, use lower temperatures and monitor the reaction to stop it upon consumption of the starting material.This helps to prevent the second amination at the less reactive C7 position.

Troubleshooting Buchwald-Hartwig Reactions:

  • Low Conversion: Ensure the catalyst is active and the solvent is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. Consider using a pre-catalyst for more reliable initiation.[14]

  • Dehalogenation Side Product: The formation of 7-chloroquinoline (hydrodehalogenation) can occur as a side reaction. This may be minimized by optimizing the ligand and base.[14]

Protocols

Protocol 1: General Procedure for Selective Mono-amination via SNAr

This protocol is a general guideline and may require optimization for specific amines.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,7-dichloroquinoline (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, DMSO, or ethanol).

  • Addition of Amine: Add the amine nucleophile (2-5 equivalents).

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 80-130°C).[15] The optimal temperature should be determined empirically.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the 4,7-dichloroquinoline is consumed, cool the reaction mixture to room temperature. If the solvent is water-miscible, pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine.[15]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[15][16]

Protocol 2: Purification of Mono- and Di-aminated Products

Separating the desired mono-aminated product from the di-aminated byproduct and unreacted starting material is typically achieved by column chromatography.[17]

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is often effective. The more polar di-aminated product will typically have a lower Rf value than the mono-aminated product.

References

  • D. K. Barma, "Microwave-assisted one-pot synthesis of novel 4-aminoquinoline-based molecular hybrids," Tetrahedron Letters, vol. 54, no. 25, pp. 3271-3274, 2013.
  • S. K. Sharma et al., "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives," Bioorganic & Medicinal Chemistry Letters, vol. 21, no. 23, pp. 6960-6963, 2011.
  • BenchChem, "Technical Support Center: Amination of 4,7-Dichloroquinoline," BenchChem, 2025.
  • R. C. Elderfield et al., "4,7-Dichloroquinoline," Organic Syntheses, coll. vol. 4, p. 217, 1963.
  • F. D. Melato et al., "4-Aminoquinoline: a comprehensive review of synthetic strategies," Frontiers in Chemistry, vol. 13, 2025.
  • Wikipedia, "4,7-Dichloroquinoline," Wikipedia, The Free Encyclopedia, 2023.
  • J. Clayden, N. Greeves, and S. Warren, Organic Chemistry, 2nd ed. Oxford University Press, 2012.
  • Y. Ito and Y. Ma, "Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography," Journal of Chromatography A, vol. 1216, no. 19, pp. 4125-4131, 2009.
  • Organic Chemistry Portal, "Protective Groups," Organic Chemistry Portal.
  • A. A. Kulkarni et al., "4,7-Dichloroquinoline," Acta Crystallographica Section E: Structure Reports Online, vol. 68, no. 5, p. o1427, 2012.
  • P. M. O’Neill, P. A. Stocks, S. A. Ward, and B. K. Park, "Amodiaquine," in xPharm: The Comprehensive Pharmacology Reference, S. J. Enna and D. B. Bylund, Eds. New York, NY: Elsevier, 2008, pp. 1-6.
  • A. A. Kulkarni et al., "Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe," Molecules, vol. 29, no. 5, p. 1083, 2024.
  • r/chemistry, "Help troubleshooting a Buchwald-Hartwig amin
  • L. F. de Almeida et al., "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry," Molecules, vol. 29, no. 1, p. 234, 2023.
  • A. A. El-Sayed et al.
  • G. L. Patrick, "Appendix 6: Protecting groups," in An Introduction to Drug Synthesis. Oxford University Press, 2015.
  • Chemistry LibreTexts, "Buchwald-Hartwig Amin
  • BenchChem, "Application Note: A Detailed Protocol for the Regioselective Synthesis of 4-chloro-N,N-dimethylquinolin-7-amine," BenchChem, 2025.
  • Chemistry LibreTexts, "14.3: Kinetic vs. Thermodynamic Control of Reactions," Chemistry LibreTexts, 2024.
  • J.
  • J.
  • Sigma-Aldrich, "Cross-Coupling Reaction Manual: Desk Reference," Sigma-Aldrich.
  • S. L. You, X. L. Hou, L. X. Dai, and Y. G. Zhou, "Selective Mono-BOC Protection of Diamines," Organic Letters, vol. 3, no. 1, pp. 149-151, 2001.
  • ACS GCI Pharmaceutical Roundtable, "Buchwald-Hartwig Amination," ACS GCI Pharmaceutical Roundtable Reagent Guides, 2026.
  • A. Simon and J. M. Goodman, "Kinetics versus thermodynamics in the proline catalyzed aldol reaction," Chemical Communications, vol. 47, no. 2, pp. 748-750, 2011.
  • A. A. Kulkarni et al., "4,7-Dichloroquinoline," Acta Crystallographica Section E, vol. E68, p. o1427, 2012.
  • Chemistry Stack Exchange, "Buchwald-Hartwig coupling troubleshooting," Chemistry Stack Exchange, 2022.
  • A. S. Kucherenko et al., "Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor," Molecules, vol. 27, no. 16, p. 5236, 2022.

Sources

Optimization of reaction conditions for 4-Amino-7,8-dichloroquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Amino-7,8-dichloroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of this synthesis and optimize your reaction conditions for high yield and purity.

Introduction to the Synthesis of this compound

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of the precursor, 4,7,8-trichloroquinoline, with an amine source. The chlorine atom at the C4 position of the quinoline ring is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. This regioselectivity is a key principle underpinning this synthesis.

The general reaction scheme is as follows:

Caption: A logical workflow for troubleshooting low product yield.

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

SNAr_Mechanism reactant 4,7,8-Trichloroquinoline Cl at C4 intermediate Meisenheimer Complex Negatively charged intermediate Resonance stabilized reactant:c->intermediate + R-NH2 (Nucleophilic Attack) nucleophile R-NH2 product This compound N-R bond formed intermediate->product - Cl- (Elimination) leaving_group Cl-

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on Dichloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for improving the yield and selectivity of nucleophilic aromatic substitution (SNAr) reactions on dichloroquinolines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize their synthetic routes involving these important heterocyclic scaffolds. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to make informed decisions in your research.

Part 1: Troubleshooting Common Issues & FAQs

This section addresses the most frequently encountered challenges during the SNAr on dichloroquinolines in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction on a dichloroquinoline is not proceeding or is giving very low yields. What are the first things I should check?

A1: Low reactivity in SNAr reactions with dichloroquinolines often stems from a few key factors. The most common method for synthesizing substituted 4-aminoquinolines is the SNAr reaction between a 4-chloroquinoline and a primary or secondary amine.[1] However, the success of this reaction is highly dependent on several parameters.

  • Reactivity of the Quinoline: Ensure your dichloroquinoline substrate is sufficiently activated. The inherent electronic properties of the quinoline ring system make it susceptible to nucleophilic attack, but electron-donating groups on the ring can decrease reactivity.[2]

  • Nucleophilicity of the Amine: The strength of your nucleophile is critical. Aliphatic amines are generally more nucleophilic and reactive than anilines. For less reactive nucleophiles like anilines, acidic catalysis may be necessary to enhance the reaction rate.[1]

  • Reaction Conditions: SNAr reactions on haloquinolines often require forcing conditions. High temperatures, typically above 120°C, and extended reaction times (often exceeding 24 hours) are common when using conventional heating methods.[3] The choice of solvent is also crucial; polar aprotic solvents like DMF or DMSO are often preferred.[3][4]

Q2: I am getting a mixture of products with substitution at both chlorine positions. How can I control the regioselectivity?

A2: This is a common and critical challenge. In most dichloroquinolines, such as 2,4-dichloroquinoline, the C4 position is inherently more reactive towards nucleophilic attack than the C2 position.[5][6] This preference is due to the electronic properties of the quinoline ring system. DFT calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[5][6] This electronic preference generally leads to the selective formation of the 4-substituted product under kinetic control.

However, the regioselectivity can be influenced by several factors:

  • Reaction Temperature and Time (Kinetic vs. Thermodynamic Control): At lower temperatures and shorter reaction times, the kinetically favored product (substitution at C4) is typically dominant.[7][8] If the reaction is allowed to proceed at higher temperatures for extended periods, there is a possibility of reaching thermodynamic equilibrium, which might favor the more stable isomer, although in the case of 2,4-dichloroquinoline, the 4-substituted product is often the more stable one as well.

  • Substituents on the Quinoline Ring: The presence of other substituents on the quinoline ring can significantly alter the electronic distribution and, therefore, the regioselectivity. Electron-donating groups can have a particularly strong influence on the relative reactivity of the C2 and C4 positions.[9][10]

  • Solvent Effects: The solvent can influence the stability of the transition states leading to the different regioisomers. While less common for controlling regioselectivity in this specific system, it is a factor to consider.

Q3: I am observing significant hydrolysis of the remaining chloro group as a side reaction. How can I prevent this?

A3: Hydrolysis of the chloroquinoline starting material or the monosubstituted product is a frequent side reaction, especially when using protic solvents or when water is present in the reaction mixture. To minimize hydrolysis:

  • Use Anhydrous Conditions: Ensure that your solvents and reagents are thoroughly dried before use. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Choice of Base: If a base is required, consider using a non-nucleophilic, hindered base that is less likely to promote hydrolysis.

  • Solvent Selection: Aprotic solvents are generally preferred over protic solvents like alcohols, as the latter can also act as nucleophiles and lead to undesired alkoxy-substituted byproducts.

Q4: Are there alternative methods to traditional SNAr for synthesizing aminoquinolines?

A4: Yes, when classical SNAr fails or gives poor results, several alternative strategies can be employed. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful tool for the formation of C-N bonds with aromatic halides.[1] This method often proceeds under milder conditions and can be effective for a broader range of amines, including those that are poor nucleophiles in SNAr reactions.[11][12]

Part 2: Understanding the Science - The "Why"

A deeper understanding of the underlying principles of the SNAr reaction will empower you to troubleshoot more effectively and rationally design your experiments.

The SNAr Mechanism on Dichloroquinolines

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted in this step.

  • Elimination of the Leaving Group: The negative charge in the Meisenheimer complex is delocalized, and in the second step, the chloride ion is expelled, restoring the aromaticity of the quinoline ring and yielding the substituted product.

SNAr_Mechanism

Figure 1: Generalized workflow of the SNAr mechanism.
Controlling Regioselectivity: A Deeper Dive

As mentioned, the C4 position of 2,4-dichloroquinoline is generally more reactive. This can be explained by examining the resonance structures of the Meisenheimer complex formed upon nucleophilic attack at each position.

  • Attack at C4: The negative charge can be delocalized onto the electronegative nitrogen atom of the quinoline ring, which provides significant stabilization to the intermediate.

  • Attack at C2: Delocalization of the negative charge onto the ring nitrogen is not as effective.

This difference in the stability of the intermediates is reflected in the activation energies of the transition states, with the transition state for C4 attack being lower in energy, leading to a faster reaction rate at this position.

Regioselectivity

Figure 2: Energy profile comparison for C4 vs. C2 attack.

Part 3: Optimized Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization will likely be necessary based on your specific dichloroquinoline and nucleophile.

Protocol 1: General Procedure for SNAr with an Aliphatic Amine (Conventional Heating)

This protocol is suitable for moderately to highly reactive aliphatic amines.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the dichloroquinoline (1.0 eq.) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), approx. 0.2 M concentration).

  • Addition of Reagents: Add the aliphatic amine (1.1 - 1.5 eq.) to the solution. If the amine hydrochloride salt is used, or to scavenge the HCl byproduct, add a non-nucleophilic base such as potassium carbonate (K2CO3, 2.0 eq.) or triethylamine (TEA, 2.0 eq.).

  • Reaction Conditions: Heat the reaction mixture to 100-140 °C.[3] Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. Reactions can take anywhere from 4 to 48 hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (e.g., K2CO3) is present, filter it off. The crude product can be isolated by extraction and purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted SNAr for Accelerated Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[13][14][15]

  • Reaction Setup: In a microwave-safe reaction vessel, combine the dichloroquinoline (1.0 eq.), the nucleophile (1.1 - 2.0 eq.), and a suitable solvent (e.g., DMSO, ethanol, or an ionic liquid like [bmim][PF6]).[13][14] If necessary, add a base (e.g., K2CO3 or NaOH).[3]

  • Microwave Conditions: Seal the vessel and place it in the microwave reactor. Set the temperature to 140-180 °C and the reaction time to 10-30 minutes.[3][13]

  • Work-up and Purification: After the reaction is complete and the vessel has cooled, the work-up and purification can be carried out as described in Protocol 1.

Data Summary Table for Reaction Parameter Optimization
ParameterRecommendationRationale
Solvent Polar aprotic (DMSO, DMF)[3][4]Solubilizes reagents and stabilizes the charged Meisenheimer intermediate.
Temperature 100-180 °C (conventional or MW)[3][13]Provides sufficient energy to overcome the activation barrier. Higher temperatures can lead to side reactions.
Base K2CO3, Cs2CO3, TEA, NaOH[3]Scavenges the HCl byproduct, preventing protonation of the nucleophile. The choice depends on the nucleophile's basicity and the desired reactivity.
Nucleophile eq. 1.1 - 2.0A slight excess of the nucleophile can drive the reaction to completion. A large excess is sometimes used when the nucleophile also acts as the solvent.

References

  • Iqbal, M. A., Mehmood, H., Lv, J., & Hua, R. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1145. Available at: [Link]

  • Goyal, A., et al. (2021). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 12(3), 1151–1162. Available at: [Link]

  • Gomez, G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]

  • Chen, J., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. Available at: [Link]

  • Reyes-Melo, K., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 11, 1249653. Available at: [Link]

  • Gomez, G., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123. Available at: [Link]

  • LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Sravanthi, G., et al. (2023). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Current Microwave Chemistry, 10(2), 123-134. Available at: [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]

  • Shcherbinin, V. A., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 1956-1966. Available at: [Link]

  • Wikipedia. (2023). Thermodynamic reaction control. In Wikipedia. Available at: [Link]

  • Sravanthi, G., et al. (2023). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Current Microwave Chemistry, 10(2), 123-134. Available at: [Link]

  • Mohammadi, M., & Gholamhosseini, S. (2013). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 25(1), 553-555. Available at: [Link]

  • Shcherbinin, V. A., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 1956-1966. Available at: [Link]

  • Sravanthi, G., et al. (2023). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Current Microwave Chemistry, 10(2), 123-134. Available at: [Link]

  • Mohammadi, M., & Gholamhosseini, S. (2013). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 25(1), 553-555. Available at: [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]

  • Sravanthi, G., et al. (2023). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Current Microwave Chemistry, 10(2), 123-134. Available at: [Link]

  • Mohammadi, M., & Gholamhosseini, S. (2013). One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. Asian Journal of Chemistry, 25(1), 553-555. Available at: [Link]

  • Wikipedia. (2023). Thermodynamic reaction control. In Wikipedia. Available at: [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]

  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]

Sources

Preventing hydrolysis of 4,7-dichloroquinoline during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,7-dichloroquinoline. This guide is designed to provide in-depth technical assistance to help you navigate the common challenges encountered during its synthesis, with a specific focus on preventing unwanted hydrolysis. My aim is to combine established chemical principles with practical, field-tested advice to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the fundamental questions regarding the hydrolysis of 4,7-dichloroquinoline.

Q1: What is the primary cause of 4,7-dichloroquinoline hydrolysis during synthesis?

Hydrolysis of 4,7-dichloroquinoline is the conversion of the C4-chloro group to a hydroxyl group, yielding the highly insoluble byproduct 7-chloro-4-hydroxyquinoline. This occurs because the chlorine atom at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Water, acting as a nucleophile, can attack this position, especially under non-optimal pH and temperature conditions during the reaction workup.

Q2: At which stage of the synthesis is hydrolysis most likely to occur?

The highest risk of hydrolysis is during the aqueous workup following the chlorination of 7-chloro-4-hydroxyquinoline with reagents like phosphorus oxychloride (POCl₃).[1][2][3] When the reaction mixture is quenched with water or ice, any unreacted chlorinating agent will react violently with water, generating significant heat and acidic conditions, both of which can promote the hydrolysis of the desired 4,7-dichloroquinoline product. Subsequent neutralization with a base, if not carefully controlled, can also create conditions conducive to hydrolysis.

Q3: Why is the chlorine at the 4-position more susceptible to hydrolysis than the one at the 7-position?

The chlorine atom at the 4-position is significantly more reactive towards nucleophiles than the chlorine at the 7-position. This is due to the electronic influence of the ring nitrogen. The nitrogen atom withdraws electron density from the pyridine ring, making the C4 position more electrophilic and thus more susceptible to nucleophilic attack. This regioselectivity is a well-established principle in the chemistry of quinolines.[4]

Q4: What are the physical properties of the hydrolysis byproduct, 7-chloro-4-hydroxyquinoline, that I should be aware of?

7-chloro-4-hydroxyquinoline is a high-melting-point solid (typically melts with decomposition around 273-274°C) and is poorly soluble in many common organic solvents and water.[1] Its precipitation from the reaction mixture can complicate the isolation and purification of the desired 4,7-dichloroquinoline product.

Troubleshooting Guide: Hydrolysis-Related Issues

This section provides a problem-solving framework for common issues related to the hydrolysis of 4,7-dichloroquinoline.

Problem 1: Low yield of 4,7-dichloroquinoline with a significant amount of a white, insoluble precipitate.
  • Probable Cause: This is a classic sign of significant hydrolysis of your product to 7-chloro-4-hydroxyquinoline during the workup. The high temperature and/or extreme pH during quenching and neutralization are likely the primary culprits.

  • Solution Workflow:

    G start Low Yield & Precipitate Observed check_temp Review Quenching Protocol: Was the reaction mixture added to ice-cold water/ice slowly? start->check_temp check_ph Review Neutralization Protocol: Was the pH controlled carefully, avoiding localized high pH? check_temp->check_ph Yes temp_issue High temperature during quenching likely caused hydrolysis. check_temp->temp_issue No ph_issue Localized high pH during neutralization can promote hydrolysis. check_ph->ph_issue No solution_temp Corrective Action: 1. Ensure the quenching medium (ice/water) is vigorously stirred. 2. Add the reaction mixture dropwise or in small portions to maintain a low temperature (< 25°C).[2] temp_issue->solution_temp solution_ph Corrective Action: 1. Use a more dilute base for neutralization. 2. Add the base slowly with efficient stirring. 3. Monitor the pH continuously, aiming for a final pH of 7-8.[2] ph_issue->solution_ph

    Caption: Troubleshooting workflow for low yield due to hydrolysis.

Problem 2: The reaction appears complete by TLC, but the final product is consistently contaminated with starting material (7-chloro-4-hydroxyquinoline).
  • Probable Cause: This suggests that hydrolysis is occurring after the initial successful formation of 4,7-dichloroquinoline. Besides the workup, residual moisture in the reaction itself can lead to the formation of HCl from POCl₃, which can contribute to hydrolysis under certain conditions.

  • Solution:

    • Ensure Anhydrous Conditions: Before adding the chlorinating agent, ensure the starting material and solvent are scrupulously dry. One effective method is to heat the mixture of 7-chloro-4-hydroxyquinoline in a high-boiling solvent like Dowtherm A or diphenyl ether under a stream of dry nitrogen to azeotropically remove any residual water.[1]

    • Use of a Co-solvent: Performing the chlorination in a solvent like toluene can be beneficial. Toluene is less prone to hydrolysis issues compared to more polar solvents.[2]

Best Practices & Protocols for Preventing Hydrolysis

Adherence to the following best practices will significantly minimize the risk of hydrolysis during the synthesis of 4,7-dichloroquinoline.

Key Principles:
  • Strict Moisture Control: The exclusion of water is paramount until the quenching step.

  • Temperature Management: Careful control of temperature, especially during the workup, is critical.

  • pH Control: Avoid extremes in pH during neutralization.

Recommended Solvents and Reagents:
ParameterRecommendationRationale
Chlorination Solvent Toluene, Diphenyl ether, or Dowtherm AHigh boiling point allows for azeotropic removal of water. Toluene is often preferred for easier removal.
Chlorinating Agent Phosphorus oxychloride (POCl₃)Standard and effective reagent for this transformation.[3]
Quenching Medium Ice-cold water or a mixture of ice and waterProvides a large heat sink to manage the exothermic reaction of excess POCl₃.
Neutralizing Agent 10-20% Sodium hydroxide or Sodium bicarbonate solutionA moderately concentrated base allows for better pH control during neutralization.
Validated Protocol for the Synthesis of 4,7-Dichloroquinoline

This protocol is a synthesis of best practices to minimize hydrolysis.

Step 1: Anhydrous Preparation of 7-chloro-4-hydroxyquinoline

  • In a flask equipped with a reflux condenser and a nitrogen inlet, suspend 7-chloro-4-hydroxyquinoline in a high-boiling solvent like Dowtherm A.[1]

  • Heat the mixture to boiling for approximately 1 hour under a steady stream of dry nitrogen to drive off any residual water.[1]

  • Cool the mixture to room temperature before proceeding.

Step 2: Chlorination

  • To the cooled, anhydrous suspension, slowly add phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to 135-140°C and maintain this temperature with stirring for 1-3 hours.[1][2] Monitor the reaction progress by TLC until the starting material is consumed.

Step 3: Controlled Workup and Quenching

  • Prepare a separate vessel with a vigorously stirred mixture of crushed ice and water.

  • After cooling the reaction mixture to below room temperature, add it slowly and portion-wise to the ice-water mixture. Ensure the temperature of the quenching mixture does not exceed 25°C.[2]

  • After the addition is complete, continue stirring for 10-15 minutes.

Step 4: Neutralization and Isolation

  • To the acidic aqueous mixture, add an organic solvent such as toluene.[2]

  • Slowly add a 20% sodium hydroxide solution with vigorous stirring, monitoring the pH. Maintain the temperature between 40-50°C.[2]

  • Continue adding the base until the pH of the aqueous layer is between 7 and 8.[2]

  • Separate the organic layer, and extract the aqueous layer with additional portions of the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,7-dichloroquinoline.

  • The crude product can be further purified by recrystallization from a suitable solvent like hexanes or ethanol.[1][5]

Hydrolysis Mechanism

The following diagram illustrates the nucleophilic attack of water on the C4 position of 4,7-dichloroquinoline.

hydrolysis DCQ 4,7-Dichloroquinoline intermediate Meisenheimer-like Intermediate DCQ->intermediate Nucleophilic attack by water H2O H₂O product 7-Chloro-4-hydroxyquinoline (Hydrolysis Product) intermediate->product Loss of H⁺ and Cl⁻ HCl HCl

Caption: Mechanism of 4,7-dichloroquinoline hydrolysis.

By understanding the underlying chemical principles and adhering to the meticulous protocols outlined in this guide, you can effectively prevent the hydrolysis of 4,7-dichloroquinoline, leading to higher yields and purity in your synthetic endeavors.

References

  • Organic Syntheses Procedure, 4,7-dichloroquinoline. Available from: [Link]

  • CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
  • Gohain, M., et al. (2023). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. Organic Process Research & Development. Available from: [Link]

  • Wikipedia, 4,7-Dichloroquinoline. Available from: [Link]

  • PubChem, 7-Chloro-4-hydroxyquinoline. Available from: [Link]

  • Acta Crystallographica Section E, 4,7-Dichloroquinoline. Available from: [Link]

  • Gomez, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]

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Solubility of 4-Amino-7,8-dichloroquinoline in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request to create a technical support center for the solubility of 4-Amino-7,8-dichloroquinoline in common organic solvents.

Technical Support Center: this compound

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical support for handling and dissolving this compound (C₉H₆Cl₂N₂, MW: 213.06 g/mol ).[1][2] Given the limited availability of specific public data on this compound's solubility, this resource combines foundational chemical principles, data from analogous quinoline structures, and established laboratory protocols to offer practical guidance and troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the expected general solubility characteristics of this compound?

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, we can infer its behavior based on its chemical structure—a substituted aromatic heterocyclic amine.

  • Aqueous Solubility: Like its parent compound, 4,7-dichloroquinoline, which is insoluble in water, this compound is expected to have very poor solubility in neutral aqueous solutions.[3] The bulky, nonpolar dichloroquinoline ring system dominates the molecule's character.

  • Organic Solvent Solubility: It is anticipated to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and moderately soluble in lower alcohols like ethanol and methanol. This is supported by synthesis procedures for related 4-aminoquinoline derivatives, which often utilize solvents like DMSO, ethanol, and acetonitrile.[4]

  • pH-Dependent Solubility: The amino group at the 4-position is basic. Therefore, in acidic aqueous solutions, this group can be protonated to form a more polar ammonium salt. This salt form is expected to exhibit significantly increased aqueous solubility.[5]

Q2: Which specific organic solvents are recommended for preparing stock solutions?

Based on the behavior of similar heterocyclic compounds, the following solvents are recommended starting points for solubilization.

SolventTypeExpected SolubilityNotes & Rationale
DMSO Polar AproticHigh Commonly used for creating high-concentration stock solutions for biological assays.
DMF Polar AproticHigh Often used in synthesis and can be an effective solubilizing agent.[6]
Methanol Polar ProticModerate May require gentle warming or sonication to achieve higher concentrations.
Ethanol Polar ProticModerate A common solvent for compounds of intermediate polarity.
Acetonitrile Polar AproticLow to Moderate Less polar than methanol/ethanol; solubility may be limited.
Dichloromethane NonpolarLow to Moderate Useful in extraction and synthesis but less common for assay stock solutions.[6][7]
Water (pH 7.0) AqueousVery Low/Insoluble The nonpolar ring structure limits solubility.[3]
Dilute HCl (e.g., 0.1 M) Acidic AqueousModerate to High Protonation of the amino group should enhance solubility significantly.[5]

Note: This table provides expected solubility based on chemical principles and data from analogous compounds. Empirical testing is required to determine precise solubility limits.

Q3: How can I improve the dissolution of a sparingly soluble batch of this compound?

If you encounter difficulty dissolving the compound, consider the following physical methods:

  • Sonication: Using an ultrasonic bath can break down solid aggregates and accelerate the dissolution process without excessive heat.

  • Gentle Heating (Vortexing): Gently warming the solution to 37-40°C while vortexing can increase the rate of dissolution. However, be cautious, as prolonged heating can potentially degrade the compound. Always prepare solutions fresh if possible.

  • Use of a Co-solvent: If a single solvent is ineffective, a solvent system (e.g., a mixture of DMSO and ethanol) might provide the necessary polarity match to dissolve the compound.

Troubleshooting Guide

This section addresses common issues encountered during the solubilization of this compound.

Problem: The compound is not dissolving even in recommended solvents like DMSO.
  • Possible Cause 1: Insufficient Solvent Volume. The concentration you are attempting to achieve may exceed the compound's solubility limit.

    • Solution: Try reducing the target concentration by adding more solvent incrementally until the compound fully dissolves.

  • Possible Cause 2: Compound Polymorphism or Purity. The crystalline form (polymorph) or presence of impurities can significantly affect solubility.

    • Solution: Review the Certificate of Analysis (CoA) for your specific lot. If possible, try a different batch of the compound.

  • Possible Cause 3: Low Temperature. Room temperature may be insufficient for dissolution.

    • Solution: As mentioned, apply gentle heat (up to 40°C) or sonicate the sample to aid dissolution.

Problem: The solution appears cloudy or forms a precipitate after initial dissolution.
  • Possible Cause 1: Supersaturation. The compound may have initially dissolved (especially with heating) to form a supersaturated solution, which is now precipitating out upon returning to room temperature.

    • Solution: Your working concentration is likely too high. Dilute the solution to a concentration where it remains stable. Alternatively, maintain the solution at a slightly elevated temperature if your experimental setup allows.

  • Possible Cause 2: Insoluble Impurities. The dissolved material is your compound, but the cloudiness is from insoluble impurities.

    • Solution: Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the insoluble matter. Carefully collect the supernatant for your experiment. Alternatively, filter the solution through a 0.22 µm syringe filter compatible with your solvent.

  • Possible Cause 3: Interaction with the Solvent. Over time, the compound may be reacting with or degrading in the solvent.

    • Solution: Always aim to prepare solutions fresh before use. Avoid long-term storage unless stability has been confirmed.

Experimental Protocols & Workflows

Protocol 1: Standard Method for Solubility Determination (Visual Inspection)

This protocol provides a quick, small-scale method to assess solubility in various solvents.

  • Preparation: Weigh out approximately 1-2 mg of this compound into a small, clear glass vial.

  • Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL) to the vial. This corresponds to an initial concentration of 10-20 mg/mL.

  • Initial Observation: Vortex the vial vigorously for 1-2 minutes at room temperature. Visually inspect for any undissolved solid material against a dark background.[8]

  • Assisted Dissolution: If solid remains, sonicate the vial for 10-15 minutes. If necessary, gently warm the vial to ~37°C and vortex again.

  • Assess Solubility:

    • Soluble: No solid particles are visible to the naked eye. The solution is clear.

    • Sparingly Soluble: Some solid remains, but a significant portion has dissolved.

    • Insoluble: The majority of the solid material remains undissolved.

  • Dilution (if needed): If the compound was insoluble, add another measured aliquot of solvent to decrease the concentration and repeat steps 3-5.

Workflow for Troubleshooting Dissolution Issues

The following diagram outlines a logical workflow for addressing common solubility challenges.

TroubleshootingWorkflow Start Compound Fails to Dissolve Check_Purity Verify Compound Purity & Lot Number Start->Check_Purity Increase_Solvent Increase Solvent Volume (Lower Concentration) Check_Purity->Increase_Solvent Apply_Energy Apply Gentle Heat (<40°C) or Sonicate Increase_Solvent->Apply_Energy Success Dissolution Achieved Increase_Solvent->Success Soluble? Change_Solvent Try an Alternative Solvent (e.g., DMSO if in Ethanol) Apply_Energy->Change_Solvent Apply_Energy->Success Soluble? Check_pH For Aqueous Solutions: Adjust pH to Acidic Range (e.g., pH 2-4) Change_Solvent->Check_pH Change_Solvent->Success Soluble? Check_pH->Success Soluble? Failure Compound Insoluble Under These Conditions Check_pH->Failure Still Insoluble

Caption: A step-by-step workflow for troubleshooting solubility issues.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.[9]

  • Add Excess Compound: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. "Excess" means enough solid should remain visible after equilibrium is reached.

  • Equilibration: Place the vial in a shaker or orbital incubator at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9]

  • Phase Separation: After incubation, allow the vial to stand undisturbed for the solid to settle. Then, centrifuge the sample at high speed to pellet all undissolved solids.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution & Quantification: Dilute the supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

  • Calculation: Calculate the original concentration in the supernatant based on the dilution factor and the measured concentration. This value represents the equilibrium solubility.

General Solubility Testing Workflow

Caption: A general workflow for performing a visual solubility assessment.

References

  • PubChem. 4-Amino-7-chloroquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Home Sunshine Pharma. 4,7-Dichloroquinoline CAS 86-98-6. Available from: [Link]

  • Shayanfar, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6681. Available from: [Link]

  • Mann, J., et al. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-203. Available from: [Link]

  • Fallon, T. R., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Chemistry, 5(1), 475-492. Available from: [Link]

  • National Testing Agency. (2025). Syllabus for Chemistry (SCQP08). Available from: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Melato, L., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. Available from: [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Available from: [Link]

  • Agilent Technologies. (2018, January 31). Method Development and Validation for Online UV-Dissolution Methods Using Fiber-Optic Technology. Available from: [Link]

  • Parapini, S., et al. (2021). Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. Pharmaceuticals, 14(7), 677. Available from: [Link]

  • Wikipedia. 4,7-Dichloroquinoline. Available from: [Link]

  • Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Commission. Available from: [Link]

  • PubChem. 4-Amino-1-diethylamino-pentane.4,7-dichloroquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

  • Khadka, P., et al. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 22-36. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-aminoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chemical synthesis of these vital compounds. As you transition from bench-scale experiments to larger-scale production, you will inevitably face a unique set of challenges. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these complexities, ensuring the efficiency, safety, and reproducibility of your synthesis.

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of pharmaceuticals, most notably antimalarial drugs like chloroquine and amodiaquine.[1][2][3][4] The demand for these and novel derivatives necessitates robust and scalable synthetic routes. However, what works seamlessly in a round-bottom flask can present significant hurdles in a multi-liter reactor.

This guide is structured to address specific, practical issues you may encounter. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your process development.

Section 1: Troubleshooting Guide

This section is organized by common problems encountered during the scale-up of 4-aminoquinoline synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and offering actionable solutions.

Low Reaction Yield and Conversion

Question: My reaction yield has significantly dropped after increasing the batch size from 10 g to 1 kg. What are the likely causes and how can I rectify this?

Answer: A decrease in yield upon scale-up is a frequent challenge, often rooted in issues of mass and heat transfer.[5] Let's break down the primary culprits:

  • Inadequate Mixing: In a large reactor, achieving uniform mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition.

    • Troubleshooting:

      • Impeller Selection & Speed: Ensure the impeller type (e.g., anchor, pitched-blade turbine) is appropriate for the viscosity and geometry of your reaction mixture. Experiment with increasing the stirring speed, but be cautious of creating a vortex that can introduce atmospheric gases or cause splashing.

      • Baffles: If your reactor doesn't have them, consider using baffles to improve mixing efficiency and prevent vortex formation.

  • Poor Temperature Control: Exothermic reactions, common in quinoline synthesis (e.g., Conrad-Limpach cyclization), can be difficult to manage at scale.[5][6] The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient.

    • Troubleshooting:

      • Controlled Reagent Addition: Instead of adding all reagents at once, use a semi-batch process where one reagent is added slowly over time.[7] This allows the reactor's cooling system to keep pace with the heat generated.

      • Jacket Temperature: Lower the temperature of the reactor jacket to create a larger temperature differential, enhancing heat removal. Be mindful not to "shock" the reaction or cause precipitation on the reactor walls.

  • Solvent Effects: The choice of solvent is critical. In the Conrad-Limpach synthesis, for instance, using an inert, high-boiling solvent like mineral oil can dramatically improve yields compared to solvent-free conditions by ensuring a consistent reaction temperature.[8]

    • Troubleshooting:

      • Solvent Screening: If you suspect solvent issues, perform small-scale experiments with different solvents that have suitable boiling points and solubility profiles for your reactants and products.

A logical workflow for troubleshooting low yield is as follows:

G start Low Yield on Scale-Up check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Assess Temperature Control start->check_temp check_solvent Review Solvent Choice start->check_solvent improve_mixing Optimize Stirrer Speed/Type Add Baffles check_mixing->improve_mixing semi_batch Implement Semi-Batch Addition check_temp->semi_batch adjust_jacket_temp Adjust Jacket Temperature check_temp->adjust_jacket_temp rescreen_solvents Re-screen Solvents check_solvent->rescreen_solvents in_process_control Use In-Process Controls (HPLC/TLC) to Monitor Conversion improve_mixing->in_process_control semi_batch->in_process_control adjust_jacket_temp->in_process_control rescreen_solvents->in_process_control end Yield Improved in_process_control->end

Caption: Troubleshooting workflow for low reaction yield.

Impurity Formation and Side Reactions

Question: My final product is contaminated with several impurities that were not present at the lab scale. How can I identify and minimize them?

Answer: The appearance of new impurities on a larger scale often points to side reactions that are exacerbated by extended reaction times or poor temperature control.

  • Common Side Reactions:

    • Polymerization/Tarring: In acid-catalyzed reactions like the Skraup or Doebner-von Miller synthesis, harsh conditions can lead to the polymerization of reactants and intermediates, resulting in tar formation.[6]

    • Over-alkylation: In reactions involving the alkylation of amines, such as in the synthesis of chloroquine's side chain, the secondary amine product can sometimes react further to form a tertiary amine, which can be difficult to separate.[9]

  • Troubleshooting and Minimization:

    • Impurity Identification: Isolate the major impurities using preparative HPLC or column chromatography and characterize them by NMR and mass spectrometry. Understanding their structure will provide clues about their formation pathway.

    • Temperature Optimization: As a general rule, higher temperatures can accelerate side reactions.[10] Conduct a temperature optimization study at a small scale to find the "sweet spot" that maximizes the formation of your desired product while minimizing impurities.

    • Control of Stoichiometry: Ensure precise control over the stoichiometry of your reagents. In some cases, a slight excess of one reactant can suppress a particular side reaction.

    • Use of Moderators: In highly exothermic reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate can help to control the reaction rate and reduce charring.[6]

Table 1: Common Impurities and Mitigation Strategies

Impurity TypePotential CauseMitigation Strategy
Polymeric Tar Harsh acidic conditions, high temperatureAdd a moderator (e.g., FeSO₄), optimize temperature, control acid addition rate
Over-alkylation Products Increased nucleophilicity of productUse a stepwise procedure, carefully control stoichiometry
Positional Isomers Insufficient regioselectivityRe-evaluate catalyst or reaction conditions (e.g., Knorr variation for β-ketoesters)
Oxidation Products Exposure to air at high temperaturesMaintain an inert atmosphere (N₂ or Ar) throughout the reaction
Purification and Isolation Challenges

Question: I'm struggling to purify my 4-aminoquinoline derivative at a multi-kilogram scale. Column chromatography is not feasible. What are my options?

Answer: Large-scale purification requires moving away from chromatography towards more scalable techniques like crystallization, extraction, and salt formation.

  • Crystallization: This is often the most effective and economical method for purifying solid products at scale.

    • Troubleshooting:

      • Solvent Screening: The key to successful crystallization is finding the right solvent or solvent system. Your product should be highly soluble at high temperatures and sparingly soluble at low temperatures. Screen a range of solvents with different polarities.

      • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling process generally yields larger, purer crystals.

      • Seeding: If your product is reluctant to crystallize, adding a small amount of pure seed crystal can induce crystallization.

  • Acid-Base Extraction: 4-Aminoquinolines are basic compounds. This property can be exploited for purification.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

      • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic 4-aminoquinoline will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

      • Separate the aqueous layer and basify it with a suitable base (e.g., NaOH, K₂CO₃) to precipitate the pure product.

      • Filter and dry the solid product.

  • Salt Formation: Many 4-aminoquinoline-based drugs are formulated as salts (e.g., chloroquine phosphate) to improve their solubility and stability. Forming a salt can also be an excellent purification step.

    • Protocol:

      • Dissolve the crude freebase in a suitable solvent.

      • Add a stoichiometric amount of the desired acid (e.g., phosphoric acid, hydrochloric acid).

      • The salt will often precipitate out of the solution in high purity.

      • The salt can then be used directly or converted back to the freebase if required.

A general workflow for developing a scalable purification process is outlined below:

G start Crude Product is_solid Is the product a solid? start->is_solid salt_formation Investigate Salt Formation start->salt_formation crystallization Develop Crystallization Protocol is_solid->crystallization Yes extraction Develop Acid-Base Extraction Protocol is_solid->extraction No solvent_screen Solvent Screening crystallization->solvent_screen check_purity Check Purity (HPLC) extraction->check_purity salt_formation->check_purity cooling_profile Optimize Cooling Profile solvent_screen->cooling_profile cooling_profile->check_purity end Pure Product check_purity->end Purity > 99%

Caption: Purification strategy decision workflow.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up exothermic quinoline syntheses?

A1: The primary concern is a thermal runaway , where the reaction's heat generation exceeds the cooling system's capacity, leading to a rapid increase in temperature and pressure.[7][11][12] This can result in reactor failure and release of hazardous materials. Key preventative measures include:

  • Thorough Calorimetric Analysis: Before scaling up, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's thermal profile, including the onset temperature of decomposition and the total heat of reaction.

  • Engineered Safety Features: Ensure the reactor is equipped with adequate pressure relief systems (e.g., rupture discs, relief valves) and an emergency cooling system.

  • Robust Process Control: Implement a control system that continuously monitors temperature and pressure and can automatically adjust cooling or stop reagent addition if deviations from the set parameters occur.

Q2: How do I choose the right starting materials for a large-scale synthesis?

A2: For large-scale synthesis, the focus shifts from novelty to practicality. Key considerations include:

  • Cost and Availability: Source raw materials from reliable suppliers who can provide large quantities at a reasonable cost.

  • Purity and Specifications: Ensure the starting materials meet strict purity specifications. Minor impurities at the lab scale can become major issues at the kilogram scale.

  • Regulatory Status: If the final product is for pharmaceutical use, ensure your starting materials are sourced from cGMP-compliant manufacturers.

Q3: My reaction involves a heterogeneous mixture. What are the scale-up challenges?

A3: Heterogeneous reactions are particularly challenging to scale up because reaction rates are often limited by the surface area of the solid phase.[5]

  • Agitation: The stirring must be vigorous enough to keep the solid suspended and prevent it from settling at the bottom of the reactor.

  • Particle Size: The particle size of the solid reactant can have a significant impact on the reaction rate. Consistent particle size distribution from batch to batch is crucial for reproducibility.

  • Mass Transfer: The rate at which the dissolved reactant can get to the surface of the solid reactant can become the rate-limiting step. Improving agitation can help, but there may be a physical limit to how fast the reaction can proceed.

Q4: What analytical techniques are essential for in-process control during scale-up?

A4: In-process controls (IPCs) are vital for monitoring reaction progress and ensuring consistency.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for monitoring the disappearance of starting materials and the appearance of the product. It can also be used to track the formation of impurities.[9]

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative assessment of the reaction progress.

  • Gas Chromatography (GC): Useful for monitoring volatile reactants or byproducts.

  • Spectroscopic Methods (FTIR, Raman): In some cases, in-situ probes can be used to monitor reactions in real-time without the need for sampling.

References

  • Vertex AI Search. (2023, October 5). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Reddit. (2019, October 12). Why are some reactions difficult to scale up? Retrieved from [Link]

  • Frontiers in Chemistry. (n.d.). 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Retrieved from [Link]

  • MDPI. (n.d.). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/.... Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. Retrieved from [Link]

  • PLOS. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, October 16). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • Frontiers in Chemistry. (2025, March 31). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thermal runaway of large automotive Li-ion batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal runaway modeling of large format high-nickel/silicon-graphite lithium-ion batteries based on reaction sequence and kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • 3DS Blog. (2019, November 12). Thermal Runaway in Cylindrical Batteries. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • YouTube. (2020, August 24). How to Prevent thermal Runaway in Li Ion Batteries 07 01 2020. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • MDPI. (2018, March 27). Fast Thermal Runaway Detection for Lithium-Ion Cells in Large Scale Traction Batteries. Retrieved from [Link]

  • Jena Bioscience. (n.d.). Application Guide Isothermal Reaction and Troubleshooting. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminoquinoline Derivatives for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, famously represented by the antimalarial drug chloroquine.[1][2] Its remarkable versatility has spurred extensive research, leading to derivatives with a wide spectrum of therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.[3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminoquinoline derivatives, offering insights into the molecular modifications that govern their efficacy in different therapeutic contexts. We will dissect the key structural components, present comparative biological data, and detail the experimental protocols used to generate this knowledge, providing a comprehensive resource for researchers in drug discovery and development.

The Core 4-Aminoquinoline Scaffold: A Molecular Blueprint

The therapeutic activity of 4-aminoquinoline derivatives is intricately linked to three primary structural regions: the quinoline core, the 4-amino linker, and the terminal side chain. The strategic modification of these regions allows for the fine-tuning of physicochemical properties, target engagement, and pharmacokinetic profiles.

The quinoline ring itself is essential for antimalarial activity.[5][6] The presence of two basic nitrogen atoms—one in the quinoline ring and one in the terminal side chain—is crucial for the accumulation of these drugs in acidic cellular compartments like the parasite's digestive vacuole or the cellular lysosome, a key aspect of their mechanism of action in both malaria and cancer.[3][4]

Caption: Key modification points on the 4-aminoquinoline scaffold.

Antimalarial SAR: A Legacy of Fighting Resistance

The primary therapeutic application of 4-aminoquinolines has been in the treatment and prophylaxis of malaria.[6] Their mechanism of action involves accumulating in the acidic digestive vacuole of the parasite and inhibiting the polymerization of toxic heme into hemozoin, leading to parasite death.[1][7]

Key Structural Modifications and Their Effects:
  • C7 Position of the Quinoline Core : The presence of an electron-withdrawing group, typically a chlorine atom, at the C7 position is crucial for potent antimalarial activity.[5][6][8] This modification increases the basicity of the quinoline ring system, enhancing drug accumulation in the acidic vacuole.[6] Substitutions at other positions, such as a methyl group at C3 or any substitution at C8, generally reduce or abolish activity.[5][9]

  • The Aliphatic Side Chain : The nature of the diaminoalkane side chain at the 4-position is a critical determinant of both activity and the ability to overcome chloroquine resistance.

    • Length : A chain of 2 to 5 carbons between the two nitrogen atoms is considered optimal for activity.[9]

    • Terminal Amine : A tertiary amine at the end of the side chain is important for activity.[9] Introducing a hydroxyl group on one of the ethyl groups of this amine, as seen in hydroxychloroquine (HCQ), reduces toxicity compared to chloroquine (CQ).[8][9] However, this modification also makes the molecule more hydrophilic, which can decrease its effectiveness against CQ-resistant strains.[10][11]

    • Bulk and Flexibility : Incorporating bulkier or more complex side chains can restore activity against CQ-resistant Plasmodium falciparum. This is thought to be due to a reduced affinity for the mutated chloroquine-resistance transporter (PfCRT) protein, which is responsible for effluxing the drug from the parasite's vacuole.[1]

Comparative Antimalarial Activity

The table below summarizes the in vitro activity of key 4-aminoquinoline derivatives against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

CompoundKey Structural Difference from ChloroquineIC50 (nM) vs CQS Strain (e.g., 3D7/T9-96)IC50 (nM) vs CQR Strain (e.g., K1/Dd2)Key Insights
Chloroquine (CQ) Baseline~10-20>100-500Potent against sensitive strains, but resistance is widespread.
Hydroxychloroquine (HCQ) Terminal N-ethyl group is hydroxylated~15-30>200-1000Less toxic than CQ[8], but significantly less active against CQR strains[10][11].
Amodiaquine (AQ) Side chain contains a mannich base (phenol ring)~5-15~30-80Retains significant activity against many CQR strains[12], but has toxicity concerns.
Piperaquine Contains a bisquinoline structure with a piperazine linker~10-25~20-60Longer half-life and effective against CQR strains.
Isoquine Structural isomer of amodiaquine~8-20~40-90Designed to avoid the formation of toxic quinoneimine metabolites associated with amodiaquine.[1]

Note: IC50 values are approximate and can vary based on the specific parasite strains and assay conditions used.

Experimental Protocol: In Vitro Antimalarial SYBR Green I-based Assay

This protocol is a standard method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds.[13][14] The assay measures parasite DNA content as an indicator of parasite growth.[15]

  • Parasite Culture : Asynchronously cultured P. falciparum (e.g., 3D7 or K1 strains) are maintained in human O+ erythrocytes at 2-5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine. Cultures are kept at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).

  • Drug Plate Preparation : Compounds are serially diluted in culture medium and 100 µL is added to each well of a 96-well microtiter plate.

  • Assay Initiation : Parasite culture is diluted to 0.5% parasitemia and 2% hematocrit. 100 µL of this suspension is added to each well of the drug-coated plate.

  • Incubation : Plates are incubated for 72 hours under the conditions described in step 1.

  • Lysis and Staining : 100 µL of lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well. The plate is incubated in the dark at room temperature for 1-2 hours.

  • Data Acquisition : Fluorescence is measured using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~535 nm, respectively.[15]

  • Data Analysis : The fluorescence readings are plotted against the drug concentration, and the IC50 value is determined by non-linear regression analysis.

Caption: Workflow for the in vitro SYBR Green I antimalarial assay.

Anticancer SAR: Repurposing a Scaffold for Oncology

The ability of 4-aminoquinolines to accumulate in lysosomes and disrupt their function has been repurposed for cancer therapy.[3][4] By increasing lysosomal pH, these compounds inhibit autophagy, a cellular recycling process that cancer cells often exploit to survive stress. This inhibition can sensitize tumor cells to conventional chemotherapeutics.[16]

Key Structural Modifications and Their Effects:
  • Lysosomotropism : The fundamental SAR for anticancer activity hinges on the compound's ability to act as a lysosomotropic agent. This requires a weakly basic character, allowing the molecule to cross membranes in its neutral state and become protonated and trapped within the acidic lysosome.[3][4]

  • Side Chain Modifications : Similar to antimalarial SAR, modifications to the side chain are crucial. Increasing the lipophilicity and basicity of the side chain can enhance lysosomal accumulation and, consequently, autophagy inhibition and cytotoxic potency.

  • Quinoline Core Substitutions : While the C7-chloro group is vital for antimalarial action, its importance in anticancer activity is less defined and appears to be context-dependent. Research is ongoing to explore how various substitutions on the quinoline ring can modulate anticancer effects, potentially by influencing interactions with other targets beyond the lysosome. For instance, novel derivatives are being explored as inhibitors of signaling pathways like HIF-1α.[17]

Comparative Anticancer Activity

The table below provides examples of the cytotoxic effects of 4-aminoquinoline derivatives on cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism/Observation
Chloroquine Glioblastoma (U87)~50Induces apoptosis and inhibits autophagy.
Hydroxychloroquine Pancreatic (MiaPaCa-2)~40Used in clinical trials as an autophagy inhibitor.
Compound 3s (Novel Derivative) Pancreatic (MiaPaCa-2)0.0006Potent antiproliferative effects via HIF-1α inhibition.[17][18]

Note: IC50 values are highly dependent on the cell line and assay duration.

Experimental Protocol: Autophagy Flux Assay via LC3-II Western Blot

Measuring autophagic flux is more informative than assessing static levels of autophagy markers. This protocol determines the rate of autophagy by measuring the accumulation of the autophagosome marker LC3-II in the presence and absence of a lysosomal inhibitor.

  • Cell Culture and Treatment : Plate cancer cells (e.g., HeLa, U87) and allow them to adhere overnight. Treat cells with the 4-aminoquinoline derivative at various concentrations for a desired time period (e.g., 24 hours).

  • Lysosomal Inhibition : For the final 2-4 hours of the drug treatment, add a lysosomal inhibitor like Bafilomycin A1 (100 nM) to a parallel set of wells. This will block the degradation of autophagosomes.

  • Cell Lysis : Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting :

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel (e.g., 12-15%).

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against LC3 (which detects both LC3-I and the lower band, LC3-II) overnight at 4°C. Also, probe for a loading control like β-actin.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis : Quantify the band intensity for LC3-II and the loading control. Autophagic flux is determined by comparing the amount of LC3-II in samples treated with the drug alone versus samples treated with the drug plus Bafilomycin A1. A significant increase in LC3-II accumulation in the presence of the inhibitor indicates active autophagic flux.[19]

Autophagy_Mechanism Autophagosome Autophagosome (LC3-II decorated) Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Block pH Neutralization Fusion Blocked Autophagosome->Block Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome Lysosome->Block Aminoquinoline 4-Aminoquinoline Derivative Aminoquinoline->Lysosome Accumulates & Raises pH

Caption: Mechanism of autophagy inhibition by 4-aminoquinolines.

Conclusion

The 4-aminoquinoline scaffold remains a highly privileged structure in medicinal chemistry. Its historical success as an antimalarial agent has paved the way for rational drug design aimed at overcoming resistance, primarily through modifications of the terminal side chain to alter drug efflux. More recently, the fundamental physicochemical property of lysosomotropism has been cleverly exploited to repurpose these derivatives as anticancer agents that function by inhibiting autophagy. The SAR principles outlined in this guide demonstrate that subtle structural changes to the quinoline core and, most critically, the 4-amino side chain can profoundly impact therapeutic activity and target specificity. Future research will likely focus on creating hybrid molecules that combine the 4-aminoquinoline core with other pharmacophores[20] and further exploring substitutions on the quinoline ring to develop derivatives with novel mechanisms of action and improved therapeutic indices.

References

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  • Singh, T., Kumar, A., & Singh, R. K. (2013). Design, synthesis and biological evaluation of 4-aminoquinoline-guanylthiourea derivatives as antimalarial agents. Bioorganic & medicinal chemistry letters, 23(17), 4843–4846. [Link]

  • Novel 4-Aminoquinoline Analogs Targeting the HIF-1α Signaling Pathway. (n.d.). [Link]

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  • Rynes, R. I. (2018). Pharmacology of Chloroquine and Hydroxychloroquine. In Side Effects of Drugs Annual (Vol. 40, pp. 235-244). Elsevier. [Link]

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  • Rajapakse, C. S. K., Lisai, M., Deregnaucourt, C., Sinou, V., Latour, C., Roy, D., ... & Biagini, G. A. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PloS one, 10(10), e0140878. [Link]

  • 4-Aminoquinoline – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Warhurst, D. C., Craig, J. C., & Adagu, I. S. (2003). Hydroxychloroquine is much less active than chloroquine against chloroquine-resistant Plasmodium falciparum, in agreement with its physicochemical properties. Journal of antimicrobial chemotherapy, 52(2), 188–193. [Link]

  • Han, X. (2024). What is the best way to measure autophagic flux with LC3B-II by western blotting? ResearchGate. [Link]

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  • Amaravadi, R. K., Lippincott-Schwartz, J., & Yin, X. M. (2011). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. Autophagy, 7(1), 104-106. [Link]

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  • Hou, J., Han, J., & Liu, Y. (2016). Assessment of the Worldwide Antimalarial Resistance Network Standardized Procedure for In Vitro Malaria Drug Sensitivity Testing Using SYBR Green Assay for Field Samples with Various Initial Parasitemia Levels. Antimicrobial agents and chemotherapy, 60(6), 3350–3358. [Link]

  • Kumar, V., Singh, A., & Singh, R. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS omega, 6(20), 13083–13093. [Link]

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  • Garcia, J., Rodrigues, J., Garcia, C., & do Rosario, V. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PloS one, 7(5), e37259. [Link]

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A Comparative Guide to the In Vitro Cytotoxicity of Halogenated 4-Aminoquinoline Analogs: A Focus on Dichloro-Substituted Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1] Historically lauded for its profound antimalarial efficacy, exemplified by drugs like chloroquine, this privileged structure has garnered significant attention for its potent anticancer properties.[2][3] The versatility of the 4-aminoquinoline core allows for a diverse range of chemical modifications, enabling the fine-tuning of its pharmacological profile.[1] These compounds are known to accumulate in acidic organelles such as lysosomes and mitochondria, a characteristic that is pivotal to their mechanism of action in both parasitic and cancerous cells.[1] In the context of oncology, 4-aminoquinoline derivatives have demonstrated the ability to induce cell cycle arrest, apoptosis, and inhibit angiogenesis, making them a compelling class of molecules for novel drug development.[2] This guide provides a comparative analysis of the in vitro cytotoxicity of halogenated 4-aminoquinoline analogs, with a particular focus on the implications of a 7,8-dichloro substitution pattern, drawing insights from closely related 7-substituted analogs.

Comparative Cytotoxicity of Halogenated 4-Aminoquinoline Analogs

While specific comparative studies on a series of 4-Amino-7,8-dichloroquinoline analogs are not extensively available in the public domain, valuable insights can be gleaned from the cytotoxic profiles of 7-halo-substituted 4-aminoquinolines. The following table summarizes the in vitro cytotoxicity of several key 4-aminoquinoline analogs against human breast cancer cell lines, MCF7 and MDA-MB-468.[4] This data serves as a crucial reference point for understanding the structure-activity relationships (SAR) that likely govern the anticancer potential of 7,8-dichloro analogs.

Compound IDStructureCell LineGI₅₀ (µM)[4]
CQ ChloroquineMDA-MB-46824.36
MCF-720.72
4 N'-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMDA-MB-46811.01
MCF-751.57
5 N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-4688.73
MCF-736.77
6 N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46811.47
MCF-7Not Reported
7 N,N-dimethyl-N'-(7-(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamineMDA-MB-46812.85
MCF-7Not Reported
8 N'-(7-methoxy-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-46814.09
MCF-712.90
10 Bisquinoline analogMDA-MB-4687.35
MCF-714.80

Expert Insights into Structure-Activity Relationships (SAR):

The presented data highlights several key trends that inform the rational design of novel 4-aminoquinoline-based anticancer agents.[4] The substitution at the 7-position of the quinoline ring significantly influences cytotoxicity. For instance, a chloro-group at the 7-position, as seen in compound 5 , leads to a nearly 3-fold increase in potency against the MDA-MB-468 cell line compared to chloroquine.[4] Interestingly, the nature of the substituent at the 4-amino side chain also plays a critical role. The dimethylation of the terminal amine in compound 5 compared to compound 4 enhances cytotoxicity against MDA-MB-468 cells.[4]

The bisquinoline structure of compound 10 demonstrates the most potent activity against MDA-MB-468 cells, suggesting that dimerization may be a promising strategy for enhancing the anticancer efficacy of this scaffold.[4] Based on these observations, it is plausible to hypothesize that the introduction of a second chlorine atom at the 8-position could further modulate the electronic and lipophilic properties of the molecule, potentially leading to enhanced cell permeability and target engagement. Further empirical studies are required to validate this hypothesis.

Experimental Protocols for In Vitro Cytotoxicity Assessment

The reliable evaluation of a compound's cytotoxic potential is fundamental to preclinical drug discovery. The following section details a standardized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

MTT Assay Protocol

This protocol is designed to be a self-validating system, with inherent controls to ensure the accuracy and reproducibility of the results.

Materials:

  • Human cancer cell lines (e.g., MCF7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (this compound analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ (concentration that causes 50% growth inhibition) value using non-linear regression analysis.

Workflow for Synthesis and Cytotoxicity Screening

The following diagram illustrates a typical workflow for the synthesis and in vitro cytotoxicity screening of novel 4-aminoquinoline analogs.

Synthesis and Screening Workflow cluster_synthesis Synthesis cluster_screening In Vitro Cytotoxicity Screening Start 4,7,8-Trichloroquinoline Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Amine Primary/Secondary Amine Amine->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Analog This compound Analog Characterization->Analog Treatment Compound Treatment Analog->Treatment Cell_Culture Cancer Cell Line Culture Plating Cell Seeding in 96-well Plates Cell_Culture->Plating Plating->Treatment Assay Cytotoxicity Assay (e.g., MTT) Treatment->Assay Data_Analysis Data Analysis (GI50 Determination) Assay->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification HIF-1a Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a_N HIF-1α PHD PHD HIF1a_N->PHD Hydroxylation VHL VHL PHD->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_H HIF-1α HIF1_Complex HIF-1 Complex HIF1a_H->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex Nucleus Nucleus HIF1_Complex->Nucleus Translocation HRE HRE Nucleus->HRE Binding Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression Analog 4-Aminoquinoline Analog Analog->HIF1a_H Inhibition of Expression

Caption: Simplified HIF-1α signaling pathway and the inhibitory role of 4-aminoquinoline analogs.

Conclusion and Future Directions

Halogenated 4-aminoquinoline analogs represent a promising class of compounds for the development of novel anticancer therapeutics. While a comprehensive understanding of the cytotoxicity of this compound analogs requires further investigation, the available data on related 7-halo-substituted compounds provides a strong rationale for their continued exploration. Future research should focus on the systematic synthesis and in vitro screening of a library of 7,8-dihalo-4-aminoquinoline derivatives against a broad panel of cancer cell lines. Elucidating their precise mechanisms of action and identifying their molecular targets will be crucial for advancing these promising compounds into preclinical and clinical development.

References

  • Kumar, A., et al. (2007). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657-3661. [Link]

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  • Khan, M. F., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 15(15), 1367-1382. [Link]

  • Lipunova, G. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. Russian Chemical Reviews, 85(7), 759-793. [Link]

  • Kaur, K., & Kumar, V. (2015). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Medicinal Chemistry Letters, 6(11), 1163-1168. [Link]

  • Lee, E., et al. (2013). Synthesis and Anticancer Activity of Aminodihydroquinoline Analogs: Identification of Novel Proapoptotic Agents. Bioorganic & Medicinal Chemistry Letters, 23(13), 3976-3978. [Link]

  • Kaiser, M., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6801. [Link]

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A Comparative Analysis of 4-Amino-7,8-dichloroquinoline and Chloroquine in Antimalarial Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the persistent global battle against malaria, the 4-aminoquinoline scaffold, exemplified by the venerable drug chloroquine, remains a cornerstone of antimalarial chemotherapy. However, the extensive emergence of chloroquine-resistant strains of Plasmodium falciparum has critically undermined its efficacy, necessitating a continuous search for novel, effective, and affordable therapeutic agents. This guide provides a detailed comparative analysis of a structurally related analogue, 4-Amino-7,8-dichloroquinoline, and the benchmark antimalarial, chloroquine.

While direct, comprehensive experimental data for this compound is not extensively available in the public domain, this guide will synthesize information from studies on closely related analogues and the established principles of 4-aminoquinoline structure-activity relationships (SAR) to provide a predictive comparison. We will delve into the established mechanisms of action, resistance profiles, and the preclinical data available for related compounds to offer a scientifically grounded perspective on the potential of this compound as a viable antimalarial candidate.

The Enduring Legacy and Achilles' Heel of Chloroquine

Chloroquine, a synthetic 4-aminoquinoline, has been a frontline antimalarial for decades due to its high efficacy, low cost, and favorable safety profile.[1] Its primary mechanism of action targets the parasite's detoxification pathway for heme, a toxic byproduct of hemoglobin digestion in the parasite's digestive vacuole.[1][2] Chloroquine, a weak base, accumulates in the acidic environment of the digestive vacuole.[3] There, it binds to free heme (ferriprotoporphyrin IX), preventing its polymerization into inert hemozoin crystals.[1][4] The resulting accumulation of toxic free heme leads to oxidative stress and parasite death.[1]

The rise of chloroquine resistance is primarily attributed to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the parasite's digestive vacuole membrane.[5][6] These mutations enable the transporter to efflux chloroquine from its site of action, thereby reducing its concentration and antimalarial effect.[5]

The Rationale for Dichlorination: A Strategy to Combat Resistance

The 7-chloro substituent on the quinoline ring of chloroquine is crucial for its antimalarial activity.[7][8] Structure-activity relationship studies have consistently shown that modifications at this position can significantly impact efficacy.[7] The introduction of a second chlorine atom at the 8-position, creating this compound, is a rational design strategy aimed at potentially enhancing the compound's properties in several ways:

  • Altered Electronic Properties: The addition of a second electron-withdrawing chlorine atom can modify the electronic distribution of the quinoline ring system, potentially influencing its ability to interact with heme or other biological targets.

  • Increased Lipophilicity: The dichlorination is expected to increase the lipophilicity of the molecule, which could affect its membrane permeability and accumulation within the parasite.

  • Steric Hindrance: The presence of a substituent at the 8-position might introduce steric hindrance that could affect its interaction with the mutated PfCRT transporter, potentially circumventing the primary mechanism of chloroquine resistance.

Comparative Efficacy: Insights from Analogue Studies

While direct comparative data for this compound is sparse, we can draw inferences from studies on other 4-aminoquinoline derivatives.

In Vitro Antiplasmodial Activity

The efficacy of antimalarial compounds is initially assessed through in vitro assays that determine the 50% inhibitory concentration (IC50) against different strains of P. falciparum. A lower IC50 value indicates higher potency.

Table 1: Representative In Vitro Antiplasmodial Activity of Chloroquine and Related 4-Aminoquinoline Analogues

CompoundP. falciparum StrainResistance ProfileIC50 (nM)Reference
Chloroquine 3D7Sensitive~5-10[9]
K1Resistant>100[9]
Dd2Resistant>100[9]
Amodiaquine 3D7Sensitive~5-15[9]
K1Resistant~20-50[9]
7-Bromo-4-aminoquinolines VariousSensitive & Resistant3-12
7-Iodo-4-aminoquinolines VariousSensitive & Resistant3-12

Note: This table presents a general range of reported IC50 values. Actual values can vary between studies and experimental conditions.

Based on the established SAR of 4-aminoquinolines, it is hypothesized that this compound would exhibit potent activity against chloroquine-sensitive strains, likely in the low nanomolar range. The critical question is its efficacy against resistant strains. The increased steric bulk and altered electronics from the 8-chloro substitution could potentially hinder its recognition and efflux by the mutated PfCRT, leading to retained or even enhanced activity against resistant parasites compared to chloroquine.

In Vivo Antimalarial Efficacy

In vivo studies in rodent models of malaria, such as Plasmodium berghei or Plasmodium yoelii, are crucial for evaluating a compound's efficacy in a whole-organism system, taking into account factors like pharmacokinetics and metabolism. A standard metric is the mean inhibition of parasitemia.

Table 2: Representative In Vivo Efficacy of 4-Aminoquinoline Derivatives in a P. berghei Mouse Model

CompoundDose (mg/kg)Mean Inhibition of Parasitemia (%)Reference
Chloroquine 25-10094.40 - 97.04[10]
JH7E (a 4-amino-7-chloroquinoline derivative) 2546.32[10]
5060.40[10]
10085.71[10]
TDR 58845 & TDR 58846 (novel 4-aminoquinolines) 40Curative[11][12]

Given the potent in vitro activity of many 4-aminoquinoline analogs, it is plausible that this compound would demonstrate significant parasitemia reduction in a rodent malaria model. The key determinant of its in vivo success would be its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Mechanistic Considerations and Cytotoxicity

The primary mechanism of action for this compound is expected to be the inhibition of hemozoin formation, similar to chloroquine.[2] The dichlorinated quinoline core would likely still facilitate accumulation in the parasite's digestive vacuole and interaction with heme.

A critical aspect of drug development is assessing a compound's selectivity for the parasite over host cells. This is often expressed as the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the antiparasitic IC50. A higher SI indicates greater selectivity and a better safety profile.

Table 3: Representative Cytotoxicity of 4-Aminoquinoline Derivatives

CompoundCell LineCC50 / GI50 (µM)Reference
Chloroquine MDA-MB-468 (human breast cancer)24.36[13]
MCF-7 (human breast cancer)20.72[13]
Various 7-substituted 4-aminoquinolines HepG2 (human liver cancer)3 - 15[2]
Novel 4-aminoquinoline-benzimidazole hybrids MRC-5 (human fetal lung fibroblasts)0.2 to >100[3]

It is anticipated that this compound would exhibit some level of cytotoxicity, as is common for this class of compounds. The key will be to determine if its antiplasmodial potency is sufficiently high to afford a favorable therapeutic window.

Visualizing the Path Forward

Mechanism of Action of 4-Aminoquinolines

Mechanism_of_Action cluster_parasite Plasmodium Parasite cluster_dv Digestive Vacuole (Acidic) cluster_drug_action Drug Action Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization Inhibition Inhibition of Hemozoin Formation Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Accumulation Accumulation in DV Aminoquinoline->Accumulation Accumulation->Inhibition Toxicity Heme-induced Parasite Death Inhibition->Toxicity

Caption: General mechanism of action for 4-aminoquinoline antimalarials.

Experimental Workflow for Efficacy Testing

Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Culture P. falciparum Culture (Sensitive & Resistant Strains) Drug_Assay Serial Dilution of Test Compounds Culture->Drug_Assay Incubation 72h Incubation Drug_Assay->Incubation Growth_Inhibition Measure Parasite Growth (e.g., SYBR Green Assay) Incubation->Growth_Inhibition IC50 Calculate IC50 Values Growth_Inhibition->IC50 Treatment Administer Test Compounds IC50->Treatment Lead Compound Selection Infection Infect Mice with Rodent Malaria Parasite Infection->Treatment Monitoring Monitor Parasitemia & Survival Treatment->Monitoring Efficacy Determine % Parasitemia Reduction Monitoring->Efficacy

Caption: A typical experimental workflow for evaluating antimalarial efficacy.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

  • Parasite Culture:

    • Maintain asynchronous cultures of P. falciparum (e.g., chloroquine-sensitive 3D7 and chloroquine-resistant K1 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3.

    • Incubate cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation:

    • Prepare stock solutions of test compounds and chloroquine in DMSO.

    • Perform serial two-fold dilutions in culture medium in a 96-well plate to achieve a range of final concentrations.

  • Assay Procedure:

    • Add parasitized red blood cells (1% parasitemia, 2% hematocrit) to each well of the drug-containing plate.

    • Include parasite-only (positive control) and erythrocyte-only (negative control) wells.

    • Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Data Acquisition and Analysis:

    • After incubation, lyse the cells by adding SYBR Green I lysis buffer.

    • Measure fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

    • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy in a Rodent Model (4-Day Suppressive Test)

This protocol, often referred to as the Peters' 4-day suppressive test, is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

  • Animal Model and Parasite:

    • Use Swiss albino mice (18-22 g).

    • Use a chloroquine-sensitive strain of Plasmodium berghei.

  • Infection:

    • Inoculate mice intraperitoneally with 1 x 10^7 parasitized red blood cells from a donor mouse.

  • Drug Administration:

    • Randomly divide the infected mice into groups (e.g., vehicle control, chloroquine control, and test compound groups at various doses).

    • Administer the test compounds and control drugs orally or intraperitoneally once daily for four consecutive days, starting 2-4 hours post-infection.

  • Parasitemia Determination:

    • On day 5 post-infection, collect a thin blood smear from the tail of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.

  • Efficacy Calculation:

    • Calculate the average percentage of parasitemia for each group.

    • Determine the percentage of parasitemia suppression for each treatment group relative to the vehicle control group.

Conclusion and Future Directions

To rigorously evaluate its potential, the following experimental data are required:

  • Comprehensive in vitro profiling: Determination of IC50 values against a broad panel of P. falciparum strains with varying resistance profiles.

  • Robust in vivo studies: Assessment of efficacy in rodent malaria models, including dose-response relationships and curative potential.

  • Cytotoxicity and selectivity assessment: Determination of CC50 values against a panel of mammalian cell lines to establish the selectivity index.

  • Mechanism of action studies: Confirmation of hemozoin inhibition and investigation of its interaction with both wild-type and mutant PfCRT.

The synthesis and subsequent comprehensive evaluation of this compound are warranted to determine if this rationally designed analogue can contribute to the arsenal of next-generation antimalarial agents.

References

  • Verlinden, B. K., E. M. DePristo, and D. A. Fidock. "Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids." ACS omega 7.11 (2022): 9586-9598.
  • Rajapakse, C. S. K., et al. "Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum." PloS one 10.10 (2015): e0140878.
  • Madrid, D. C., et al. "4-Aminoquinolines Active against Chloroquine-Resistant Plasmodium falciparum: Basis of Antiparasite Activity and Quantitative Structure-Activity Relationship Analyses." Antimicrobial agents and chemotherapy 53.9 (2009): 3899-3906.
  • Openshaw, R. L., et al. "A Diverse Range of Hemozoin Inhibiting Scaffolds Act on Plasmodium falciparum as Heme Complexes." ACS infectious diseases 7.2 (2021): 362-376.
  • Kim, J., et al. "Design, synthesis and mechanistic exploration of anti-plasmodial Indolo[2,3-b]quinoxaline-7-chloroquinoline hybrids." Bioorganic Chemistry 143 (2024): 107108.
  • Kaur, K., et al. "Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives." Bioorganic & medicinal chemistry letters 17.12 (2007): 3257-3261.
  • Parapini, S., et al. "Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities." Pharmaceuticals 16.5 (2023): 724.
  • Khan, M. F., et al.
  • Kim, J., et al. "Structure and Drug Resistance of the Plasmodium falciparum Transporter PfCRT." bioRxiv (2020).
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  • Robert, A., et al. "Trioxaquines and Heme-Artemisinin Adducts Inhibit the In Vitro Formation of Hemozoin Better than Chloroquine." Antimicrobial agents and chemotherapy 46.10 (2002): 3281-3286.
  • Fajemiroye, J. O., et al. "4-(ethyl-p-chlorophenylglycinylamino)-7- chloroquinoline: Synthesis and in vivo antimalaria evaluation." Journal of Medicinal Plants Research 6.27 (2012): 4426-4432.
  • Roepe, P. D. "Structures of Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) Isoforms and Their Interactions with Chloroquine." Biochemistry 60.3 (2021): 191-204.
  • de Oliveira, R. B., et al. "Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro." Antimicrobial agents and chemotherapy 57.11 (2013): 5396-5403.
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  • Ferrer, P., et al. "Synthesis of 7-chloroquinolinyl-4-aminobenzoic acid derivatives and their biological evaluation as potential anticancer agents." Molecules 14.9 (2009): 3410-3424.
  • Basilico, N., et al. "Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities." Pharmaceuticals 16.5 (2023): 724.
  • de Oliveira, R. B., et al. "Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro." Antimicrobial agents and chemotherapy 57.11 (2013): 5396-5403.
  • Robert, A., et al. "Trioxaquines and Heme-Artemisinin Adducts Inhibit the In Vitro Formation of Hemozoin Better than Chloroquine." Antimicrobial agents and chemotherapy 46.10 (2002): 3281-3286.
  • Chiyanzu, I., et al. "Design, synthesis and anti-plasmodial evaluation in vitro of new 4-aminoquinoline isatin derivatives." Bioorganic & medicinal chemistry 13.9 (2005): 3249-3261.
  • Roepe, P. D. "Photoaffinity Labeling of the Plasmodium falciparum Chloroquine Resistance Transporter with a Novel Perfluorophenylazido Chloroquine." Journal of Biological Chemistry 280.15 (2005): 14974-14982.
  • Singh, C., et al. "Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy." ACS medicinal chemistry letters 6.10 (2015): 1068-1073.
  • Ghavami, G., et al. "Antimalarial Hemozoin Inhibitors (β-Hematin Formation Inhibition): Latest Updates." Combinatorial chemistry & high throughput screening 25.12 (2022): 1989-2003.
  • Bassa, O. Y., et al. "IN VIVO EVALUATION OF THE ANTIPLASMODIAL EFFICACY OF MANGIFERA INDICA LEAF EXTRACT IN PLASMODIUM BERGHEI-INFECTED MICE." FUDMA JOURNAL OF SCIENCES 8.6 (2024).
  • Summers, R. L., et al. "Structures of Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT) Isoforms and Their Interactions with Chloroquine." Biochemistry 60.3 (2021): 191-204.
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Validation of bioassays for testing 4-aminoquinoline compounds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Validation of Bioassays for 4-Aminoquinoline Antimalarials

In the landscape of antimalarial drug discovery, the 4-aminoquinoline scaffold remains a cornerstone, with chloroquine as its most famed, albeit resistance-plagued, progenitor[1][2]. The rational design of new 4-aminoquinoline analogues aims to circumvent resistance while retaining the potent blood-schizonticidal activity characteristic of this class[3][4]. The journey from a promising chemical entity to a viable drug candidate is paved with rigorous biological testing. Validating the bioassays used in this process is not a mere procedural checkbox; it is the very foundation of data integrity, ensuring that decisions on compound progression are based on reliable, reproducible, and relevant evidence.

This guide provides a comparative analysis of common bioassays for evaluating 4-aminoquinoline compounds, framed from the perspective of a senior application scientist. It delves into the causality behind methodological choices, outlines self-validating experimental protocols, and offers a framework for interpreting the resulting data.

The Principle of Self-Validating Systems in Bioassays

A robust bioassay is a self-validating system. This means that controls and standards are integrated into every experimental run to confirm the assay's performance in real-time. The design must follow the core principles of pharmacological studies: it must be random, controlled, and repeatable[5]. Key validation parameters such as accuracy, precision, specificity, and range are not just assessed once but are continuously monitored through the consistent performance of positive and negative controls[6]. For antimalarial assays, this translates to including known sensitive and resistant parasite strains and standard drugs like chloroquine or amodiaquine in every plate or animal cohort.

Part 1: In Vitro Efficacy and Cytotoxicity Assays

In vitro assays are the workhorses of early-stage drug discovery, offering high-throughput capabilities to screen large compound libraries and determine key parameters like the 50% inhibitory concentration (IC₅₀). For 4-aminoquinolines, which primarily target the parasite's erythrocytic stage, the assays must accurately quantify parasite proliferation within red blood cells[7].

SYBR Green I-Based Fluorescence Assay

The SYBR Green I assay is a widely adopted method for assessing antimalarial activity due to its simplicity, cost-effectiveness, and suitability for high-throughput screening[8][9].

Mechanism & Rationale: The assay quantifies parasite growth by measuring the total DNA content in the culture. SYBR Green I is a cyanine dye that exhibits a massive increase in fluorescence upon binding to double-stranded DNA[10]. The experimental workflow involves lysing the red blood cells and parasites to release the parasite's DNA. The measured fluorescence intensity is directly proportional to the number of parasites, providing a robust signal for quantifying growth inhibition.

Experimental Workflow Diagram

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_lysis Lysis & Staining cluster_readout Data Acquisition & Analysis p1 Dispense serially diluted 4-aminoquinoline compounds into 96-well plate p2 Add parasite culture (e.g., P. falciparum 3D7 or K1) at known parasitemia p1->p2 Drug-parasite co-incubation inc Incubate for 72 hours (37°C, 5% CO₂, 5% O₂, 90% N₂) p2->inc l1 Add Lysis Buffer containing SYBR Green I to each well inc->l1 l2 Incubate in the dark (e.g., 1 hour, RT) l1->l2 r1 Read fluorescence (Excitation: ~485 nm Emission: ~530 nm) l2->r1 r2 Calculate % inhibition vs. drug-free controls r1->r2 r3 Determine IC₅₀ values using non-linear regression r2->r3 G cluster_infection Infection (Day 0) cluster_treatment Treatment (Days 0-3) cluster_monitoring Monitoring (Day 4) cluster_analysis Data Analysis i1 Inoculate mice (e.g., BALB/c) intraperitoneally with ~1x10⁵ P. berghei-infected RBCs t1 Randomize mice into groups (Vehicle, Chloroquine, Test Compound) i1->t1 t2 Administer first dose 2-4 hours post-infection (p.i.) t1->t2 t3 Administer daily doses for 3 subsequent days t2->t3 m1 Prepare thin blood smears from tail snips t3->m1 m2 Stain smears with Giemsa m1->m2 m3 Determine % parasitemia by microscopy m2->m3 a1 Calculate mean parasitemia for each group m3->a1 a2 Calculate % chemosuppression relative to vehicle control a1->a2 a3 Determine ED₅₀ and ED₉₀ if multiple doses are tested a2->a3

Caption: Workflow for Peters' 4-day suppressive antimalarial test.

Detailed Protocol: Peters' 4-Day Suppressive Test

  • Infection (Day 0): Naive mice (e.g., BALB/c) are inoculated intraperitoneally with approximately 1x10⁵ red blood cells parasitized with P. berghei.

  • Grouping and Treatment (Day 0-3): Mice are randomly assigned to groups (typically 5 mice per group).

    • Negative Control: Receives the vehicle (e.g., DMSO/Tween/water).

    • Positive Control: Receives a standard drug like chloroquine at an effective dose.

    • Test Groups: Receive the 4-aminoquinoline compound at various doses. The first dose is administered 2-4 hours post-infection. Treatment continues once daily for the next three days (total of 4 doses).

  • Parasitemia Determination (Day 4): On the day after the last dose, thin blood smears are prepared from the tail blood of each mouse.

  • Microscopy: The smears are fixed with methanol, stained with Giemsa, and examined under a microscope (100x oil immersion objective). The percentage of infected red blood cells (% parasitemia) is determined by counting a sufficient number of fields.

  • Data Analysis: The average percent suppression of parasitemia is calculated for each dose relative to the vehicle control group using the formula: % Suppression = [(A - B) / A] * 100 where A is the mean parasitemia in the vehicle control group and B is the mean parasitemia in the treated group. The effective dose required to suppress parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can then be calculated.

Part 3: Critical Validation Parameters and Acceptance Criteria

Validating a bioassay is the process of formally demonstrating that its performance characteristics are suitable for its intended purpose.[6][11]

Key Performance Characteristics
ParameterDefinitionTypical Acceptance Criteria (Example)
Accuracy The closeness of the measured value to the true value. Assessed by comparing the IC₅₀ of a standard drug to its known, historical value.Measured IC₅₀ of chloroquine for 3D7 strain should be within 2-fold of the reference value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly. Can be measured as intra-assay (repeatability) and inter-assay (intermediate precision) variability.[12]Coefficient of Variation (%CV) for replicate IC₅₀ determinations should be <20%.
Selectivity Index (SI) The ratio of cytotoxicity (TC₅₀ in a mammalian cell line) to anti-parasitic activity (IC₅₀). A measure of the compound's specific toxicity towards the parasite.SI = TC₅₀ / IC₅₀. A value >10 is generally desired to indicate selective activity.
Z'-factor A statistical parameter that quantifies the suitability of an assay for high-throughput screening. It measures the separation between the positive and negative control signals.Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]. An assay with a Z'-factor > 0.5 is considered excellent.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. For dose-response assays, this refers to the range over which a dose-dependent effect is observed.The dose-response curve should have a good fit (e.g., R² > 0.95) over the tested concentration range.

Causality in Validation: The choice of acceptance criteria is critical. A %CV limit of <20% for precision ensures that the inherent biological and operational variability of the assay does not obscure real differences in compound potency.[12] Requiring the Z'-factor to be >0.5 ensures that the signal window is large enough to confidently distinguish active "hits" from inactive compounds in a screening campaign.

Conclusion

The validation of bioassays for testing 4-aminoquinoline compounds is a multi-faceted process that underpins the entire discovery pipeline. It demands a deep understanding of the parasite's biology, the compound's mechanism of action, and the statistical principles of assay performance. By employing well-characterized, robustly controlled, and thoroughly validated assays—from high-throughput in vitro screens like the SYBR Green I and pLDH assays to definitive in vivo models like the Peters' 4-day suppressive test—researchers can generate high-quality, reliable data. This scientific rigor is indispensable for identifying the next generation of 4-aminoquinoline antimalarials that can effectively combat drug-resistant malaria.

References

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  • Penna-Coutinho, J., et al. (2011). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE. Available at: [Link]

  • Singh, R. K., et al. (2018). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology. Available at: [Link]

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A Senior Application Scientist's Guide to Molecular Docking Studies of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technical comparison of molecular docking studies involving 4-aminoquinoline derivatives and their interactions with various biological targets. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to offer field-proven insights and explain the rationale behind critical experimental choices. Our focus is on ensuring scientific integrity through self-validating protocols and grounding our claims in authoritative references.

Introduction: The Enduring Relevance of 4-Aminoquinolines and the Power of In Silico Screening

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, most notably recognized for its profound impact on the treatment of malaria.[1][2] Chloroquine and hydroxychloroquine, two prominent members of this class, have been pivotal in global health for decades.[3] The versatility of the 4-aminoquinoline core, however, extends far beyond its antimalarial applications.[4] Researchers have successfully modified this structure to develop derivatives with a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[3][5][6]

The enduring appeal of the 4-aminoquinoline pharmacophore lies in its synthetic accessibility, low cost, and amenability to chemical modification.[1] Structure-activity relationship (SAR) studies have revealed that the 7-chloro and 4-amino groups are crucial for certain biological activities, such as the inhibition of hemozoin formation in malaria parasites.[1][2] These insights provide a rational basis for designing new derivatives with enhanced potency and specificity.

Molecular docking, a powerful computational technique, has emerged as an indispensable tool in this endeavor. It predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), typically a protein, to form a stable complex.[7] By simulating the binding process, molecular docking allows us to estimate the binding affinity, often expressed as a binding energy, which is a key indicator of the ligand's potential biological activity.[8][9] A more negative binding energy generally suggests a stronger and more stable interaction.[8] This in silico approach accelerates the drug discovery process by enabling the rapid screening of large libraries of compounds, prioritizing those with the highest likelihood of success for further experimental validation.

This guide will walk you through a comprehensive molecular docking workflow, from target and ligand preparation to the interpretation of results, using 4-aminoquinoline derivatives as a case study. We will explore their interactions with various biological targets and provide a comparative analysis of their docking performance.

The Molecular Docking Workflow: A Self-Validating System

A robust molecular docking study is more than just running software; it's a multi-step process where each stage is designed to ensure the reliability and validity of the final results. The following protocol represents a field-proven approach that incorporates essential validation steps.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis & Validation PDB Protein Target Acquisition (PDB) ProteinPrep Protein Preparation PDB->ProteinPrep Select & Download Structure PubChem Ligand Acquisition (PubChem) LigandPrep Ligand Preparation PubChem->LigandPrep Select & Download Structures GridGen Grid Box Generation ProteinPrep->GridGen Define Binding Site Docking Molecular Docking LigandPrep->Docking GridGen->Docking PoseAnalysis Pose & Interaction Analysis Docking->PoseAnalysis Redocking Re-docking Validation Docking->Redocking Validate Protocol Scoring Binding Energy Scoring PoseAnalysis->Scoring Redocking->Docking

Figure 1: A generalized workflow for molecular docking studies.

Step-by-Step Experimental Protocol

2.1.1. Target Protein Preparation

The quality of the receptor structure is paramount for a meaningful docking study. The Protein Data Bank (PDB) is the primary repository for experimentally determined 3D structures of biological macromolecules.[10][11]

  • Selection and Retrieval: Identify and download the 3D structure of your biological target from the RCSB PDB database.[10] For this example, we will consider Plasmodium falciparum lactate dehydrogenase (PDB ID: 1LDG), a potential target for antimalarial 4-aminoquinolines.[12]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, such as water molecules, co-solvents, and ions that are not critical for binding.[13] This is crucial as they can interfere with the docking algorithm.

  • Protonation and Repair: Add polar hydrogen atoms to the protein, as they are often not resolved in crystal structures. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for the physiological pH. Correct any missing atoms or residues in the protein structure. Software like AutoDock Tools can be used for this purpose.[14][15]

  • File Format Conversion: Convert the cleaned and repaired protein structure into the PDBQT file format, which includes atomic charges and atom types required by docking software like AutoDock Vina.[14]

2.1.2. Ligand Preparation

The ligands, in this case, 4-aminoquinoline derivatives, also require careful preparation to ensure they are in a chemically correct and energetically favorable state. PubChem is an excellent resource for obtaining the 3D structures of small molecules.[4][16][17][18]

  • Ligand Acquisition: Download the 3D structures of the desired 4-aminoquinoline derivatives from the PubChem database.[4][19]

  • Energy Minimization: Perform energy minimization on the ligand structures to obtain a low-energy conformation. This step is critical for ensuring that the starting ligand geometry is realistic.

  • Torsional Degrees of Freedom: Define the rotatable bonds in the ligand. This allows for flexibility during the docking simulation, enabling the ligand to adopt different conformations within the protein's binding site.

  • File Format Conversion: Convert the prepared ligand structures into the PDBQT file format.

2.1.3. Molecular Docking Simulation

With the prepared receptor and ligands, the docking simulation can now be performed. AutoDock Vina is a widely used and validated open-source docking program.[5]

  • Grid Box Generation: Define a 3D grid box that encompasses the active site of the target protein.[14] The size and center of the grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

  • Running the Docking Simulation: Execute the docking calculation using the prepared protein and ligand files, along with the grid parameters. The software will systematically explore different conformations and orientations of the ligand within the binding site and calculate the binding energy for each pose.[14]

2.1.4. Analysis and Validation of Docking Results

The output of a docking simulation provides a wealth of information that needs careful interpretation and validation.

  • Binding Energy Analysis: The primary quantitative output is the binding affinity, typically reported in kcal/mol.[9] A lower (more negative) binding energy indicates a more favorable binding interaction.[8]

  • Pose Visualization and Interaction Analysis: The top-ranked poses (those with the lowest binding energies) should be visually inspected using molecular visualization software like PyMOL or ChimeraX.[14] Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's active site residues.

  • Validation by Re-docking: A crucial validation step is to re-dock the co-crystallized ligand (if available) back into the protein's active site.[20][21] The docking protocol is considered reliable if it can reproduce the experimental binding mode with a root-mean-square deviation (RMSD) of less than 2.0 Å.[20][21] If a co-crystallized ligand is not available, other methods like using a set of known active and inactive compounds can be employed for validation.[21][22]

Comparative Docking Performance of 4-Aminoquinoline Derivatives

To illustrate the application of this workflow, we present a comparative analysis of the docking performance of several 4-aminoquinoline derivatives against various biological targets. The data presented here is a synthesis of findings from multiple published studies.

Derivative ClassBiological TargetPDB IDBinding Energy (kcal/mol)Key Interacting ResiduesTherapeutic Area
Hybrid 4-aminoquinoline-pyrano[2,3-c]pyrazole P. falciparum Lactate Dehydrogenase1LDG-9.5 to -10.8[1]Asp168, Ile250, Gly29, Thr97[1]Antimalarial
4-Anilinoquinazoline derivatives DNA Gyrase2XCT-7.5 to -8.2[23]Asp73, Gly77, Thr165[23]Antibacterial
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide HIV-1 Integrase1K6Y-7.3 to -7.9[5]DG4, DC16, DA17[5]Antiviral
Iodoquinazoline derivatives Carbonic Anhydrase XII1JD0-8.0 to -9.1[6]His94, His96, His119, Thr200[6]Anticancer
4-Aminoquinoline-pyrimidine hybrids HemeN/ANot reportedN/AAntimalarial[1]

Note: The binding energies and interacting residues are representative values from the cited literature and may vary depending on the specific derivative and docking software used.

The data clearly demonstrates the versatility of the 4-aminoquinoline scaffold. By modifying the core structure with different functional groups and linking it to other pharmacophores, it is possible to target a wide range of biological molecules with high affinity. For instance, the hybridization of 4-aminoquinoline with pyrano[2,3-c]pyrazole resulted in compounds with potent antimalarial activity, exhibiting strong binding to P. falciparum lactate dehydrogenase.[1] Similarly, the introduction of a sulfonamide group in iodoquinazoline derivatives led to promising anticancer agents that inhibit carbonic anhydrase XII.[6]

Visualizing Molecular Interactions

A key aspect of interpreting docking results is visualizing the interactions between the ligand and the protein. The following diagram illustrates a hypothetical binding scenario of a 4-aminoquinoline derivative within a protein's active site.

Ligand-Protein Interactions cluster_protein Protein Active Site cluster_ligand 4-Aminoquinoline Derivative A Hydrophobic Pocket (e.g., Leu, Val, Ile) B Hydrogen Bond Donor (e.g., Ser, Thr) L2 Quinoline Ring B->L2 Hydrogen Bond C Hydrogen Bond Acceptor (e.g., Asp, Glu) D Aromatic Residue (e.g., Phe, Tyr) L1 Alkyl Side Chain L1->A Hydrophobic Interaction L2->D π-π Stacking L3 Amino Group L3->C Hydrogen Bond

Figure 2: Common non-covalent interactions between a ligand and a protein.

This visualization highlights the different types of non-covalent forces that contribute to the overall binding affinity. Understanding these interactions is crucial for rational drug design, as it allows medicinal chemists to modify the ligand structure to enhance its binding to the target protein.

Conclusion and Future Perspectives

Molecular docking is a powerful and cost-effective tool for identifying and optimizing lead compounds in drug discovery. The 4-aminoquinoline scaffold continues to be a rich source of inspiration for the development of new therapeutic agents against a wide range of diseases. As computational power increases and docking algorithms become more sophisticated, the predictive accuracy of these in silico methods will undoubtedly improve.

However, it is crucial to remember that molecular docking is a predictive tool, and its results must be validated by experimental assays. The true value of molecular docking lies in its ability to guide and prioritize experimental work, thereby accelerating the journey from a chemical entity to a life-saving drug. Future research will likely focus on integrating molecular docking with other computational methods, such as molecular dynamics simulations, to provide a more dynamic and accurate picture of ligand-protein interactions.

References

  • Antimalarial Activity of Indole Derivatives: A Comprehensive Review. (2026). International Journal of Pharmaceutical Sciences.
  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). PMC - NIH.
  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 and Antibacterial Agents. (n.d.). Brieflands.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI.
  • 4-AMINOQUINOLINE DERIVATIVES AS ANTIMALARIAL AGENTS: MOLECULAR DOCKING STUDI. (2021). UTTAR PRADESH JOURNAL OF ZOOLOGY.
  • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. (n.d.). PMC - NIH.
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  • RCSB PDB: Homepage. (n.d.). RCSB PDB.
  • PubChem. (n.d.). PubChem.
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  • How to validate the molecular docking results ? (2022). ResearchGate.
  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. (n.d.). NIH.
  • PubChem -- A database of chemical structures of small organic molecules. (2010). HSLS.
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC - NIH.
  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. (n.d.). Journal of Medicinal Chemistry - ACS Publications.
  • Molecular Docking Tutorial. (n.d.).
  • Binding Affinity via Docking: Fact and Fiction. (2018). PMC - NIH.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube.
  • PubChem: An Entrez Database of Small Molecules. (2005). NLM Technical Bulletin.
  • Lessons from Docking Validation. (n.d.). Protein Structural Analysis Laboratory - Michigan State University.
  • 4-AMINOQUINOLINE DERIVATIVES AS ANTIMALARIAL AGENTS: MOLECULAR DOCKING STUDI. (2021). Semantic Scholar.
  • Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. (2024). ResearchGate.
  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications.
  • Protein Data Bank: A Comprehensive Review of 3D Structure Holdings and Worldwide Utilization by Researchers, Educators, and Students. (n.d.). PubMed Central.
  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace.
  • How to interpret the affinity in a protein docking - ligand. (2021). Matter Modeling Stack Exchange.
  • PubChem. (n.d.). Wikipedia.
  • How can I validate docking result without a co-crystallized ligand? (2021).
  • How to Mine a PubChem Database for Similar Compounds? (2023). YouTube.
  • AlphaFold Protein Structure Database. (n.d.). AlphaFold.
  • (PDF) A Beginner's Guide to Molecular Docking. (n.d.). ResearchGate.
  • A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN.
  • Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. (2025). PMC - PubMed Central.
  • UniProt. (n.d.). UniProt.
  • How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. (2020). YouTube.
  • Introduction to Protein Data Bank Format. (n.d.).

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A Comparative Guide to the In Vivo Tolerability of Dichloro-γ-Lactam Stereoisomers: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from a promising hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles is establishing a favorable safety profile. This guide provides an in-depth technical comparison of the in vivo tolerability of dichloro-γ-lactam stereoisomers, a class of compounds gaining interest for their potential therapeutic applications. As we will explore, the spatial arrangement of atoms within these molecules—their stereochemistry—plays a pivotal role in their biological activity and, consequently, their tolerability in a living system.

This document moves beyond a simple recitation of protocols. It is designed to provide a framework for understanding the "why" behind the "how"—elucidating the scientific rationale for experimental choices and providing the necessary data and methodologies to empower your own research endeavors.

The Critical Influence of Stereochemistry on Biological Activity and Safety

Enantiopure γ-lactams are emerging as promising scaffolds in medicinal chemistry, particularly in the development of anticancer agents. However, the influence of their stereochemistry on biological activity is an area that requires deeper exploration. Two enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.

A compelling example of this stereoselectivity is observed in the case of certain 3,3-dichloro-γ-lactams. In a study evaluating a series of these compounds, the enantiopure forms and their corresponding epimers were assessed for their in vitro cytotoxicity and in vivo toxicity. The enantiopure compounds and their mirror images demonstrated significant cytotoxic effects, while their corresponding epimers were largely inactive, underscoring the critical role of stereochemical configuration in modulating their biological activity.

Correlating In Vitro Cytotoxicity with In Vivo Tolerability: A Case Study

A crucial step in preclinical development is to determine if the desired in vitro activity translates to a tolerable profile in vivo. A recent study on enantiopure 3,3-dichloro-γ-lactams provides valuable insights into this correlation.

The investigation focused on the cytotoxicity of these compounds against various human cancer cell lines (A431, HeLa, MCF-7) and non-tumor control cell lines (3T3, HaCaT). One particular compound, referred to as compound 3 ((R)-3,3-dichloro-4-methyl-1-((S)-1-phenylethyl)pyrrolidin-2-one), emerged as a promising candidate. It displayed a favorable selectivity index, indicating potent anticancer effects with reduced activity toward non-tumor cells.

To assess the in vivo tolerability, the researchers utilized the zebrafish (Danio rerio) embryo model, a powerful tool for rapid toxicity screening. Consistent with the in vitro findings, compound 3 demonstrated superior tolerability in zebrafish embryos when compared to its enantiomer, compound 4 . This correlation highlights the predictive potential of early-stage in vitro and alternative animal model testing in identifying candidates with a more favorable safety profile for further development.

Data Presentation: Comparative Tolerability of Dichloro-γ-Lactam Stereoisomers in Zebrafish Embryos

The following table summarizes the comparative tolerability data for two enantiomeric 3,3-dichloro-γ-lactams in the zebrafish embryo model.

CompoundStereochemistryIn Vivo Tolerability (Zebrafish Embryo Model)Key FindingsReference
Compound 3 (R)-3,3-dichloro-4-methyl-1-((S)-1-phenylethyl)pyrrolidin-2-oneSuperior tolerabilityFavorable safety profile consistent with in vitro selectivity.
Compound 4 Enantiomer of Compound 3Lower tolerabilityExhibited more pronounced toxic effects compared to Compound 3.

Experimental Protocols: A Guide to Assessing In Vivo Tolerability

The following sections provide detailed, step-by-step methodologies for key experiments in assessing the in vivo tolerability of novel compounds. These protocols are designed to be self-validating systems, incorporating necessary controls and clear endpoints.

Protocol 1: Acute Toxicity Assessment in Zebrafish Embryos

The zebrafish embryo model is a valuable tool for initial high-throughput toxicity screening. Its advantages include rapid development, optical transparency, and genetic tractability.

Objective: To determine the acute toxicity and developmental effects of dichloro-γ-lactam stereoisomers on zebrafish embryos.

Methodology:

  • Animal Husbandry and Embryo Collection: Maintain adult zebrafish according to standard protocols. Collect freshly fertilized embryos and select those at the blastula stage for the assay.

  • Test Compound Preparation: Prepare stock solutions of the dichloro-γ-lactam stereoisomers in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations. The final solvent concentration in the exposure medium should be kept constant across all groups and should not exceed a level that causes toxicity on its own.

  • Exposure: Randomly distribute the selected embryos into multi-well plates containing the different concentrations of the test compounds and a vehicle control.

  • Incubation and Observation: Incubate the plates at a controlled temperature (typically 28.5°C). Observe the embryos under a stereomicroscope at regular intervals (e.g., 24, 48, 72, and 96 hours post-fertilization).

  • Endpoint Assessment: Record various toxicological endpoints, including:

    • Lethality: Coagulation of the embryo, lack of heartbeat, and no somite formation.

    • Developmental Toxicity: Malformations of the head, tail, yolk sac, and heart.

    • Neurotoxicity: Alterations in spontaneous movement and response to touch.

  • Data Analysis: Calculate the median lethal concentration (LC50) and the concentration that causes developmental abnormalities in 50% of the embryos (EC50).

Causality Behind Experimental Choices: The zebrafish embryo model is chosen for its rapid development, allowing for the assessment of toxicity across multiple developmental stages in a short period. The transparent nature of the embryos enables non-invasive, real-time observation of organogenesis and the direct visualization of toxic effects.

Diagram: Zebrafish Embryo Acute Toxicity Workflow

G cluster_setup Assay Setup cluster_exposure Exposure & Observation cluster_analysis Endpoint Analysis A Zebrafish Embryo Collection (Blastula Stage) B Preparation of Dichloro-γ-lactam Stereoisomer Dilutions A->B C Distribution into Multi-well Plates (Test Compounds + Vehicle Control) B->C D Incubation at 28.5°C C->D E Microscopic Observation (24, 48, 72, 96 hpf) D->E F Record Lethality & Developmental Toxicity E->F G Assess Neurotoxic Effects E->G H Calculate LC50 & EC50 F->H G->H

Caption: Workflow for assessing acute toxicity in zebrafish embryos.

Protocol 2: Maximum Tolerated Dose (MTD) Study in Rodents

While zebrafish provide valuable initial data, regulatory agencies typically require data from mammalian species. The Maximum Tolerated Dose (MTD) study is a common initial in vivo tolerability assessment in rodents.

Objective: To determine the highest dose of a dichloro-γ-lactam stereoisomer that can be administered to rodents without causing unacceptable toxicity.

Methodology:

  • Animal Selection and Acclimation: Select a suitable rodent species (e.g., Sprague-Dawley rats or BALB/c mice) of a specific sex and age. Allow the animals to acclimate to the housing conditions for at least one week.

  • Dose Selection and Formulation: Based on in vitro cytotoxicity data and any available information, select a range of doses. Formulate the test compound in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).

  • Administration: Administer a single dose of the test compound or vehicle to different groups of animals.

  • Clinical Observation: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, and 24 hours post-dose) and then daily for a period of up to 14 days. Observations should include changes in behavior, appearance, and physiological functions.

  • Body Weight and Food Consumption: Record the body weight of each animal before dosing and at regular intervals throughout the study. Monitor food consumption as a general indicator of health.

  • Necropsy and Histopathology: At the end of the observation period, euthanize the animals and perform a gross necropsy. Collect major organs for histopathological examination to identify any treatment-related changes at the microscopic level.

  • Data Analysis: Determine the MTD as the highest dose that does not cause significant clinical signs of toxicity, more than a 10% loss of body weight, or mortality.

Causality Behind Experimental Choices: Rodent models are chosen due to their physiological and genetic similarities to humans, providing more relevant data for predicting human toxicity. The MTD study is a dose-escalation design that allows for the identification of a safe dose range for subsequent, longer-term toxicity studies. Clinical observations, body weight, and histopathology provide a comprehensive assessment of the overall health of the animal.

Diagram: Rodent Maximum Tolerated Dose (MTD) Workflow

G cluster_pre Pre-Dosing cluster_dose Dosing & Observation cluster_post Post-Mortem Analysis A Rodent Acclimation B Dose Range Selection & Formulation A->B C Single Dose Administration (Test Compound & Vehicle) B->C D Clinical Observations (Daily for 14 days) C->D E Body Weight & Food Consumption Monitoring C->E H Determination of MTD D->H E->H F Euthanasia & Gross Necropsy G Histopathology of Major Organs F->G G->H

Caption: Workflow for a Maximum Tolerated Dose (MTD) study in rodents.

Potential Mechanisms of Toxicity and Future Directions

The precise mechanisms underlying the toxicity of dichloro-γ-lactams are still under investigation. However, several factors may contribute:

  • Reactivity of the Dichloro- moiety: The presence of two chlorine atoms on the lactam ring can increase the electrophilicity of the molecule, potentially leading to reactions with biological nucleophiles such as proteins and DNA.

  • Neurotoxicity: Some β-lactam antibiotics are known to cause neurotoxicity, and this possibility should be considered for novel γ-lactam derivatives. The observation of neurotoxic effects in zebrafish embryos with some dichloro-γ-lactams warrants further investigation in mammalian models.

  • Stereoselective Metabolism: The differential tolerability of stereoisomers may be due to stereoselective metabolism, where one isomer is metabolized to a more toxic or less readily cleared metabolite than the other.

Future research should focus on elucidating these mechanisms to enable the rational design of safer and more effective dichloro-γ-lactam-based therapeutics. Furthermore, while the zebrafish model provides valuable early insights, comprehensive tolerability and toxicity assessments in rodent models are essential before advancing a compound to clinical trials.

Conclusion

The assessment of in vivo tolerability is a cornerstone of drug development. This guide has provided a comparative framework for understanding the tolerability of dichloro-γ-lactam stereoisomers, emphasizing the profound impact of stereochemistry on safety. By integrating data from early-stage models like zebrafish with established rodent protocols, researchers can make more informed decisions, de-risk their development programs, and ultimately, accelerate the translation of promising molecules from the bench to the bedside. The provided protocols and the rationale behind them offer a robust starting point for the rigorous evaluation of novel chemical entities.

References

  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. PubMed. [Link]

  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. MDPI. [Link]

  • Microwave-Assisted Atom Transfer Radical Cyclization in the Synthesis of 3,3-Dichloro-γ- and δ-Lactams from N-Alkenyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 and Their Cytotoxic Evaluation. PubMed. [Link]

  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. PubMed Central. [Link]

  • Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability | Request PDF. ResearchGate. [Link]

  • (PDF) From In Vitro Cytotoxicity to In Vivo Zebrafish Assays: A Study on 3,3-Dichloro β-, γ- and δ-Lactams and Their Biological Activity Profiles. ResearchGate. [Link]

  • Structure of the γ- and δ-lactams (B,C) that are the subject of this... ResearchGate. [Link]

  • A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides. PubMed. [Link]

  • The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats. PubMed. [Link]

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  • Maximum-Tolerated-Dose and Pharmacokinetics in rats | JEP. Dove Medical Press. [Link]

  • Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data. PubMed Central. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-7,8-dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Amino-7,8-dichloroquinoline. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from the closely related compound, 4-Amino-7-chloroquinoline, and established principles for the disposal of halogenated aromatic amines and chlorinated heterocyclic compounds. This approach ensures a robust and cautious framework for managing this chemical waste.

The core principle of this guide is to treat this compound as a hazardous substance, warranting careful handling and disposal through designated hazardous waste streams. The procedures outlined below are designed to provide immediate, actionable safety and logistical information to minimize risk and ensure regulatory compliance.

Hazard Assessment and Core Safety Principles

Understanding the inherent risks of this compound is the foundation of its safe management. Based on data from the analogous 4-Amino-7-chloroquinoline, we can anticipate a similar hazard profile.

Known Hazards of Structurally Similar Compounds:

  • Acute Toxicity: Toxic if swallowed[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Skin Irritation: May cause skin irritation[2][3].

  • Environmental Hazard: Likely toxic to aquatic life with long-lasting effects, a common trait of chlorinated aromatic compounds.

The causality behind these hazards lies in the chemical's structure: the quinoline core is biologically active, and the presence of chlorine atoms increases its persistence and potential for environmental harm. The amino group can also influence its toxicological properties. Therefore, all waste containing this compound, including contaminated labware, must be considered hazardous.

Immediate Safety and Handling Precautions: Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

PPE ItemSpecificationRationale
Gloves Nitrile, chemical-resistantTo prevent dermal absorption and skin irritation.
Eye Protection Safety goggles or a face shieldTo protect against splashes and accidental eye contact.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo avoid inhalation of any fine dust or aerosols.[2]
Waste Segregation and Collection Protocol

Proper segregation is the first critical step in the disposal workflow. Never mix this compound waste with non-hazardous or other types of chemical waste.

Step 1: Designate a Hazardous Waste Container

  • Use a clearly labeled, sealable container designated for "Halogenated Organic Waste."[4]

  • The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Label the container with "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritation).

Step 2: Collect Different Forms of Waste

  • Solid Waste: Collect any unused or contaminated solid this compound directly into the designated hazardous waste container. Avoid creating dust during transfer.[2]

  • Contaminated Materials: Any items that have come into contact with the compound are considered hazardous. This includes:

    • Pipette tips

    • Contaminated gloves

    • Weighing boats or paper

    • Bench paper

    • Wipes used for cleaning spills

    • Collect these materials in a separate, clearly labeled hazardous waste bag or container.

  • Liquid Waste (Solutions): If this compound is in a solvent, it should be collected in a designated container for "Halogenated Organic Solvent Waste." Do not mix with non-halogenated solvent waste.[4][5]

Step 3: Waste Storage

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area.

  • The storage area should be away from incompatible materials, such as strong oxidizing agents.[3]

Disposal Workflow: From Laboratory to Licensed Facility

The disposal of this compound must be handled by a licensed chemical waste disposal company. Laboratory personnel are responsible for the safe collection, packaging, and labeling of the waste for pickup.

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs Institutional Oversight cluster_disposal Final Disposition A Step 1: Segregate Waste (Solid, Liquid, Contaminated Items) B Step 2: Package and Label (Designated Halogenated Waste Containers) A->B C Step 3: Secure Storage (Ventilated, Away from Incompatibles) B->C D Step 4: Contact EHS (Schedule Waste Pickup) C->D E Step 5: Licensed Waste Hauler (Transport to Treatment Facility) D->E F Step 6: Approved Disposal Method (e.g., High-Temperature Incineration) E->F

Caption: Disposal workflow for this compound.

Step-by-Step Methodology:

  • Waste Segregation and Collection: Follow the protocol detailed in Section 2. Ensure all containers are sealed to prevent leaks or spills.

  • Contact Your Institution's Environmental Health and Safety (EHS) Department: This is a mandatory step. Your EHS department will provide specific guidance on labeling and pickup procedures for your institution.

  • Scheduled Pickup: The licensed waste management service will collect the waste at a scheduled time. Ensure that the waste is stored in a secure and accessible location for pickup.

Approved Disposal Technologies and Their Scientific Basis

The primary recommended disposal method for halogenated organic compounds is high-temperature incineration.

High-Temperature Incineration:

  • Mechanism: This process involves the controlled combustion of the waste at high temperatures (typically above 850°C). For halogenated waste, even higher temperatures may be required to ensure complete destruction. The high heat breaks the chemical bonds of the this compound molecule, converting it into simpler, less harmful substances like carbon dioxide, water, nitrogen oxides, and hydrogen chloride.

  • Why it is Authoritative: Incineration is the recommended disposal method for organochlorine compounds by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[6] This is because it ensures the complete destruction of the hazardous compound, preventing its release into the environment.

  • Self-Validation: Modern hazardous waste incinerators are equipped with afterburners and scrubbers. The afterburner ensures that any residual organic compounds are fully combusted, while the scrubber neutralizes acidic gases like hydrogen chloride, preventing their release into the atmosphere.

Alternative (Investigational) Degradation Methods: While not standard practice for laboratory waste disposal, it is worth noting that advanced oxidative processes, such as those using Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), have been shown to degrade halogenated aromatic compounds.[7] These methods work by generating highly reactive hydroxyl radicals that can break down the complex organic molecule.[8][9] However, these reactions can be exothermic and require careful control, making them unsuitable for routine laboratory disposal without specialized equipment and expertise.[7] Therefore, disposal via a licensed incineration facility remains the safest and most compliant option.

By adhering to these procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and uphold the principles of responsible scientific research.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94711, 4-Amino-7-chloroquinoline. Retrieved from [Link]

  • U.S. Environmental Protection Agency (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]

  • Sciencemadness Wiki (2025). Proper disposal of chemicals. Retrieved from [Link]

  • ETH Zürich (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • University of Wisconsin-Madison (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • MDPI (2024). Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment. Retrieved from [Link]

  • Coelho, A. et al. (2022). Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity. Science of The Total Environment, 838(Pt 3), 156372. Retrieved from [Link]

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A Guide to Personal Protective Equipment for Handling Dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Protocol for the Safe Handling of 4,7-Dichloroquinoline and Related Compounds

As researchers and drug development professionals, our work with novel and reactive chemical entities demands a foundational commitment to safety. This guide provides essential, immediate safety and logistical information for handling 4,7-dichloroquinoline, a common intermediate in pharmaceutical synthesis.[1][2][3]

Note on Chemical Identity: This document focuses on the well-documented compound 4,7-dichloroquinoline (CAS 86-98-6) . The specific query for "4-Amino-7,8-dichloroquinoline" did not yield specific safety data sheets. However, 4,7-dichloroquinoline belongs to the same class of chlorinated quinolines and serves as a robust model for establishing safe handling protocols for related structures. The principles outlined here are grounded in the prudent practice of treating all new or poorly characterized substances as potentially hazardous.[4]

Section 1: Hazard Assessment & Risk Analysis

Understanding the intrinsic hazards of a chemical is the first step in developing a safe handling protocol. 4,7-dichloroquinoline is a light brown powder solid that is classified as hazardous.[5][6] Its toxicological properties have not been fully investigated, which necessitates a cautious approach.[5]

Table 1: GHS Hazard Identification for 4,7-Dichloroquinoline

Hazard Class Pictogram Signal Word Hazard Statement Source(s)
Skin Corrosion/Irritation GHS07 Warning H315: Causes skin irritation [5][6][7]
Serious Eye Damage/Irritation GHS07 Warning H319: Causes serious eye irritation [6][7]
Specific target organ toxicity — Single exposure (Respiratory tract irritation) GHS07 Warning H335: May cause respiratory irritation [7]

| Additional Hazards | - | - | Air sensitive |[5] |

The causality behind these hazards lies in the reactive nature of the chlorinated quinoline structure. The presence of chlorine atoms and the nitrogenous aromatic ring system can lead to irritation upon contact with mucosal membranes and skin. As a fine powder, it can easily become airborne, posing an inhalation risk that can lead to respiratory tract irritation.[7]

Section 2: Engineering & Administrative Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment itself must be engineered for safety. The hierarchy of controls prioritizes eliminating hazards over relying on PPE.[8]

  • Engineering Controls : All procedures involving the handling of 4,7-dichloroquinoline, especially weighing and transferring the solid, must be performed within a certified chemical fume hood.[7][9] This is non-negotiable as it contains the solid powder and prevents the inhalation of airborne particles. The laboratory should also be equipped with easily accessible safety showers and eyewash stations.[6]

  • Administrative Controls : Work with this compound should be restricted to a designated area within the laboratory. All personnel must be trained on the specific hazards and the contents of this handling protocol. Prudent practices, such as avoiding working alone with hazardous chemicals and developing a specific Standard Operating Procedure (SOP), are critical.[4][10]

Section 3: Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. The following PPE is mandatory when handling 4,7-dichloroquinoline.

Table 2: Recommended Personal Protective Equipment | Body Part | PPE Specification | Rationale and Best Practices | Source(s) | | :--- | :--- | :--- | :--- | | Eyes/Face | Tightly fitting safety goggles with side shields. A face shield is recommended when handling larger quantities. | Protects against accidental splashes or airborne powder reaching the eyes, preventing serious irritation. |[6][9] | | Hands | Double-gloving with powder-free nitrile gloves. | Provides a robust barrier against skin contact, which causes irritation.[5] Powder-free gloves prevent the powder from adhering to the gloves and contaminating the work area.[8] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[8] | | Body | A clean, buttoned laboratory coat. For larger quantities or tasks with a higher risk of spills, a disposable, solid-front, back-closing chemical-resistant gown is required. | Protects skin and personal clothing from contamination. Gowns with long sleeves and elastic cuffs provide superior protection.[11] | | Respiratory | Not required if all work is conducted in a certified chemical fume hood. | A fume hood provides adequate respiratory protection from powders.[7] For spill cleanup outside of a hood, a NIOSH-approved N-95 respirator is necessary to prevent inhalation of airborne particles.[12] |

Section 4: Operational Workflow: A Step-by-Step Guide

A systematic workflow minimizes the risk of exposure and contamination. The following diagram and protocol outline the essential steps for safely handling 4,7-dichloroquinoline.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep_sop Review SOP & SDS prep_ppe Gather All Required PPE prep_workspace Prepare Fume Hood (Clean surface, gather materials) prep_waste Prepare Labeled Hazardous Waste Container don_ppe Don PPE (Gown, Mask, Goggles, Gloves) prep_waste->don_ppe Proceed to Handling handle_chem Weigh & Transfer Chemical (Use spatula, minimize dust) run_reaction Perform Experiment decontaminate Decontaminate Workspace & Equipment run_reaction->decontaminate Experiment Complete dispose_waste Dispose of Contaminated Items & Chemical Waste doff_ppe Doff PPE Safely (Gloves first) wash_hands Wash Hands Thoroughly

Caption: Workflow for Safe Handling of 4,7-dichloroquinoline.

Experimental Protocol: Step-by-Step Handling
  • Preparation :

    • Review the Safety Data Sheet (SDS) and the lab-specific SOP before beginning work.[4]

    • Assemble all necessary PPE as outlined in Table 2.

    • Prepare the fume hood by ensuring the work surface is clean and clear of unnecessary items.

    • Place a labeled, sealable container for hazardous waste inside the fume hood.[7]

  • Donning PPE :

    • Don the lab coat or gown, ensuring it is fully closed.

    • If required, don a respirator.

    • Don eye and face protection.

    • Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.

    • Don the second pair of nitrile gloves over the first.

  • Handling the Chemical :

    • Perform all manipulations of the solid powder deep within the chemical fume hood.[7]

    • Use a spatula or other appropriate tool to carefully transfer the powder, avoiding actions that could create dust.

    • If weighing, use an analytical balance inside the hood or in a containment enclosure.

    • Keep the container of 4,7-dichloroquinoline tightly closed when not in use.[6]

  • Post-Handling Cleanup :

    • After the experiment is complete, decontaminate all surfaces and equipment used.

    • Carefully place all disposable items that came into contact with the chemical (e.g., weigh boats, contaminated wipes, gloves) into the designated hazardous waste container.[13]

  • Doffing PPE :

    • To prevent self-contamination, remove PPE in the correct order.

    • Remove the outer pair of gloves.

    • Remove the gown, rolling it away from the body.

    • Remove eye and face protection.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Section 5: Emergency Preparedness and Disposal

Accidents can happen, and a clear plan is essential for a swift and safe response.

Emergency First-Aid Procedures

Table 3: First-Aid Measures for Exposure to 4,7-Dichloroquinoline

Exposure Route Immediate Action Source(s)
Skin Contact Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. Remove contaminated clothing. [5][7]
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention. [5][7]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. [5][7]

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[5][9] |

Spill Response
  • Evacuate : Alert others in the area and evacuate personnel to a safe location.[7]

  • Ventilate : Ensure the area is well-ventilated, keeping the fume hood running.

  • Protect : Don the appropriate PPE, including double gloves, a gown, eye protection, and a NIOSH-approved respirator.[7]

  • Contain & Clean : Cover the spill with an inert absorbent material like vermiculite or sand.[13] Do not use combustible materials. Carefully sweep or scoop the material into a suitable, labeled, and closed container for disposal.[7]

  • Decontaminate : Clean the spill area thoroughly.

Waste Disposal

All waste containing 4,7-dichloroquinoline, including the chemical itself and any contaminated lab supplies, must be treated as hazardous waste.[13]

  • Collect all waste in a suitable, closed, and clearly labeled container.[7]

  • Do not let the product enter drains.[7]

  • Dispose of the waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.

By adhering to this comprehensive guide, researchers can confidently and safely handle 4,7-dichloroquinoline and related compounds, ensuring both personal safety and the integrity of their research.

References

  • Cleanchem Laboratories. Material Safety Data Sheet: 4,7-Dichloroquinoline. Retrieved from [Link]

  • Alencar-Filho, J., et al. (2023). Effects of 4-Alkoxy/Amino-7-Chloroquinolines on Aedes aegypti and Artemia salina Larvae: The Search for Safer Larvicides to Combat Epidemiological Dengue in the Americas. National Institutes of Health. Retrieved from [Link]

  • PubChem. 4-Amino-7-chloroquinoline. National Institutes of Health. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Techno PharmChem. Material Safety Data Sheet: Quinoline for Synthesis. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. PubMed Central. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Retrieved from [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. Retrieved from [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. Retrieved from [Link]

  • Laboratory Safety and Chemical Hygiene Plan. Northwestern University. Retrieved from [Link]

  • Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Retrieved from [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PubMed Central. Retrieved from [Link]

  • Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

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